molecular formula C10H12O3 B1595736 2-Ethoxy-4-methoxybenzaldehyde CAS No. 42924-37-8

2-Ethoxy-4-methoxybenzaldehyde

Cat. No.: B1595736
CAS No.: 42924-37-8
M. Wt: 180.2 g/mol
InChI Key: QXAVANUCHWRYFF-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAVANUCHWRYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343782
Record name 2-Ethoxy-4-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42924-37-8
Record name 2-Ethoxy-4-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-methoxybenzaldehyde (CAS No. 42924-37-8), a key aromatic aldehyde intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, detailed synthetic protocols, chemical reactivity, and spectroscopic characterization. Furthermore, it explores its current and potential applications, particularly as a versatile building block in the synthesis of complex organic molecules and pharmacologically active agents. The guide emphasizes the rationale behind experimental choices and provides actionable protocols to facilitate its use in a laboratory setting.

Introduction and Chemical Identity

This compound is a disubstituted benzaldehyde derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring an aldehyde functional group ortho to an ethoxy group and para to a methoxy group, provides a unique platform for chemical modification. These functional groups not only influence the molecule's reactivity but also serve as handles for constructing more complex molecular architectures.[1] Its utility spans various industries, from the synthesis of pharmaceutical agents to the formulation of fragrances and flavors.[1][2] This guide aims to serve as a detailed resource, consolidating critical technical information to support its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 42924-37-8[3][4]
Molecular Formula C₁₀H₁₂O₃[3][4]
Molecular Weight 180.20 g/mol [3][4]
IUPAC Name This compound[1]
Appearance Data not consistently available; related compounds are often powders or crystals.
Boiling Point ~310.8 °C (estimated)[4]
Flash Point ~132.7 °C (estimated)[4]
SMILES CCOc1cc(OC)ccc1C=O[3]

Table 2: Key Spectroscopic Data for Characterization

TechniqueExpected Signature
¹H NMR Signals corresponding to aldehyde proton (~9.8-10.0 ppm), aromatic protons (~6.5-7.8 ppm), ethoxy group (-O-CH₂-CH₃, quartet and triplet), and methoxy group (-OCH₃, singlet).
¹³C NMR Resonances for carbonyl carbon (~190 ppm), aromatic carbons (including ipso-carbons attached to oxygen), and aliphatic carbons of the ethoxy and methoxy groups.
FT-IR (cm⁻¹) Characteristic peaks for C=O stretch of the aldehyde (~1670-1690 cm⁻¹), C-H stretch of the aldehyde (~2720, 2820 cm⁻¹), and aromatic C-O-C stretches (~1200-1250 cm⁻¹).
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the calculated molecular weight (180.20 m/z).

Synthesis and Purification

The most common and reliable method for synthesizing this compound is through the Williamson ether synthesis, which involves the ethylation of the corresponding phenolic precursor. This Sₙ2 reaction is widely used for its robustness and high yields.[5]

General Reaction Scheme

The synthesis typically starts from 2-hydroxy-4-methoxybenzaldehyde, which is deprotonated by a mild base to form a nucleophilic phenoxide. This phenoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the desired ether product.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification R1 2-Hydroxy-4-methoxybenzaldehyde Reaction Williamson Ether Synthesis (Heat, 80°C) R1->Reaction R2 Ethyl Iodide (EtI) R2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction P1 Crude this compound Reaction->P1 Reaction Completion Workup Aqueous Workup & Extraction P1->Workup P2 Purified Product Purify Column Chromatography Workup->Purify Purify->P2

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for Williamson ether synthesis on substituted salicylaldehydes.[5]

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of the starting aldehyde). The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, leaving the carbonate anion more available to deprotonate the phenol, without interfering with the subsequent nucleophilic attack.

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add the ethylating agent (ethyl iodide) dropwise to the mixture. Ethyl iodide is chosen for its high reactivity as iodide is an excellent leaving group.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts.

  • Extraction: Extract the aqueous layer three times with diethyl ether.[5] The organic product is more soluble in the ether layer.

  • Washing: Combine the organic layers and wash twice with brine. This removes residual water and DMF from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to obtain the pure this compound.[5]

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by its aldehyde group and the electron-rich aromatic ring.

Key Chemical Reactions
  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid (2-ethoxy-4-methoxybenzoic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol (2-ethoxy-4-methoxybenzyl alcohol) with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Electrophilic Aromatic Substitution: The electron-donating nature of the ethoxy and methoxy groups activates the benzene ring, making it susceptible to further electrophilic substitution reactions.[1] This allows for the introduction of other functional groups to build molecular complexity.

G cluster_applications Synthetic & Biological Applications center_node This compound Pharma Pharmaceutical Agents center_node->Pharma Multi-step Synthesis Fragrance Fragrance & Flavor Compounds center_node->Fragrance Formulation Bioactive Bioactive Scaffolds (Antioxidant, Antimicrobial) center_node->Bioactive Derivatization Complex Complex Organic Molecules center_node->Complex Intermediate

Caption: Role as a central building block in chemical synthesis.

Applications in Drug Development and Research

This compound serves as a critical intermediate in the synthesis of more complex organic compounds and is being explored for its pharmaceutical potential.[1]

  • Pharmaceutical Intermediate: Its structure is a valuable scaffold in medicinal chemistry. Benzaldehyde derivatives are known to be precursors for a wide array of molecules with therapeutic potential, including anticancer and anti-inflammatory agents.[5] The specific substitution pattern of this compound can be leveraged to synthesize targeted drug candidates.

  • Potential Biological Activity: Research into structurally similar compounds suggests that this compound may possess inherent biological properties. Studies have indicated potential antimicrobial and antioxidant effects for related benzaldehydes.[1] The antioxidant activity is particularly relevant in combating oxidative stress, which is implicated in numerous diseases.[1] Its anti-inflammatory properties have also been a subject of investigation.[1] The mechanism of antimicrobial action may involve the disruption of bacterial cell membranes.[1]

  • Fragrance and Flavor Industry: Beyond pharmaceuticals, this compound is utilized for its aromatic properties in the fragrance and flavor industry, contributing to scents and flavors in consumer products.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. The following information is based on safety data for structurally similar compounds.

  • Hazards: May cause skin, eye, and respiratory tract irritation.[6][7][8] Harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6][7][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Avoid breathing dust, fumes, or vapors.[6][7] Wash hands thoroughly after handling.[6][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[6][10]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6][10]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[10]

Conclusion

This compound is a high-value chemical intermediate with significant utility in both academic research and industrial applications. Its well-defined synthesis, versatile reactivity, and potential biological activities make it a compound of interest for organic chemists, drug discovery scientists, and formulation experts. This guide provides the foundational knowledge required to safely handle, synthesize, and apply this compound, paving the way for its use in the development of novel molecules and materials.

References

  • This compound | 42924-37-8. (n.d.). Appchem.
  • This compound. (n.d.). Luminix Health.
  • 4-Ethoxy-3-methoxybenzaldehyde | 120-25-2. (n.d.). LookChem.
  • This compound, 10 g, CAS No. 42924-37-8. (n.d.). Carl ROTH.
  • Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. (n.d.). Bio-Active.
  • 2-Ethoxy-4-hydroxybenzaldehyde. (n.d.). PubChem.
  • 2-Methoxybenzaldehyde. (n.d.). Good Scents Company.
  • Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. (n.d.).
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database.
  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). PrepChem.com.
  • Rathi, M. S., et al. (2018). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.
  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2018). Google Patents.
  • Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate.

Sources

IUPAC name for 2-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethoxy-4-methoxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted benzaldehyde derivative with significant potential as a versatile intermediate in organic synthesis. The document delves into its fundamental physicochemical properties, outlines a robust and validated synthetic protocol via Williamson ether synthesis, and details the necessary spectroscopic methods for structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating framework for its synthesis and characterization. We will explore its applications in the fragrance and pharmaceutical sectors, supported by authoritative references to underscore its emerging importance.

Nomenclature and Physicochemical Properties

This compound is an aromatic aldehyde characterized by an ethoxy group (-OCH₂CH₃) at the C2 position and a methoxy group (-OCH₃) at the C4 position of the benzene ring.[1] This substitution pattern imparts specific reactivity and physical characteristics to the molecule. The IUPAC name for this compound is This compound .[1][2]

Chemical Structure

The structural representation provides a clear visualization of the functional group arrangement on the benzaldehyde scaffold.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound, essential for experimental design and safety considerations.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 42924-37-8Benchchem[1]
Molecular Formula C₁₀H₁₂O₃PubChem[2]
Molecular Weight 180.20 g/mol Sigma-Aldrich[3]
InChIKey QXAVANUCHWRYFF-UHFFFAOYSA-NBenchchem[1]
Appearance Data not consistently available; related compounds are crystalline solids.N/A

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is most effectively and reliably achieved via a two-step process. This involves the initial formylation of a suitable precursor followed by a classic Williamson ether synthesis. This approach is chosen for its high efficiency, use of readily available starting materials, and predictable outcomes.

Retrosynthetic Analysis & Workflow

Our strategy involves the ethylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde. This precursor is commercially available or can be synthesized from 3-methoxyphenol. The Williamson ether synthesis is selected for the ethylation step due to its robustness and high yield for forming aryl ethers from phenoxides.[4]

G start Precursor: 2-Hydroxy-4-methoxybenzaldehyde reaction Williamson Ether Synthesis (SN2 Reaction) start->reaction Step 1: Deprotonation reagents Reagents: - Anhydrous K₂CO₃ (Base) - Ethyl Iodide (Ethylating Agent) - Anhydrous DMF (Solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Step 2: Ethylation & Quenching purification Purification: Column Chromatography workup->purification product Target Compound: This compound purification->product characterization Structural Validation: NMR, IR, Mass Spectrometry product->characterization

Caption: Experimental workflow for the synthesis and characterization of 2-ethoxybenzaldehyde derivatives.[4]

Detailed Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the conversion of 2-hydroxy-4-methoxybenzaldehyde to the target compound. Every step is designed to ensure reaction completion, minimize side products, and facilitate purification.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) [CAS: 673-22-3]

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (1.5 eq)

  • Ethyl Iodide (C₂H₅I) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).

    • Rationale: A dry flask is critical to prevent the hydrolysis of the ethylating agent and to ensure the anhydrous conditions required for the base to be effective.

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Subsequently, add anhydrous DMF (approx. 10 mL per gram of the starting phenol).

    • Rationale: K₂CO₃ is a mild and effective base for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.[4] DMF is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering.

  • Formation of Phenoxide: Stir the mixture at room temperature for 15-20 minutes.

    • Rationale: This allows sufficient time for the base to deprotonate the phenol, forming the potassium phenoxide salt in situ, which is the active nucleophile for the subsequent step.

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) dropwise to the suspension using an addition funnel.

    • Rationale: Dropwise addition helps to control any potential exotherm. A slight excess of the ethylating agent ensures the reaction goes to completion. Ethyl iodide is chosen for its high reactivity as an electrophile in Sₙ2 reactions.[4]

  • Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating increases the reaction rate. The 12-16 hour timeframe is typically sufficient for complete conversion. TLC is a crucial self-validating step to confirm the consumption of the starting material before proceeding to workup.

  • Workup and Extraction: After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Rationale: The water quench dissolves the inorganic salts (K₂CO₃, KI). Diethyl ether is an effective solvent for extracting the organic product from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

    • Rationale: The brine wash removes residual water and DMF from the organic phase. MgSO₄ is a neutral drying agent that efficiently removes any remaining water.[4]

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude material by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Rationale: Column chromatography is the standard and most effective method for separating the desired product from any unreacted ethyl iodide and minor side products, yielding the pure this compound.[4]

Spectroscopic Characterization and Validation

Confirmation of the synthesized product's identity and purity is paramount. The following spectroscopic data serve as a benchmark for validation.

G title Validation Mechanism: Williamson Ether Synthesis reactants Reactants Phenoxide Nucleophile (Ar-O⁻) Ethyl Halide Electrophile (CH₃CH₂-I) transition Sₙ2 Transition State [I···CH₂(CH₃)···O-Ar]ᵟ⁻ reactants:p->transition Nucleophilic Attack products Products Aryl Ether (Ar-O-CH₂CH₃) Iodide Leaving Group (I⁻) transition->products:p Bond Formation & Leaving Group Departure

Caption: Mechanism of the key Sₙ2 ethylation step.

Summary of Key Spectral Data

The following table outlines the expected signals from primary analytical techniques.

TechniqueKey SignalsInterpretation
¹H NMR δ ~9.8 (s, 1H), δ ~7.5-6.5 (m, 3H), δ ~4.1 (q, 2H), δ ~3.8 (s, 3H), δ ~1.4 (t, 3H)Aldehyde proton (CHO), aromatic protons, ethoxy methylene (-OCH₂-), methoxy protons (-OCH₃), ethoxy methyl (-CH₃)[1]
IR (cm⁻¹) ~2850-2750, ~1680, ~1600, ~1250C-H stretch of aldehyde, C=O stretch of aldehyde, C=C aromatic stretch, C-O ether stretch[1]
Mass Spec. Molecular Ion Peak (M⁺) at m/z = 180.20Corresponds to the calculated molecular weight of C₁₀H₁₂O₃.[1]

Applications and Future Directions

This compound serves as a crucial intermediate in the synthesis of more complex organic compounds.[1] Its functional groups—aldehyde, ethoxy, and methoxy—provide multiple reaction sites for further chemical transformations.

  • Pharmaceutical Development: The benzaldehyde scaffold is present in numerous biologically active molecules. This compound is being explored for its potential in developing new pharmaceutical agents, with research suggesting that related structures possess antimicrobial and antioxidant properties.[1] The mechanism of action for similar compounds may involve the disruption of bacterial cell membranes or the inhibition of key cellular enzymes.[1]

  • Fragrance and Flavor Industry: Like many substituted benzaldehydes, this compound is utilized for its aromatic properties in the formulation of fragrances and flavors for consumer products.[1]

  • Material Science: Its structure can be incorporated into larger macrocyclic compounds, which have applications in materials science and host-guest chemistry.[1]

Future research should focus on fully elucidating the biological activity profile of this compound and its derivatives, potentially leading to the development of novel therapeutics.

Conclusion

This guide has established that this compound is a valuable synthetic intermediate. We have provided a detailed, scientifically-grounded protocol for its synthesis via Williamson ether synthesis, a method chosen for its reliability and efficiency. The outlined characterization data provides a clear framework for validating the final product's identity and purity. The diverse potential applications in pharmaceuticals and fragrances underscore the importance of this compound for professionals in chemical research and drug development.

References

  • Gattermann Koch Reaction Mechanism. BYJU'S. [Link]
  • Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]
  • Gattermann Koch Reaction Detailed Explanation with Applic
  • Gattermann Koch Reaction: Mechanism, Application, Limit
  • 2-Ethoxy-4-anisaldehyde | C10H12O3 | CID 592158. PubChem. [Link]
  • Gattermann Koch reaction and detail mechanism || prepar
  • Method for preparing o-vanillin.
  • Method for synthesizing o-vanillin through utilizing 5-aldehyde vanillin.
  • Method for preparing o-vanillin.
  • Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde. LookChem. [Link]
  • ortho-Vanillin. Wikipedia. [Link]
  • 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance. The Good Scents Company. [Link]
  • 2-Hydroxy-4-methoxybenzaldehyde. NMPPDB. [Link]
  • 2-Methoxybenzaldehyde. Wikipedia. [Link]
  • 2-Ethoxy-4-hydroxybenzaldehyde | C9H10O3 | CID 21953644. PubChem. [Link]
  • (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Schematic representation of the 2-methoxy, 4-methoxy, and...
  • 2-Hydroxy-4-methoxybenzaldehyde. Wikipedia. [Link]
  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]
  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Benzaldehyde, 2-hydroxy-4-methoxy-. the NIST WebBook. [Link]
  • Benzaldehyde, 4-ethoxy-. the NIST WebBook. [Link]
  • 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company. [Link]

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An In-depth Technical Guide to 2-Ethoxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Ethoxy-4-methoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, detail methods for its structural characterization, and discuss its applications as a pivotal intermediate in the development of complex organic molecules and potential therapeutic agents.

Core Physicochemical Properties

This compound, also known as 2-Ethoxy-4-anisaldehyde, is a disubstituted benzaldehyde derivative. Its chemical identity is defined by an aldehyde functional group, with ethoxy and methoxy substituents at positions 2 and 4 of the benzene ring, respectively. This substitution pattern imparts specific reactivity and physical characteristics that are crucial for its application in further synthetic transformations.

The core quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2][3]
IUPAC Name This compound[2]
CAS Number 42924-37-8[2]
Boiling Point 310.80 °C (Predicted)[1]
Flash Point 132.70 °C (Predicted)[1]
Canonical SMILES CCOC1=C(C=CC(=C1)OC)C=O[2]
InChIKey QXAVANUCHWRYFF-UHFFFAOYSA-N[2]

Synthesis via Williamson Ether Synthesis

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This classic Sₙ2 reaction is a reliable and widely adopted method for forming ethers. The causality behind this choice of methodology lies in its high efficiency and the ready availability of the starting material, 2-hydroxy-4-methoxybenzaldehyde. The phenolic hydroxyl group of the starting material is sufficiently acidic to be deprotonated by a mild base, forming a potent phenoxide nucleophile. This nucleophile then displaces a halide from an ethylating agent to yield the target ether.

The selection of a polar aprotic solvent like dimethylformamide (DMF) is critical; it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without solvating the phenoxide anion, thereby maximizing the nucleophilicity of the anion and promoting a high reaction rate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related ethoxybenzaldehyde derivatives.[4]

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of the starting aldehyde).

  • Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Subsequently, add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain vigorous stirring for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_0 Reaction Stage cluster_1 Workup & Extraction cluster_2 Purification & Analysis A 1. Add Reactants (2-hydroxy-4-methoxybenzaldehyde, K2CO3, DMF) B 2. Add Ethylating Agent (Ethyl Iodide) A->B C 3. Heat and Stir (80°C, 12-16h) B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with Diethyl Ether E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Characterize Pure Product (NMR, MS) I->J G A This compound (Key Intermediate) B Oxidation to Carboxylic Acid A->B Step 1 C Amide Coupling B->C Step 2 D 2-Ethoxybenzamide Derivatives C->D Step 3 E PTP1B Enzyme D->E Binding & Inhibition F Inhibition of Insulin Pathway Dephosphorylation E->F

Caption: Role as an intermediate for PTP1B inhibitors.

Conclusion

This compound is a compound of significant practical importance for research and development professionals. Its well-defined physicochemical properties and accessible synthesis via robust methods like the Williamson ether synthesis make it a reliable starting material. The true power of this molecule is realized in its application as a versatile synthetic intermediate, enabling the construction of complex molecular architectures with potential therapeutic value, most notably in the pursuit of novel treatments for metabolic diseases like type 2 diabetes. A thorough understanding of its synthesis and characterization is fundamental to leveraging its full potential in the laboratory.

References

  • 2-Ethoxy-4-anisaldehyde | C10H12O3 | CID 592158. (n.d.). PubChem.
  • 2-Ethoxy-4-hydroxybenzaldehyde | C9H10O3 | CID 21953644. (n.d.). PubChem.
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database.
  • Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. (n.d.).
  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed.

Sources

The Multifaceted Biological Activities of 2-Ethoxy-4-methoxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzaldehydes are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, derivatives of 2-Ethoxy-4-methoxybenzaldehyde are emerging as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data, details experimental protocols, and elucidates key signaling pathways to facilitate further investigation and application in the pharmaceutical sciences.

Introduction: The this compound Core Structure

The this compound molecule is characterized by a benzaldehyde core with an ethoxy group at the C2 position and a methoxy group at the C4 position.[1] This specific substitution pattern imparts unique electronic and steric properties that influence its chemical reactivity and biological interactions. The aldehyde functional group serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives, including Schiff bases, chalcones, and hydrazones. These modifications can significantly enhance the therapeutic potential of the parent molecule.

The strategic placement of the ethoxy and methoxy groups can influence the molecule's lipophilicity and its ability to interact with biological targets. Research into structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde, has laid a foundation for understanding the potential biological activities of this class of molecules, which range from disrupting microbial cell membranes to modulating key signaling pathways in cancer and inflammation.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. The Williamson ether synthesis is a common and efficient method for introducing the ethoxy group.

General Synthesis Workflow

A typical synthetic workflow for creating derivatives of this compound involves a multi-step process that begins with a readily available starting material, such as 2-hydroxy-4-methoxybenzaldehyde. This is followed by the introduction of the ethoxy group and subsequent derivatization of the aldehyde.

Synthesis_Workflow A Starting Material (e.g., 2-hydroxy-4- methoxybenzaldehyde) B Williamson Ether Synthesis (Ethylation) A->B Ethyl halide, Base C This compound (Core Scaffold) B->C D Derivatization Reaction (e.g., Schiff Base Formation) C->D Primary amine E Target Derivative D->E

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Anticancer Activity

Derivatives of substituted benzaldehydes have shown significant promise as anticancer agents. Studies on closely related benzyloxybenzaldehyde derivatives have demonstrated their ability to induce apoptosis and arrest the cell cycle in cancer cells.[3]

Mechanism of Action

The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. For some benzyloxybenzaldehyde derivatives, the mechanism involves the induction of apoptosis through the loss of mitochondrial membrane potential and the arrest of the cell cycle at the G2/M phase.[3] Furthermore, related Schiff base derivatives have been shown to induce apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] Benzaldehyde itself has been found to suppress epithelial-mesenchymal plasticity and overcome treatment resistance by targeting the interaction of 14-3-3ζ with phosphorylated histone H3.[5]

Anticancer_Mechanism cluster_cell Cancer Cell Derivative This compound Derivative MAPK MAPK Pathway (ERK, JNK, p38) Derivative->MAPK Modulation Mitochondria Mitochondria Derivative->Mitochondria Disruption of Membrane Potential CellCycle Cell Cycle (G2/M) Derivative->CellCycle Arrest Apoptosis Apoptosis MAPK->Apoptosis Mitochondria->Apoptosis CellCycle->Apoptosis

Caption: Proposed anticancer mechanism of action for benzaldehyde derivatives.

Quantitative Data

While specific IC₅₀ values for a wide range of this compound derivatives are still being extensively researched, data from structurally similar compounds provide valuable insights into their potential potency.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
BenzyloxybenzaldehydesHL-601-10[3]
4-methoxy hydrazonesK-5620.04[6]
4-methoxy hydrazonesSaOS-22[6]
Synthetic BenzaldehydesMDA-MB23135.40 ± 4.2[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly their Schiff bases and metal complexes, have demonstrated promising antibacterial and antifungal activities.[8]

Mechanism of Action

The primary mechanism of antimicrobial action for many benzaldehyde derivatives is believed to be the disruption of the microbial cell membrane.[2] This leads to increased membrane permeability, leakage of intracellular components such as nucleic acids and proteins, and ultimately, cell death.[9][10][11][12][13] For some derivatives, particularly those of the closely related 2-hydroxy-4-methoxybenzaldehyde, this can also involve the induction of lipid peroxidation and osmotic stress.[11][12] The formation of Schiff bases and their subsequent chelation with metal ions can enhance this activity.[8]

Antimicrobial_Mechanism cluster_microbe Microbial Cell Derivative This compound Derivative CellMembrane Cell Membrane Derivative->CellMembrane Disruption Leakage Leakage of Intracellular Components CellMembrane->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed antimicrobial mechanism of action for benzaldehyde derivatives.

Quantitative Data

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024[13][14]
2-Hydroxy-4-methoxybenzaldehydeProteus mirabilis200[14]
2-Hydroxy-4-methoxybenzaldehydeFusarium graminearum200[11][12]
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus epidermidis250 (MBIC)[15]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][16][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)

  • Sterile Petri dishes

  • Test compound solution

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, inoculate the surface of the agar with a standardized microbial suspension.

  • Using a sterile cork borer, create wells of a uniform diameter in the agar.

  • Add a fixed volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key area of research. Benzaldehyde derivatives have shown potential in modulating inflammatory responses.

Mechanism of Action

The anti-inflammatory effects of benzaldehyde derivatives are often linked to their ability to suppress key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[3][6][7][18] These pathways regulate the expression of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[7][19][20] By inhibiting the activation of these pathways, these compounds can reduce the production of these inflammatory molecules. For some derivatives, the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, also plays a role.[19][20]

Anti_inflammatory_Mechanism cluster_cell Macrophage LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Derivative This compound Derivative Derivative->NFkB Inhibition Derivative->MAPK Inhibition Mediators Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) NFkB->Mediators MAPK->Mediators

Caption: Proposed anti-inflammatory mechanism of action for benzaldehyde derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[18][21][22][23]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the amount of nitrite (a stable product of NO) in the samples using a sodium nitrite standard curve.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications warrants further investigation. Future research should focus on synthesizing and screening a broader library of these derivatives to establish robust structure-activity relationships. Elucidating the precise molecular targets and detailed mechanisms of action for the most potent compounds will be crucial for their advancement into preclinical and clinical development. The integration of computational modeling and in vivo studies will further accelerate the translation of these promising molecules into effective therapies for a range of human diseases.

References

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2017). Molecules, 22(9), 1487. [Link]
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 104-109.
  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis, 7(5), 275-281. [Link]
  • Synthesis, Spectral Characterization and Antibacterial Activity of Metal Complexes of 2-Methoxy benzaldehyde isonicotinoylhydrazone. (2015). International Journal of Science and Research, 4(11), 1629-1632.
  • Synthesis, Characterization and Anti-Microbial Studies of Metal(II) complexes with 4-methoxybenzaldehyde with p-anisidine. (2022). Global Journal of Pure and Applied Chemistry Research, 10(1), 1-10.
  • Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. (2019). Oncology Letters, 18(5), 5187–5194. [Link]
  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). Frontiers in Microbiology, 15. [Link]
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7). [Link]
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus | Request PDF. (2023). ResearchGate.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Cell Biochemistry and Biophysics. [Link]
  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2011). Archives of Pharmacal Research, 34(12), 2119–2126. [Link]
  • Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. (2003). Journal of Agricultural and Food Chemistry, 51(21), 6124–6129. [Link]
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2017). Journal of Chemistry, 2017. [Link]
  • 2-Hydroxy-4-methoxybenzaldehyde from Hemidesmus indicus is antagonistic to Staphylococcus epidermidis biofilm formation. (2020). Biofouling, 36(5), 549–563. [Link]
  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). International Journal of Molecular Sciences, 23(21), 13329. [Link]
  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4 - ResearchGate. (n.d.). ResearchGate.
  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2017). Food Technology and Biotechnology, 55(3), 398–407. [Link]
  • Inhibition of NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). PLOS ONE, 10(7), e0134325. [Link]
  • Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009. (2009). International Journal of Molecular Medicine, 23(1), 97–103.
  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. (2001).
  • Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. - ResearchGate. (n.d.). ResearchGate.
  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). Frontiers in Microbiology, 15. [Link]
  • Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. (2014). Marine Drugs, 12(10), 5175–5192. [Link]
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer. [Link]
  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. (2024). Frontiers in Microbiology, 15. [Link]
  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. (2014). Marine Drugs, 12(10), 5175–5192. [Link]
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7). [Link]

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photophysical properties of compounds from 2-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of Compounds Derived from 2-Ethoxy-4-Methoxybenzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Unveiling the Luminescent Potential of this compound Derivatives

In the vast landscape of molecular design, the benzaldehyde scaffold serves as a cornerstone for creating novel functional materials. While significant attention has been devoted to derivatives of vanillin and its isomer, 2-hydroxy-4-methoxybenzaldehyde, the closely related this compound remains a less explored, yet promising, precursor for developing compounds with intriguing photophysical properties.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and photophysical evaluation of compounds derived from this versatile building block.

Our exploration will primarily focus on Schiff bases, a class of compounds readily synthesized from this compound, which are known for their diverse applications, including as fluorescent probes and in materials science.[4][5] Given the limited direct literature on the ethoxy variant, we will draw parallels and establish a comparative framework with the well-documented photophysical behaviors of its methoxy and hydroxy analogues to provide a robust and insightful guide. This approach is grounded in the understanding that subtle structural modifications, such as the ethyl versus methyl ether, can significantly influence molecular packing and electronic properties, thereby tuning the photophysical outcomes.[6][7]

This document is structured to not only present established protocols but to also elucidate the underlying scientific principles, thereby empowering researchers to make informed decisions in their experimental designs. We will delve into the synthesis, the experimental characterization of light-matter interactions, and the computational methodologies that provide a deeper understanding of the observed phenomena.

Part 1: Synthesis and Structural Elucidation of Schiff Base Derivatives

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or azomethine) is a fundamental transformation in organic chemistry.[5] For derivatives of this compound, this reaction provides a straightforward entry into a vast chemical space with tunable electronic and steric properties, which are critical determinants of their photophysical behavior.

Rationale for Experimental Design

The choice of solvent and catalyst (if any) is crucial for achieving high yields and purity. Alcohols like ethanol or methanol are commonly employed as they are good solvents for both the aldehyde and the amine, and their boiling points are suitable for reflux conditions, which provide the necessary activation energy for the reaction to proceed to completion. While the reaction can proceed without a catalyst, a catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the reaction rate.

Experimental Protocol: General Synthesis of Schiff Bases via Reflux Condensation

This protocol describes a general and widely applicable method for synthesizing Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Selected primary amine (e.g., aniline, 4-aminobenzoic acid)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve 10 mmol of the chosen primary amine in a minimal amount of absolute ethanol (approximately 20-30 mL).

    • In a separate beaker, dissolve 10 mmol of this compound in 20 mL of the same solvent.

  • Reaction Setup:

    • Add the this compound solution to the solution of the primary amine in the round-bottom flask.

    • If desired, add a few drops of glacial acetic acid to catalyze the reaction.

    • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Reflux:

    • Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • In many cases, the Schiff base product will precipitate out of the solution upon cooling.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterization:

    • Confirm the structure and purity of the synthesized Schiff base using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2]

Visualization of the Synthetic Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization start_aldehyde Dissolve this compound in Ethanol mix Combine Solutions (Add optional Acetic Acid) start_aldehyde->mix start_amine Dissolve Primary Amine in Ethanol start_amine->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize analysis Spectroscopic Analysis (NMR, FT-IR, MS) recrystallize->analysis

Caption: Workflow for the synthesis of Schiff bases from this compound.

Part 2: A Deep Dive into Photophysical Properties

The interaction of light with the synthesized compounds is the cornerstone of their application as fluorescent probes or photoactive materials. A thorough characterization of their photophysical properties is therefore essential. This involves understanding their absorption of light (UV-Vis spectroscopy) and their subsequent emission of light (fluorescence spectroscopy).

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is characterized by the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

For Schiff bases derived from this compound, we can anticipate two main absorption bands:

  • π → π* transitions: Occurring at shorter wavelengths (higher energy), these transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings.

  • n → π* transitions: Occurring at longer wavelengths (lower energy), these transitions involve the excitation of non-bonding electrons (from the nitrogen of the azomethine group) to antibonding π* orbitals. These are often less intense than π → π* transitions.

The position of the ethoxy and methoxy groups on the benzaldehyde ring is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde due to their electron-donating nature, which extends the π-conjugation.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Key parameters that characterize the fluorescence of a compound include:

  • Emission Wavelength (λ_em): The wavelength at which the maximum fluorescence intensity is observed.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em). A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

  • Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The fluorescence properties of these Schiff bases are highly sensitive to their molecular structure and their environment. For instance, the presence of electron-donating or electron-withdrawing groups on the amine part of the molecule can significantly tune the emission wavelength and quantum yield.

Solvatochromism: The Influence of the Solvent Environment

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption or fluorescence emission spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

  • Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state, leading to a red shift in the emission spectrum.

  • Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, a blue shift will be observed in more polar solvents.

Studying the solvatochromism of these compounds provides valuable insights into the nature of their excited states and their potential as environmental sensors.

Theoretical Calculations: Bridging Experiment and Theory

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for understanding the electronic structure and photophysical properties of molecules.[7][8]

  • DFT: Used to optimize the ground-state geometry of the molecule and to calculate properties such as orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap can provide a qualitative prediction of the absorption wavelength.

  • TD-DFT: Used to calculate the excited-state properties, including the energies of electronic transitions, which correspond to the absorption wavelengths. This allows for a direct comparison with experimental UV-Vis spectra and aids in the assignment of the observed absorption bands.

By combining experimental measurements with theoretical calculations, a more complete picture of the photophysical behavior of these compounds can be obtained.

Part 3: Standardized Protocols for Photophysical Characterization

To ensure reproducibility and comparability of data, standardized experimental protocols are essential.

Protocol for UV-Vis Absorption Spectroscopy

Materials:

  • Synthesized Schiff base

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the Schiff base of a known concentration (e.g., 1 mM) in a suitable solvent.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration range for measurement (typically resulting in an absorbance between 0.1 and 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline (autozero).

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.

Protocol for Fluorescence Spectroscopy

Materials:

  • Synthesized Schiff base

  • Spectroscopic grade solvents

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Schiff base in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

  • Excitation and Emission Spectra:

    • To record the emission spectrum, set the excitation wavelength (usually at the λ_max from the UV-Vis spectrum) and scan a range of emission wavelengths.

    • To record the excitation spectrum, set the emission wavelength (at the maximum of the emission band) and scan a range of excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a reference standard of known quantum yield.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

  • Data Analysis: Determine the wavelength of maximum emission (λ_em) and calculate the Stokes shift.

Visualization of the Photophysical Characterization Workflow

G cluster_sample Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_comp Computational Modeling prep Prepare Dilute Solutions in Spectroscopic Grade Solvents uv_measure Record Absorption Spectrum prep->uv_measure fluor_measure Record Excitation & Emission Spectra prep->fluor_measure uv_analyze Determine λ_max and ε uv_measure->uv_analyze uv_analyze->fluor_measure Select Excitation λ dft DFT/TD-DFT Calculations uv_analyze->dft fluor_analyze Determine λ_em, Stokes Shift, and Quantum Yield (Φ_F) fluor_measure->fluor_analyze fluor_analyze->dft comp_analyze Correlate with Experimental Data dft->comp_analyze

Caption: General workflow for the photophysical characterization of synthesized compounds.

Part 4: Data Summary and Concluding Remarks

To facilitate the comparison of photophysical properties, it is crucial to present the data in a clear and structured manner.

Illustrative Data Table
Compound IDSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (nm)Φ_F
Schiff Base 1Ethanol35025,0004501000.15
Schiff Base 1Cyclohexane34024,500420800.25
Schiff Base 2Ethanol36530,0005001350.05
Schiff Base 2Acetonitrile36029,0004851250.08

Note: The data presented in this table is hypothetical and serves as an example of how to structure experimental results.

Conclusion and Future Outlook

The derivatives of this compound represent a promising, yet underexplored, class of compounds for the development of novel fluorescent materials. The synthetic accessibility of Schiff bases, coupled with the potential for fine-tuning their photophysical properties through judicious selection of amine precursors and solvent environments, makes them attractive targets for further research.

This guide has provided a comprehensive framework for the synthesis and detailed photophysical characterization of these compounds. By integrating robust experimental protocols with theoretical calculations, researchers can gain a deep understanding of the structure-property relationships that govern their light-emitting behavior. Future work in this area could focus on expanding the library of derivatives, exploring their applications in bioimaging,[4] sensing, and as components in organic light-emitting diodes (OLEDs). The systematic approach outlined herein will be instrumental in unlocking the full potential of this versatile molecular scaffold.

References

  • Vertex AI Search. (n.d.). Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PubMed Central.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging.
  • MDPI. (n.d.). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde.
  • PMC - NIH. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.
  • ResearchGate. (n.d.). Schematic representation of the 2-methoxy, 4-methoxy, and...
  • INIS-IAEA. (n.d.). Synthesis and two-photon optical characterization of D-π-D type Schiff bases.
  • ResearchGate. (2025, August 10). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • PubChem. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde.
  • ResearchGate. (2025, August 6). (PDF) CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS.
  • ResearchGate. (2016, June 16). (PDF) Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
  • Thermo Scientific Chemicals. (n.d.). 2-Fluoro-4-methoxybenzaldehyde, 97% 25 g | Buy Online.
  • Chem-Impex. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations.
  • MDPI. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.
  • PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde.
  • bioRxiv. (2021, September 14). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs.

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solubility of 2-Ethoxy-4-methoxybenzaldehyde in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Ethoxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 42924-37-8), a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] By examining its physicochemical properties and the underlying principles of solute-solvent interactions, this document offers a predictive framework and actionable experimental protocols for its application in research and development. We will explore both qualitative and quantitative solubility across a spectrum of common laboratory solvents, detailing methodologies that ensure accuracy and reproducibility. This guide is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in various chemical processes, from reaction design to purification and formulation.

Introduction: Understanding the Molecule

This compound is a disubstituted benzaldehyde derivative featuring an ethoxy group at the C2 position and a methoxy group at the C4 position.[1] The presence of the aldehyde functional group, along with two ether linkages, defines its chemical reactivity and physical behavior. The aldehyde group is a key site for nucleophilic addition and oxidation reactions, making it a valuable precursor for more complex molecules.[1] The ether groups, particularly the methoxy and ethoxy substituents on the aromatic ring, significantly influence the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility profile.

An accurate understanding of a compound's solubility is a cornerstone of chemical process development. It governs critical parameters such as reaction kinetics, choice of purification methods like recrystallization, and the feasibility of formulation for final applications. This guide provides the necessary data and theoretical grounding to make informed decisions when working with this compound.

Molecular Structure

The arrangement of functional groups is pivotal to understanding its interactions with solvents.

Caption: Chemical structure of this compound.

Physicochemical Properties

A compound's intrinsic properties are the primary determinants of its solubility. The following table summarizes the key physicochemical data for this compound and its closely related isomers, which are often used in similar applications.

PropertyValue for this compoundValue for Isomers / Related CompoundsSource(s)
CAS Number 42924-37-8120-25-2 (4-Ethoxy-3-methoxy) 1131-52-8 (3-Ethoxy-4-methoxy)[2],[3],[4]
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃[1],[2]
Molecular Weight 180.20 g/mol 180.20 g/mol [1],[2]
Appearance Solid (predicted)Yellow/Fine Crystalline Powder (4-Ethoxy-3-methoxy) White to tan powder or chunks (3-Ethoxy-4-methoxy)[3],[4]
Melting Point Not available50-53 °C (4-Ethoxy-3-methoxy) 51-53 °C (3-Ethoxy-4-methoxy)[3],[4],[5]
Boiling Point Not available168 °C (4-Ethoxy-3-methoxy) 155 °C at 10 mmHg (3-Ethoxy-4-methoxy)[3],[4]
Water Solubility 1.9 mg/mL (Experimental) 2.1 mg/mL (Predicted)"Slightly soluble" (4-Ethoxy-3-methoxy)[1],[3]
logP (Octanol/Water) 1.78 (Experimental) 1.85 (Predicted)Not available[1]

The experimental logP value of 1.78 indicates that this compound is moderately lipophilic.[1] This suggests a preference for organic, nonpolar environments over aqueous media, which is consistent with its limited experimental water solubility of 1.9 mg/mL.[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the substances involved.[6][7]

  • Polarity: The this compound molecule possesses both polar and nonpolar characteristics. The aldehyde group (-CHO) and the two ether linkages (-O-) are polar due to the electronegativity of the oxygen atoms. These groups can act as hydrogen bond acceptors. The benzene ring and the ethyl/methyl hydrocarbon portions are nonpolar. This amphiphilic nature dictates its solubility behavior across different solvent classes.

  • Hydrogen Bonding: The molecule lacks a hydrogen bond donor (like an -OH or -NH group) but its oxygen atoms can accept hydrogen bonds from protic solvents (e.g., water, ethanol). This interaction contributes to its slight solubility in such solvents.

  • Solvent Choice Causality:

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the nonpolar benzene ring and alkyl chains. Solubility is expected to be moderate.

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents have polar groups but no hydrogen bond donors. They can engage in dipole-dipole interactions with the aldehyde and ether groups, making them effective solvents for this compound.[8]

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as hydrogen bond donors to the ether and aldehyde oxygens. While this enhances solubility compared to nonpolar solvents, the large nonpolar backbone of the molecule limits its miscibility, especially in water.[7]

Experimental Solubility Analysis

A systematic approach to determining solubility is crucial for practical applications. This typically involves a qualitative assessment followed by quantitative measurements for key solvent systems.

Qualitative Solubility Workflow

A qualitative analysis provides rapid insights into the functional groups and general characteristics of an unknown compound by testing its solubility in a sequence of reagents.[9][10][11] For this compound, this workflow helps confirm its neutral character.

Qualitative_Solubility_Workflow start Start with this compound water Test in Water (H₂O) start->water hcl Test in 5% HCl water->hcl If insoluble in water res_water Result: Slightly Soluble (Confirms polar groups) water->res_water naoh Test in 5% NaOH hcl->naoh res_hcl Result: Insoluble (Confirms not a basic amine) hcl->res_hcl nahco3 Test in 5% NaHCO₃ naoh->nahco3 If soluble, test weaker base h2so4 Test in conc. H₂SO₄ naoh->h2so4 res_naoh Result: Insoluble (Confirms not an acidic phenol/carboxylic acid) naoh->res_naoh organic Test in Organic Solvents (Ethanol, Acetone, Hexane) h2so4->organic res_h2so4 Result: Soluble (Oxygenated neutral compound) h2so4->res_h2so4 res_organic Result: Soluble (Consistent with logP > 1) organic->res_organic

Caption: Decision workflow for qualitative solubility testing.

Quantitative Solubility Data Summary

While comprehensive quantitative data across all solvents requires experimental determination, the following table summarizes known values and strong predictions based on the compound's structure.

SolventSolvent TypePredicted/Known SolubilityRationale / Reference
WaterPolar Protic1.9 mg/mL (low)Experimental value.[1] Limited by large nonpolar region.
EthanolPolar ProticSolubleOften a good solvent for phenolic compounds and their ethers for recrystallization.[12]
AcetonePolar AproticSolubleGood dipole-dipole interactions with aldehyde/ether groups.[8]
Ethyl AcetatePolar AproticSoluble"Like dissolves like" principle; contains ester group similar to ether/aldehyde polarity.[8]
Dichloromethane (DCM)Polar AproticSolubleCommon solvent for moderately polar organic compounds.
Hexane / HeptaneNonpolarSparingly Soluble to SolubleInteracts with the nonpolar aromatic ring and alkyl chains.
TolueneNonpolar (Aromatic)SolubleAromatic π-π stacking interactions with the benzene ring enhance solubility.

Standard Operating Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

Protocol: Qualitative Solubility Determination

Objective: To classify the compound based on its solubility in acidic, basic, and neutral media.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Solvents: Deionized water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO₃, concentrated H₂SO₄.

Procedure:

  • Preparation: Add approximately 25 mg of the compound to a clean, dry test tube.

  • Solvent Addition: Add 0.75 mL of the test solvent (starting with water) to the test tube in three 0.25 mL portions.[11]

  • Mixing: After each addition, cap and vortex the tube vigorously for 30 seconds. Observe if the solid dissolves.

  • Observation: A compound is considered "soluble" if it dissolves completely. If any solid remains, it is "insoluble."[6]

  • Systematic Testing:

    • Test solubility in water . If soluble, the compound has significant polarity.

    • If insoluble in water, test in 5% HCl . Solubility indicates a basic functional group (e.g., an amine).[13] this compound is expected to be insoluble.

    • If insoluble in 5% HCl, use a fresh sample and test in 5% NaOH . Solubility indicates an acidic functional group (e.g., a phenol or carboxylic acid).[13] this compound is expected to be insoluble.

    • If it were soluble in NaOH, a further test in 5% NaHCO₃ would differentiate a strong acid (soluble) from a weak acid (insoluble).[9]

    • If insoluble in all the above, test in cold, concentrated H₂SO₄ . Solubility (often with a color change) indicates a neutral compound containing oxygen, nitrogen, or unsaturation.[10] this compound is expected to dissolve.

Protocol: Quantitative Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol/water mixture)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Supersaturation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to create a slurry where solid is clearly visible.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a minimum of 24-48 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After shaking, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis or HPLC method to determine the concentration.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The analysis should be performed in triplicate to ensure statistical validity.

Conclusion and Applications

This guide establishes that this compound is a moderately lipophilic compound with low aqueous solubility (1.9 mg/mL) but good solubility in common polar aprotic and aromatic organic solvents.[1] This solubility profile is a direct consequence of its molecular structure, which balances the polarity of its aldehyde and ether functional groups with a nonpolar aromatic core.

This knowledge is directly applicable for:

  • Reaction Chemistry: Selecting appropriate solvents (e.g., THF, Toluene) to ensure reactants remain in a single phase, optimizing reaction rates and yields.

  • Purification: Designing effective recrystallization protocols. A suitable solvent system might involve dissolving the crude product in a good solvent like hot ethanol or acetone and then inducing crystallization by cooling or adding a poor solvent (anti-solvent) like water or hexane.[8][15]

  • Drug Development: For pharmaceutical applications, its low aqueous solubility presents a challenge for oral bioavailability. Formulation strategies such as co-crystallization, amorphization, or the use of solubility enhancers may be required. The experimental data herein serves as a critical starting point for such formulation studies.[16]

By integrating theoretical principles with robust experimental protocols, this guide provides a self-validating framework for researchers to confidently handle and apply this compound in their work.

References

  • Vertex AI Search. (n.d.). Quantitative Analysis Techniques | Solubility of Things.
  • LookChem. (n.d.). Cas 120-25-2, 4-Ethoxy-3-methoxybenzaldehyde.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Unknown. (n.d.). Qualitative Analysis of Organic Compounds.
  • Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis.
  • Unknown. (n.d.). Qualitative Analysis of Organic Compounds.
  • CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.
  • Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis.
  • Benchchem. (n.d.). This compound | 42924-37-8.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Wikipedia. (n.d.). Solubility.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Chem-Impex. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 10(10), 1185-1200.
  • ACS Publications. (2025, May 21). A Quantitative Solubility Rules Table. Journal of Chemical Education.
  • Wikipedia. (n.d.). 2-Methoxybenzaldehyde.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Guidechem. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde 673-22-3 wiki.
  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Ethoxy-4-anisaldehyde.
  • PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8.
  • ChemicalBook. (n.d.). 4-(2-METHOXY-ETHOXY)-BENZALDEHYDE CAS.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde.
  • ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde(673-22-3).
  • The Good Scents Company. (n.d.). ortho-anisaldehyde, 135-02-4.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)phenol by Recrystallization.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
  • NMPPDB. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzaldehyde for synthesis 123-11-5.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-.

Sources

A Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the physical and chemical characteristics of 2-Ethoxy-4-methoxybenzaldehyde, a key aromatic aldehyde for professionals in research, chemical synthesis, and drug development. Emphasis is placed on precise identification to prevent confusion with its common isomers, ensuring the reliability of experimental outcomes.

Compound Identification and Structure

Accurate identification is the cornerstone of any chemical study or synthesis. This compound is a substituted benzaldehyde with distinct ethoxy and methoxy groups that dictate its reactivity and physical properties.[1]

Key identifiers for this compound are:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 42924-37-8[1][3]

  • Molecular Formula: C₁₀H₁₂O₃[2][4]

  • Molecular Weight: 180.2 g/mol [1][3][4]

  • Common Synonyms: 2-Ethoxy-4-anisaldehyde[5]

The structural arrangement of the functional groups is crucial. The ethoxy group is at the C2 position (ortho to the aldehyde) and the methoxy group is at the C4 position (para to the aldehyde). This specific arrangement distinguishes it from its isomers, such as 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) and 4-Ethoxy-3-methoxybenzaldehyde (CAS 120-25-2), which possess different physical properties.

G main This compound cas CAS Number 42924-37-8 main->cas iupac IUPAC Name This compound main->iupac formula Molecular Formula C₁₀H₁₂O₃ main->formula mw Molecular Weight 180.2 g/mol main->mw smiles SMILES CCOC1=C(C=CC(=C1)OC)C=O main->smiles

Caption: Key identifiers for this compound.

Physical State and Appearance

While data for this specific isomer is limited, it is crucial to distinguish its properties from more commonly documented isomers. Unlike its isomer 4-Ethoxy-3-methoxybenzaldehyde, which is described as a yellow crystalline powder, or 3-Ethoxy-4-methoxybenzaldehyde, which appears as white to tan powder or chunks, the precise physical state and color of this compound are not consistently reported in readily available literature.[6] One supplier, AK Scientific, Inc., notes that the physical state is "Not available," indicating that it may not be a simple solid at room temperature or its appearance can vary.[5]

Given its molecular structure and the properties of similar benzaldehydes, it can be anticipated to be a liquid or a low-melting solid at standard temperature and pressure. For instance, the related compound 2-Ethoxybenzaldehyde is a liquid with a boiling point of 136-138 °C at 24 mmHg. Researchers must rely on supplier-specific certificates of analysis for definitive information.

Quantitative Physicochemical Data

Quantitative data provides a clear fingerprint for a chemical compound. The following table summarizes the available numerical data for this compound.

PropertyValueSource
Boiling Point 310.8 °CBiosynth[4], Carl Roth[3]
Flash Point 132.7 °CBiosynth[4], Carl Roth[3]
Molecular Weight 180.2 g/mol Multiple Sources[1][3][4]

It is imperative for researchers to note that properties like melting and boiling points are highly sensitive to isomeric purity. For example, the melting point of 3-Ethoxy-4-methoxybenzaldehyde is 51-53 °C, while that of 4-Ethoxy-3-methoxybenzaldehyde is often cited in the 50-53 °C range.[6] The absence of a reported melting point for the 2-ethoxy isomer suggests it may be liquid at room temperature.

Experimental Protocol: Visual and Physical Characterization

When receiving a new batch of this compound, a systematic inspection is a self-validating step to ensure material integrity.

Objective: To accurately document the physical state, color, and clarity of the compound under standard laboratory conditions.

Materials:

  • Sample of this compound in a clear container.

  • Laboratory notebook or digital record-keeping system.

  • White, non-reactive surface (e.g., ceramic tile or weigh paper).

  • Stainless steel spatula.

  • Controlled light source.

Methodology:

  • Record Initial Observations: Note the ambient laboratory temperature and humidity. Document the information from the supplier label, including CAS number, lot number, and purity. This step grounds the observation in traceable data.

  • Macroscopic Examination:

    • Observe the bulk sample through its sealed, transparent container.

    • Record the physical state: Is it a free-flowing liquid, a viscous oil, a crystalline solid, an amorphous powder, or chunks?

    • Note the color against a white background. Use descriptive terms (e.g., colorless, pale yellow, amber).

  • Sample Dispensing and Detailed Inspection:

    • If the sample is a solid, use a clean, dry spatula to place a small amount onto the white surface. This prevents contamination which could alter appearance.

    • If it is a liquid, dispense a small drop.

    • Observe the sample under a direct, neutral light source. Note its clarity (transparent, translucent, or opaque) and homogeneity.

  • Comparison and Verification: Compare your direct observations with the information provided in the supplier's Certificate of Analysis (CoA). Any significant discrepancy (e.g., observing a dark brown solid when a colorless liquid is expected) warrants further analytical investigation (e.g., NMR, GC-MS) before use.

This protocol ensures that the material used in an experiment matches its expected physical characteristics, preventing costly errors stemming from incorrect or degraded reagents.

Conclusion

This compound is a valuable chemical intermediate whose utility in research and development is predicated on its precise identity. While comprehensive data on its physical appearance is sparse, available information points to it being a high-boiling point compound, likely a liquid or low-melting solid at room temperature. The critical takeaway for scientists is the necessity of verifying the compound's identity via its CAS number (42924-37-8) and cross-referencing its observed properties with supplier-provided data to distinguish it from its isomers and ensure experimental reproducibility.

References

  • Wikipedia. (2023, May 9). 2-Methoxybenzaldehyde.
  • XiXisys. (n.d.). GHS SDS for CAS: 42924-37-8.
  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde.
  • Chemical-Suppliers.com. (n.d.). This compound Product Search.
  • Carl Roth. (n.d.). This compound.
  • PubChem. (n.d.). 2-Ethoxy-4-anisaldehyde.
  • The Good Scents Company. (n.d.). ortho-anisaldehyde.
  • LookChem. (n.d.). Cas 120-25-2, 4-Ethoxy-3-methoxybenzaldehyde.
  • NMPPDB. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde.

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Methodological & Application

Application Note and Protocol for the Synthesis of 2-Ethoxy-4-methoxybenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-ethoxy-4-methoxybenzaldehyde, a valuable aromatic aldehyde intermediate in the pharmaceutical and fragrance industries. The protocol detailed herein utilizes the robust and versatile Williamson ether synthesis, a classic SN2 reaction, for the ethylation of 2-hydroxy-4-methoxybenzaldehyde. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed experimental procedure, mechanistic insights, and critical safety information to ensure a successful and safe synthesis.

Introduction and Rationale

This compound serves as a key building block in the synthesis of more complex organic molecules.[1][2] Its structural features, including the aldehyde, ethoxy, and methoxy groups on a benzene ring, allow for a variety of subsequent chemical transformations. The Williamson ether synthesis is the chosen method for this transformation due to its reliability, high yield potential, and straightforward application to phenols.[3][4][5] This method involves the deprotonation of a weakly acidic hydroxyl group, like that in a phenol, to form a more nucleophilic phenoxide ion. This ion then displaces a halide from a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[3][4][6][7]

The selection of 2-hydroxy-4-methoxybenzaldehyde as the starting material and an ethylating agent is based on the desired product. The protocol employs potassium carbonate as a mild and effective base and diethyl sulfate as the ethylating agent in a polar aprotic solvent, which are common and effective conditions for this type of synthesis.[5][8][9]

Reaction Mechanism

The synthesis of this compound proceeds via the SN2 mechanism characteristic of the Williamson ether synthesis.[3][4] The process can be broken down into two primary steps:

  • Deprotonation: The phenolic proton of 2-hydroxy-4-methoxybenzaldehyde is acidic and is removed by the base, potassium carbonate, to form a potassium phenoxide intermediate. This deprotonation significantly increases the nucleophilicity of the oxygen atom.[7][10][11]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile and attacks the electrophilic ethyl group of the ethylating agent (diethyl sulfate). This occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[3][4][6]

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis.

Physicochemical Data and Reagent Summary

A summary of the key reagents and their properties is provided in the table below for quick reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Properties
2-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.1541-43271.5 ± 20.0White to beige crystalline powder, slightly soluble in water, soluble in ethanol.[12][13][14][15][16]
Diethyl Sulfate(C₂H₅)₂SO₄154.18-24208Colorless oily liquid, corrosive, suspected carcinogen, moisture sensitive.[17][18][19][20]
Potassium Carbonate (Anhydrous)K₂CO₃138.21891DecomposesWhite hygroscopic powder, acts as a base.[10][11]
AcetoneC₃H₆O58.08-9556Colorless, volatile, flammable liquid, common polar aprotic solvent.
This compoundC₁₀H₁₂O₃180.20N/AN/AExpected product.[2]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reagent quantities.

Materials and Equipment
  • 2-hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Anhydrous potassium carbonate (1.5 eq)

  • Diethyl sulfate (1.1 eq)

  • Anhydrous acetone

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Experimental Workflow

G A Reaction Setup: - Add 2-hydroxy-4-methoxybenzaldehyde,  anhydrous K₂CO₃, and acetone to flask. B Addition of Ethylating Agent: - Add diethyl sulfate dropwise  at room temperature. A->B Stir for 15 min C Reaction: - Heat mixture to reflux. - Monitor progress with TLC. B->C Heat D Workup: - Cool to room temperature. - Filter off solids. - Concentrate filtrate. C->D Upon completion E Extraction: - Dissolve residue in diethyl ether. - Wash with water and brine. D->E F Drying and Concentration: - Dry organic layer with MgSO₄. - Filter and evaporate solvent. E->F G Purification (Optional): - Purify crude product by  column chromatography. F->G H Final Product: This compound G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (e.g., 10.0 g, 65.7 mmol), anhydrous potassium carbonate (13.6 g, 98.6 mmol), and anhydrous acetone (100 mL).

    • Rationale: Acetone is used as a polar aprotic solvent which is suitable for SN2 reactions and allows for easy removal after the reaction. Anhydrous conditions are preferred to prevent unwanted side reactions with water. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid side reactions with the aldehyde functionality.[5][8][21]

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Slowly add diethyl sulfate (9.8 mL, 72.3 mmol) to the mixture dropwise using a dropping funnel over a period of 10 minutes.

    • Rationale: Dropwise addition helps to control any potential exotherm from the reaction. A slight excess of the ethylating agent ensures complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle. Maintain the reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) until the starting material is consumed (typically 4-8 hours).

    • Rationale: Heating increases the rate of the reaction.[5] TLC is a crucial technique to visually track the disappearance of the starting material and the appearance of the product, ensuring the reaction is complete before proceeding to the workup.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid residue with a small amount of acetone. Combine the filtrates and concentrate the solvent using a rotary evaporator.

    • Rationale: This step removes the inorganic byproducts from the reaction mixture.

  • Extraction: Dissolve the resulting crude oil in diethyl ether (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

    • Rationale: Removing all traces of water is essential before final solvent evaporation to obtain a pure product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure product.

    • Rationale: Column chromatography is a standard purification technique to separate the desired product from any unreacted starting materials or side products.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Diethyl Sulfate: Diethyl sulfate is toxic, corrosive, and a suspected human carcinogen.[17][18][20] Handle with extreme caution and avoid inhalation, ingestion, and skin contact. Use a dedicated syringe or cannula for transfer. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Solvent Safety: Acetone and diethyl ether are highly flammable. Ensure there are no open flames or spark sources in the vicinity.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from 2-hydroxy-4-methoxybenzaldehyde. The protocol described in this application note is straightforward and, with adherence to the outlined safety precautions, can be safely executed to produce the desired compound in good yield. This methodology is broadly applicable for the synthesis of other aryl ethers, making it a valuable technique for synthetic chemists.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • BYJU'S. Williamson Ether Synthesis. [Link]
  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
  • Cole-Parmer.
  • Khan Academy. Williamson ether synthesis. [Link]
  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
  • PubChem. 2-Hydroxy-4-Methoxybenzaldehyde. [Link]
  • Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-4-methoxybenzaldehyde (FDB005824). [Link]
  • PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd.
  • PubChem. 2-Ethoxy-4-hydroxybenzaldehyde. [Link]
  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]
  • Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. [Link]
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]
  • Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
  • White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
  • ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
  • PubChem. 2-Ethoxy-4-anisaldehyde. [Link]
  • Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

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Application Note: A Detailed Protocol for the Synthesis of 2-Ethoxy-4-methoxybenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethoxy-4-methoxybenzaldehyde, a valuable aromatic aldehyde derivative with applications as an intermediate in the pharmaceutical, fragrance, and materials science sectors.[1][2] The synthetic strategy employed is the Williamson ether synthesis, a robust and highly reliable method for forming ether linkages.[3] This protocol begins with the readily available precursor, 2-hydroxy-4-methoxybenzaldehyde, and details the O-alkylation using ethyl iodide under basic conditions. The causality behind experimental choices, safety protocols for all reagents, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and safety for researchers.

Introduction and Scientific Background

This compound is a substituted aromatic aldehyde whose structural scaffold is a key building block in the synthesis of more complex organic molecules.[1] Its precursor, 2-hydroxy-4-methoxybenzaldehyde, is a naturally occurring compound and an isomer of vanillin, recognized for its utility in medicinal chemistry and the flavor industry.[2][4][5] The conversion to the ethoxy derivative modifies its chemical properties, opening avenues for new molecular designs in drug development and materials research.

The chosen synthetic route is the Williamson ether synthesis , a cornerstone of organic chemistry developed in the 1850s.[3][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][7] Its enduring prevalence in both laboratory and industrial settings is a testament to its broad scope and reliability.[3] The core of this reaction involves the deprotonation of a hydroxyl group to form a potent nucleophile (an alkoxide), which then attacks a primary alkyl halide to form the desired ether.

Causality and Mechanistic Insights

The synthesis proceeds in two fundamental steps, as illustrated below:

Step 1: Deprotonation to form the Phenoxide Nucleophile The phenolic proton of 2-hydroxy-4-methoxybenzaldehyde is acidic and can be removed by a suitable base. While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is a milder, safer, and highly effective alternative, particularly for aryl ether synthesis.[8][9] The base abstracts the proton from the hydroxyl group, creating a resonance-stabilized phenoxide ion. This ion is a significantly stronger nucleophile than the starting alcohol.

Step 2: SN2 Nucleophilic Attack The generated phenoxide ion attacks the primary alkyl halide, in this case, ethyl iodide. The reaction follows a concerted SN2 pathway where the carbon-oxygen bond forms simultaneously as the carbon-iodine bond breaks.[3][7]

  • Choice of Alkyl Halide: A primary alkyl halide like ethyl iodide is ideal because it is highly susceptible to SN2 attack and minimizes competing elimination (E2) reactions.[3][7]

  • Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is used.[3][8] DMF effectively solvates the potassium cation without solvating the phenoxide anion, leaving the nucleophile "bare" and highly reactive, thus accelerating the rate of the SN2 reaction.

The overall reaction scheme is as follows: Reaction Scheme: Synthesis of this compound (A proper chemical structure drawing would be here)

Experimental Protocol

This protocol details the synthesis on a 5-gram scale of the starting material. All operations involving volatile, flammable, or toxic reagents must be performed within a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialChemical FormulaMol. Wt. ( g/mol )QuantityMoles (mmol)Equivalents
2-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.155.00 g32.861.0
Potassium Carbonate (anhydrous)K₂CO₃138.216.81 g49.291.5
Ethyl IodideC₂H₅I155.973.40 mL (6.60 g)42.321.29
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.12~300 mL--
Deionized WaterH₂O18.02~400 mL--
Saturated NaCl Solution (Brine)NaCl (aq)-~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5-10 g--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (5.00 g) and anhydrous potassium carbonate (6.81 g).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15 minutes to ensure uniform mixing.

  • Addition of Ethylating Agent: Using a syringe, add ethyl iodide (3.40 mL) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80°C using a heating mantle and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers in the separatory funnel and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 50 mL). The washing steps remove residual DMF and inorganic salts.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound. Alternatively, vacuum distillation can be employed.[10]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Isolation & Purification A 1. Add 2-hydroxy-4-methoxybenzaldehyde and K₂CO₃ to RBF B 2. Add anhydrous DMF A->B C 3. Add Ethyl Iodide dropwise B->C D 4. Heat to 80°C for 12-16h (Monitor by TLC) C->D E 5. Cool to RT, pour into H₂O D->E F 6. Extract with Diethyl Ether (3x) E->F G 7. Wash combined organic layers (H₂O then Brine) F->G H 8. Dry organic layer (MgSO₄) G->H I 9. Filter and concentrate (Rotary Evaporator) H->I J 10. Purify via Column Chromatography or Vacuum Distillation I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

Personal Protective Equipment (PPE), including a lab coat, nitrile or butyl rubber gloves, and chemical safety goggles, must be worn at all times.[11][12] All manipulations must be conducted in a chemical fume hood.

  • N,N-Dimethylformamide (DMF): Toxic and a skin irritant. Can cause liver damage and has reproductive toxicity with prolonged contact.[11][13] Store in a cool, well-ventilated area away from ignition sources.[13][14]

  • Ethyl Iodide: A toxic alkylating agent. It is a suspected carcinogen and may cause allergic skin reactions and serious eye irritation.[12][15] Handle with extreme care, avoid inhalation of vapors, and prevent skin and eye contact.[15][16] Store in a tightly closed container in a cool, well-ventilated place, protected from light.[12][16]

  • Potassium Carbonate: Causes skin and eye irritation. Avoid breathing dust.

  • Diethyl Ether: Extremely flammable. Keep away from all ignition sources.

Spill & Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[16] Remove contaminated clothing.[17]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[13][16]

  • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[13][16]

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the aromatic protons, and the aldehyde proton (a singlet around 9.7-10.0 ppm).

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbons in the molecule.

  • FT-IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde group should be visible around 1670-1690 cm⁻¹. C-O ether stretches will also be present.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (180.20 g/mol ).

References

  • Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025). ChemSafetyPro. [Link]
  • ETHYL IODIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
  • SAFETY DATA SHEET: Ethyl Iodide.
  • ETHYL IODIDE MATERIAL SAFETY D
  • dimethylformamide - SAFETY DATA SHEET. (2021). RCI Labscan Limited. [Link]
  • Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. [Link]
  • Purifying aldehydes? (2015). Reddit r/chemistry. [Link]
  • Laboratory-Specific Standard Operating Procedures for N,N-Dimethylformamide (DMF). James Madison University. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • Purification and properties of reductases for aromatic aldehydes and ketones
  • Can anyone help me with a Williamson ether synthesis? (2014).
  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000).
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017).
  • A mild and efficient procedure for the synthesis of ethers from various alkyl halides. (2013).
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013).
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
  • Williamson Ether Synthesis. SynArchive. [Link]
  • The Williamson Ether Synthesis. University of Evansville. [Link]
  • Williamson Ether Synthesis. Moraine Valley Community College. [Link]
  • Williamson Ether Synthesis: Phenacetin Lab Procedure. Studylib. [Link]
  • Experiment 06 Williamson Ether Synthesis. Saddleback College. [Link]
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2025).
  • 2-Hydroxy-4-methoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • 2-Ethoxy-4-hydroxybenzaldehyde. PubChem. [Link]

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Application Notes & Protocols: The Synthetic Versatility of 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Profile of a Versatile Aromatic Aldehyde

2-Ethoxy-4-methoxybenzaldehyde is a disubstituted aromatic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2] Its structure, featuring an aldehyde functional group ortho to an ethoxy group and para to a methoxy group, provides a unique combination of steric and electronic properties that chemists can exploit for the construction of complex molecular architectures. The electron-donating nature of the alkoxy groups activates the aromatic ring, making it particularly susceptible to electrophilic substitution reactions, which is a cornerstone of its synthetic utility.[3] This guide provides an in-depth exploration of its applications, focusing on detailed protocols for the synthesis of key molecular scaffolds relevant to pharmaceutical and materials science research.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[4]
Synonyms 2-Ethoxy-p-anisaldehyde, 2-Ethoxy-4-anisaldehyde PubChem[4]
CAS Number 42924-37-8 PubChem[4]
Molecular Formula C₁₀H₁₂O₃ PubChem[4]
Molecular Weight 180.20 g/mol PubChem[4]

| Appearance | White to off-white solid | N/A |

Core Application: Synthesis of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, most notably the benzylisoquinoline alkaloids like papaverine.[5][6] this compound is an ideal precursor for constructing highly functionalized isoquinoline systems due to its activated aromatic ring.

The Bischler-Napieralski Reaction: Accessing Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution reaction for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[3][7][8] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions.[3][9] The electron-rich nature of the aromatic ring in derivatives of this compound facilitates the crucial cyclization step.[3]

The causality behind this reaction hinges on the activation of the amide carbonyl by a Lewis acid (e.g., POCl₃). This generates a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring system.[7][8]

Bischler_Napieralski_Workflow cluster_prep Step 1: Amide Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Workup & Purification A 2-Ethoxy-4-methoxyphenylacetic acid C Amide Coupling (e.g., EDC, HOBt) A->C B Dopamine derivative B->C D β-Arylethylamide Intermediate C->D E Add POCl₃ in ACN D->E F Reflux (e.g., 80-90 °C) E->F G 3,4-Dihydroisoquinoline Product F->G H Quench with ice/NH₄OH G->H I Extract with DCM H->I J Column Chromatography I->J K Pure Product J->K Pictet_Spengler_Mechanism Reactants β-Arylethylamine + Aldehyde (this compound) Imine Schiff Base / Imine Formation Reactants->Imine -H₂O Protonation Protonation (H⁺) Imine->Protonation Iminium Iminium Ion (Electrophile) Protonation->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Deprotonation Deprotonation / Rearomatization Spiro->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product -H⁺

Sources

Topic: Synthesis and Application of Novel Schiff Bases from 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential applications of Schiff bases derived from 2-Ethoxy-4-methoxybenzaldehyde. While this specific precursor represents an emerging area of investigation, this guide synthesizes established principles from structurally related analogs to provide robust, field-proven protocols. We will delve into the underlying reaction mechanisms, offer detailed step-by-step synthetic procedures, and discuss the expected spectroscopic characteristics and potential therapeutic applications of this promising class of compounds. The methodologies herein are designed to be self-validating, providing a strong foundation for novel compound discovery and development.

Introduction: The Strategic Value of Alkoxy-Substituted Schiff Bases

Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) functional group, are a cornerstone of medicinal chemistry and materials science.[1] Their facile synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, belies their profound structural and electronic versatility.[2] The specific substituents on the aldehyde and amine precursors critically influence the steric and electronic properties of the resulting Schiff base, directly impacting its biological activity and material characteristics.[1]

Derivatives of substituted benzaldehydes are particularly noteworthy, with a rich history of applications as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[1][3] The precursor at the center of this guide, this compound, offers a unique scaffold. The presence of two distinct alkoxy groups—an ethoxy group at the ortho position and a methoxy group at the para position—is hypothesized to enhance lipophilicity and modulate the electronic landscape of the molecule, potentially leading to novel biological activities. This guide provides the foundational chemistry and protocols to explore this potential.

The Reaction Mechanism: A Tale of Nucleophilic Addition and Dehydration

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting the synthesis. The reaction proceeds in two primary, reversible stages.

  • Formation of the Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound.

  • Dehydration to the Imine: The unstable carbinolamine intermediate then undergoes elimination of a water molecule to form the stable C=N double bond of the imine.

This entire process is pH-sensitive. The rate-determining step is typically the dehydration of the carbinolamine, which is acid-catalyzed.[4] A catalytic amount of acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O), thus accelerating the formation of the final Schiff base product.[5] However, excessive acid can be detrimental, as it will protonate the starting amine, rendering it non-nucleophilic and halting the initial addition step.[4]

Experimental Protocols

The following protocol is a generalized and robust method for the synthesis of Schiff bases from this compound. It is based on the widely successful reflux condensation technique reported for structurally similar aldehydes.[5][6]

Protocol 1: Synthesis of a Representative Schiff Base via Reflux Condensation

This method is suitable for a wide range of aromatic and aliphatic primary amines and is designed to provide good to excellent yields.

Materials:

  • This compound (1 equivalent)

  • Primary Amine (e.g., Aniline, 4-aminophenol, sulfanilamide) (1 equivalent)

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid (Catalytic amount)

  • Round-bottom flask (appropriately sized)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reagent Dissolution (Amine): In a round-bottom flask, dissolve 10 mmol of the selected primary amine in approximately 30 mL of absolute ethanol. Gentle warming may be required for less soluble amines.

  • Reagent Dissolution (Aldehyde): In a separate beaker, dissolve 10 mmol (1.80 g) of this compound in 25 mL of absolute ethanol.

  • Mixing and Catalysis: While stirring the amine solution, add the aldehyde solution in a single portion. To this mixture, add 3-4 drops of glacial acetic acid.

    • Scientific Rationale: The addition of a catalytic amount of acid serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[5]

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C for ethanol) using a heating mantle. Continue refluxing with constant stirring for 2-5 hours.

    • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. The formation of a precipitate during reflux is a common indicator of product formation.[1]

  • Isolation and Crystallization: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. For maximal yield, cool the flask further in an ice bath for 30-45 minutes to encourage precipitation.

  • Filtration and Washing: Collect the solid crystalline product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying and Purification: Dry the product in a desiccator or a vacuum oven at a low temperature (40-50°C). If further purification is needed, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

Diagram 1: General Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Primary Amine in Ethanol Mix Mix Solutions & Add Acetic Acid Catalyst Amine->Mix Aldehyde Dissolve this compound in Ethanol Aldehyde->Mix Reflux Heat to Reflux (2-5 hours) Mix->Reflux Cool Cool to Room Temp & Ice Bath Reflux->Cool Filter Vacuum Filter Product Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry & Characterize Wash->Dry

Caption: Workflow for the synthesis of Schiff bases.

Data Presentation & Characterization

Successful synthesis must be confirmed through rigorous characterization. The formation of the azomethine group and the disappearance of starting material signals are key indicators.

Table 1: Expected Spectroscopic Data for a Representative Schiff Base

The following table outlines the expected spectroscopic shifts for a Schiff base synthesized from this compound and aniline. These are predictive values based on analyses of structurally similar compounds.[6][7][8]

Technique Functional Group Expected Signal / Wavenumber Comments
FT-IR Aldehyde C=ODisappearance of stretch (~1680-1700 cm⁻¹)Confirms consumption of starting aldehyde.
Amine N-HDisappearance of stretch (~3300-3500 cm⁻¹)Confirms consumption of primary amine.
Imine C=NAppearance of stretch at ~1605-1630 cm⁻¹ Key indicator of Schiff base formation.[6]
¹H NMR Azomethine (-CH=N-)Singlet at δ 8.0-8.9 ppm Diagnostic downfield signal for the imine proton.
Aromatic (Ar-H)Multiplets at δ 6.5-7.8 ppm Signals from both aromatic rings.
Methoxy (-OCH₃)Singlet at δ ~3.9 ppm
Ethoxy (-OCH₂CH₃)Quartet at δ ~4.1 ppm (CH₂), Triplet at δ ~1.4 ppm (CH₃)Characteristic ethoxy group signals.
¹³C NMR Azomethine (-C=N-)Signal at δ ~160-165 ppm Confirms the presence of the imine carbon.

Applications in Research and Drug Development

While specific biological data for derivatives of this compound is an emerging field, the broader class of alkoxy-substituted Schiff bases has demonstrated significant therapeutic potential.

  • Antimicrobial & Antifungal Agents: The imine group is a known pharmacophore crucial for antimicrobial activity.[3] Schiff bases and their metal complexes often exhibit potent activity against a range of bacterial and fungal pathogens, including resistant strains.[6][9] The enhanced lipophilicity from the ethoxy and methoxy groups may improve cell membrane penetration, potentially boosting efficacy.

  • Anticancer Agents: Numerous studies have shown that Schiff bases can induce apoptosis in various cancer cell lines.[1] The mechanism often involves the azomethine nitrogen coordinating with metal ions in biological systems or interfering with cellular signaling pathways.

  • Chemosensors: The ability of the azomethine nitrogen to act as a ligand and coordinate with metal ions makes these compounds excellent candidates for developing fluorescent or colorimetric sensors for detecting specific metal ions in biological or environmental samples.[1]

Diagram 2: Applications of Derived Schiff Bases

This diagram outlines the potential downstream applications stemming from the successful synthesis of this class of Schiff bases.

cluster_apps Potential Applications SB Synthesized Schiff Base (from this compound) Antimicrobial Antimicrobial Agents Testing against Gram-positive & Gram-negative bacteria, Fungi SB->Antimicrobial Biological Screening Anticancer Anticancer Agents Cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) SB->Anticancer In-vitro Assays Chemosensor Chemosensors Development of fluorescent or colorimetric probes for metal ions SB->Chemosensor Spectroscopic Titration Coordination Coordination Chemistry Synthesis of novel metal complexes with catalytic or material properties SB->Coordination Complexation Reactions

Caption: Potential research and development pathways.

Conclusion

The synthetic protocols and characterization guidelines presented in this document provide a solid and scientifically-grounded framework for the exploration of novel Schiff bases derived from this compound. By understanding the underlying chemical principles and leveraging these robust methodologies, researchers can confidently synthesize and evaluate this promising class of compounds for a wide range of applications in medicinal chemistry, drug discovery, and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde. BenchChem.
  • Panda, S. K., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. PubMed.
  • Abdel-Rahman, L. H., et al. (2022).
  • Gheorghe, R., et al. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Schiff Bases Derived from 2-Ethoxybenzaldehyde and Its Analogs. BenchChem.
  • BenchChem. (2025).
  • Abu-Dief, A. M., & Mohamed, I. M. (2015). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
  • Ribeiro, A. C. F., et al. (2020).
  • Al-Amiery, A. A., et al. (2012). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica.

Sources

Application Notes & Protocols: The Role of Aromatic Aldehydes in Fragrance & Flavor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial research into the specific compound 2-Ethoxy-4-methoxybenzaldehyde did not yield significant public data regarding its application within the fragrance and flavor industries. In fact, related isomers are often noted as not being for fragrance or flavor use. To provide a scientifically robust and relevant guide, this document will focus on a closely related and widely utilized aromatic aldehyde, 4-Methoxybenzaldehyde (p-Anisaldehyde) . The principles, protocols, and applications discussed herein for p-Anisaldehyde serve as an expert model for the evaluation and use of aromatic aldehydes in this field.

Introduction: The Aromatic Power of Anisaldehyde

4-Methoxybenzaldehyde, commonly known as p-Anisaldehyde or Aubépine, is an organic compound that serves as a cornerstone in the palettes of both perfumers and flavorists. Its powerful, sweet, and floral aroma, reminiscent of hawthorn and anise, makes it an indispensable ingredient.[1][2] Unlike its sharper relative, benzaldehyde, the presence of a methoxy group (-OCH₃) lends p-Anisaldehyde a softer, more stable, and enduring aromatic profile.[1] This document provides an in-depth guide for researchers and product developers on the technical application and sensory evaluation of this versatile molecule.

Part 1: Physicochemical Properties & Organoleptic Profile

Understanding the fundamental properties of a fragrance and flavor ingredient is critical for its effective application. The table below summarizes the key characteristics of p-Anisaldehyde.

PropertyValueSource
Chemical Formula C₈H₈O₂[1]
Molar Mass 136.15 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 248 °C (478 °F)
Odor Profile Sweet, floral (hawthorn), powdery, anise, almond[1][2]
Flavor Profile Sweet, creamy, vanilla, anise, spicy undertones[1]
Solubility Soluble in ethanol and propylene glycol; low solubility in water[3]

Part 2: Application in the Fragrance Industry

In perfumery, p-Anisaldehyde is prized for its ability to impart sweetness and a floral character. It is a foundational component in creating floral accords like lilac, mimosa, and hawthorn, and it also serves to enhance fruity and spicy compositions.[1][2] Its relative stability makes it a reliable choice for use in a variety of product bases, from fine fragrances to personal care items like soaps and lotions.[1]

Protocol 1: Olfactory Evaluation of Raw Material

The objective of this protocol is to systematically evaluate the odor profile of a raw material like p-Anisaldehyde over time to understand its full character, from the initial impact to the final dry-down.

Causality: A fragrance's character evolves as its components evaporate at different rates. This protocol isolates the ingredient to assess its "top notes" (initial impression), "heart notes" (main character), and "base notes" (lingering scent), which is crucial for predicting its behavior in a final fragrance composition.

Materials:

  • p-Anisaldehyde sample

  • Standard fragrance testing strips (blotters)

  • Timer

  • Odor-free evaluation environment[5][6]

Procedure:

  • Preparation: Dip a clean fragrance testing strip approximately 1 cm into the p-Anisaldehyde sample. Allow any excess to drip off.

  • Initial Evaluation (Top Note): Immediately after dipping, wave the strip about 10-15 cm from your nose and inhale gently. Record your initial impressions of the aroma. Note its intensity, character, and any immediate facets (e.g., sharp, fruity, green).

  • Heart Note Evaluation: Place the strip on a holder in a neutral-smelling area. After 15-20 minutes, re-evaluate the scent. The initial, most volatile notes will have dissipated, revealing the core character of the material. Document the aroma profile again, noting any changes.

  • Dry-Down Evaluation (Base Note): Continue to evaluate the strip at regular intervals (e.g., 1 hour, 4 hours, 24 hours).[7] This extended evaluation reveals the least volatile, longest-lasting aspects of the ingredient's scent. This is critical for understanding its contribution to the longevity of a perfume.

  • Data Analysis: Compare the notes recorded at each time point to build a complete olfactory profile. This profile informs the perfumer how to best blend the ingredient to achieve a desired effect.

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation Stages cluster_analysis Analysis Prep Dip Smelling Strip Eval_Top Evaluate Top Note (T=0 min) Prep->Eval_Top Immediate Eval_Heart Evaluate Heart Note (T=20 min) Eval_Top->Eval_Heart Wait Eval_Base Evaluate Base Note (T=1-24 hrs) Eval_Heart->Eval_Base Wait Analysis Compile Full Odor Profile Eval_Base->Analysis

Olfactory evaluation workflow for a raw material.

Part 3: Application in the Flavor Industry

As a legally permitted food flavoring agent, p-Anisaldehyde is used to enhance flavors in products like ice cream, baked goods, confectionery, and beverages.[1] It imparts a pleasant sweet aroma and contributes creamy, vanilla-like, and subtle anise notes that can round out a flavor profile.

Protocol 2: Sensory Discrimination Testing in a Beverage Matrix (Triangle Test)

This protocol determines if a perceptible sensory difference exists between two product versions, such as a beverage with and without the addition of p-Anisaldehyde. The triangle test is a classic and robust method for this purpose.[8]

Causality: When making small changes to a formula (like adding a potent flavor chemical), it's vital to know if the change is noticeable. The triangle test is a forced-choice method that minimizes guessing and provides statistically significant results on whether a difference can be detected by a sensory panel.[9][10]

Materials:

  • Control beverage sample (A)

  • Test beverage sample with p-Anisaldehyde (B)

  • Sensory panel of at least 8-10 screened individuals[11]

  • Identical tasting cups, labeled with random 3-digit codes[6][9]

  • Water and unsalted crackers for palate cleansing

  • Controlled sensory evaluation booths or a quiet, odor-free room[6][11]

Procedure:

  • Sample Preparation: Prepare the control (A) and test (B) samples. For each panelist, prepare a set of three samples. Two of the samples will be identical, and one will be different.

  • Coding and Presentation: Code each cup with a unique, random 3-digit number to blind the samples.[6] There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). Randomize these orders across the panelists to avoid presentation bias.[9]

  • Panelist Instructions: Instruct each panelist that they will receive three samples. Two are the same, and one is different. Their task is to identify the sample that is different from the other two.

  • Evaluation: Panelists should cleanse their palate with water and a cracker before starting and between samples if needed. They then taste each of the three samples in the order presented.

  • Data Collection: Each panelist records which sample they believe is the odd one out.

  • Statistical Analysis: The results are analyzed to determine if the number of correct identifications is statistically significant. A standard statistical table for triangle tests is used. For example, with 10 panelists, at least 6 must correctly identify the odd sample to be confident (at p<0.05) that a perceptible difference exists.

Triangle_Test_Workflow cluster_setup Setup cluster_execution Execution cluster_results Results A Control Sample (A) Prep Prepare Sets of 3 (e.g., AAB, ABA, BAA...) A->Prep B Test Sample (B) B->Prep Code Assign Random 3-Digit Codes Prep->Code Present Present Samples to Panelist Code->Present Taste Panelist Tastes Samples Present->Taste Identify Panelist Identifies Odd Sample Taste->Identify Collect Collect Panelist Responses Identify->Collect Analyze Statistical Analysis Collect->Analyze Conclusion Determine if Difference is Perceptible Analyze->Conclusion

Workflow for a sensory triangle discrimination test.
Protocol 3: Consumer Acceptance Testing (9-Point Hedonic Scale)

Once a perceptible difference is confirmed, the next step is often to determine consumer preference. The 9-point hedonic scale is a widely used method for measuring the degree of liking.[9][11]

Causality: A noticeable change in flavor does not automatically mean the product is better. Hedonic testing provides quantitative data on consumer acceptance, which is crucial for making business decisions about product formulation.[11]

Materials:

  • Control and Test product samples

  • Consumer panel (minimum of 40 participants is ideal) representing the target demographic[11]

  • Evaluation forms with a 9-point scale (1 = Dislike Extremely, 5 = Neither Like nor Dislike, 9 = Like Extremely)

  • Controlled testing environment[5][6]

Procedure:

  • Panelist Recruitment: Recruit consumers who fit the target demographic for the product.

  • Sample Presentation: Provide panelists with the coded control and test samples. The order of presentation should be randomized to prevent bias.

  • Evaluation: Ask panelists to taste each sample and rate their overall liking on the 9-point hedonic scale. Additional questions about specific attributes (e.g., "Please rate the sweetness") can also be included.[11]

  • Data Analysis: Calculate the mean hedonic scores for each product. Use statistical analysis (e.g., a t-test) to determine if there is a significant difference in the liking scores between the control and test products.

Part 4: Safety and Regulatory Considerations

As with any chemical, proper handling of p-Anisaldehyde is essential.

  • Handling: Always work in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to prevent skin and eye contact.[4][13]

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[12]

  • Regulatory: The use of flavoring substances and fragrance ingredients is regulated by bodies such as the Flavor and Extract Manufacturers Association (FEMA) in the U.S. and the International Fragrance Association (IFRA) globally. Always ensure that the use level of any ingredient complies with the latest standards and regulations for the intended application.[8]

References

  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. FlavorSum. [Link]
  • Sensapure Flavors. (n.d.). Measuring Flavor and Sensory Protocols. Sensapure Flavors. [Link]
  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques.
  • Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing. Sense:lab. [Link]
  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Umbrex. [Link]
  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Everglow Spirits. [Link]
  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Sitaram Dixit. [Link]
  • Cosmetics Sensory Evaluation. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]
  • Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. [Link]
  • TGSC Information System. (n.d.). 2-Methoxybenzaldehyde. The Good Scents Company. [Link]
  • Puratos. (2023, July 14). How to conduct a Sensory Analysis test: the golden rules.
  • Bio-Active Co., LTD. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. [Link]
  • The Good Scents Company. (n.d.). 2-ethoxybenzaldehyde. The Good Scents Company. [Link]
  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. The Good Scents Company. [Link]
  • Medium. (2025, October 24). 4-Methoxybenzaldehyde: The Dual-Faced Beauty of the Fragrance World. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Sweet Aroma: Exploring the Uses and Benefits of 4-Methoxybenzaldehyde in Flavors and Fragrances. [Link]
  • ResearchGate. (2025, August 10). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
  • PubChem. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde.
  • The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde. The Good Scents Company. [Link]
  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. [Link]

Sources

Application Notes and Protocols: 2-Ethoxy-4-methoxybenzaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Ethoxy-4-methoxybenzaldehyde Scaffold

The this compound scaffold is a valuable building block in medicinal chemistry, serving as a precursor for a diverse range of derivatives with significant therapeutic potential.[1][2] The strategic placement of the ethoxy and methoxy groups on the benzaldehyde ring influences the molecule's electronic and steric properties, providing a foundation for the synthesis of compounds with a wide spectrum of biological activities.[1] Researchers have successfully leveraged this scaffold to develop novel agents with antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and potential therapeutic applications of this compound derivatives, offering detailed protocols and insights for researchers in the field.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific substituents required on the final compound.

Protocol 1: Williamson Ether Synthesis

A common and reliable method for introducing the ethoxy group is the Williamson ether synthesis.[2] This SN2 reaction involves the deprotonation of a corresponding hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.[2]

General Reaction Scheme:

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product Substituted_Salicylaldehyde Substituted Salicylaldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde) Reaction_Mixture Reaction Mixture Substituted_Salicylaldehyde->Reaction_Mixture + Base Base Base (e.g., K2CO3, NaH) Base->Reaction_Mixture Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide, Ethyl Bromide) Ethylating_Agent->Reaction_Mixture Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Mixture Product This compound Derivative Reaction_Mixture->Product + Ethylating Agent Heat

Caption: General workflow for Williamson ether synthesis.

Step-by-Step Protocol for the Synthesis of 2-Ethoxy-4-nitrobenzaldehyde: [2]

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-nitrobenzaldehyde (1.0 equivalent).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous dimethylformamide (DMF) (approximately 10 mL per gram of salicylaldehyde).

  • Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Subsequently, add ethyl iodide (1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer three times with 50 mL of diethyl ether.

  • Washing: Combine the organic layers and wash twice with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure 2-ethoxy-4-nitrobenzaldehyde.

Protocol 2: Synthesis via Schiff Base Intermediate

An alternative multi-step synthesis involves the formation and subsequent alkylation of a Schiff base.[1]

Step-by-Step Protocol:

  • Schiff Base Formation: Reflux a mixture of the starting salicylaldehyde derivative and an amine (e.g., aniline) in ethanol or toluene for 12-14 hours to form the corresponding Schiff base.

  • Alkylation: Alkylate the Schiff base with bromoethane in the presence of an acid acceptor like potassium carbonate or tert-butoxides in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at 80°C for 12 hours.[1]

  • Workup and Purification: The workup involves filtration, extraction, evaporation of the solvent, and finally, purification of the product using chromatographic techniques.[1]

G Start Salicylaldehyde Derivative Step1 React with Amine (e.g., Aniline) Reflux in Ethanol/Toluene Start->Step1 Schiff_Base Schiff Base Intermediate Step1->Schiff_Base Step2 Alkylation with Bromoethane (Base, Solvent, 80°C) Schiff_Base->Step2 Product_Crude Crude Product Step2->Product_Crude Step3 Workup & Purification (Filtration, Extraction, Chromatography) Product_Crude->Step3 Product_Pure Pure this compound Derivative Step3->Product_Pure

Caption: Synthesis workflow via a Schiff base intermediate.

Part 2: Biological Activities and Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial properties of this class of compounds.[1][4] The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1]

  • Antibacterial Activity: 2-Hydroxy-4-methoxybenzaldehyde (a related compound) has shown activity against Staphylococcus aureus and Proteus mirabilis.[5] Chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde also exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria.[6] The α,β-unsaturated keto functional group in chalcones is believed to be crucial for their antibacterial effect.[6]

  • Antifungal Activity: 2-Hydroxy-4-methoxybenzaldehyde has been reported to be a more effective antifungal agent against Fusarium graminearum than vanillin and its other derivatives.[7] Its mechanism involves damaging the cell membrane and inhibiting mycotoxin biosynthesis.[7]

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

CompoundMicroorganismActivity (MIC)Reference
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024 µg/mL[5][8]
2-Hydroxy-4-methoxybenzaldehydeProteus mirabilis200 µg/mL[5]
2-Hydroxy-4-methoxybenzaldehydeFusarium graminearum200 µg/mL[7]
3-Ethoxy-4-hydroxybenzaldehyde oxime estersVarious fungi and bacteriaSignificant activity[9]
Anticancer Potential

Derivatives of the benzaldehyde scaffold are being investigated for their anticancer properties. Certain benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cell proliferation.[2]

G Benzyloxybenzaldehyde_Derivative Benzyloxybenzaldehyde Derivative ALDH1A3 ALDH1A3 Enzyme Benzyloxybenzaldehyde_Derivative->ALDH1A3 Cancer_Stem_Cell Cancer Stem Cell Proliferation & Differentiation ALDH1A3->Cancer_Stem_Cell

Caption: Inhibition of the ALDH1A3 pathway.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been discovered as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[10] PTP1B is a key negative regulator of the insulin signaling pathway and is a validated therapeutic target for type 2 diabetes and obesity.[10] One particular compound, 10m , exhibited high inhibitory activity (IC50 = 0.07 µM), significant selectivity over T-cell PTPase (TCPTP), and good membrane permeability.[10] Furthermore, it was shown to enhance insulin-stimulated glucose uptake in cells without significant cytotoxicity.[10]

G cluster_pathway Insulin Signaling Pathway Insulin_Receptor Insulin Receptor Signaling_Cascade Downstream Signaling Cascade Insulin_Receptor->Signaling_Cascade PTP1B PTP1B PTP1B->Insulin_Receptor Glucose_Uptake Glucose Uptake Signaling_Cascade->Glucose_Uptake Compound_10m 2-Ethoxy-4-(methoxymethyl)benzamide (Compound 10m) Compound_10m->PTP1B

Caption: Inhibition of PTP1B in the insulin signaling pathway.

Other Biological Activities
  • Antioxidant Properties: Research indicates that this compound and related structures possess antioxidant properties, which are crucial for combating oxidative stress linked to various diseases.[1]

  • Anti-inflammatory Effects: The anti-inflammatory potential of these compounds has also been investigated.[1] For instance, 2,4-dihydroxybenzaldehyde, a structurally similar compound, has been shown to suppress the NF-κB signaling pathway, which is central to the inflammatory response.[5]

  • Larvicidal and Ovicidal Activity: Studies have demonstrated the larvicidal and ovicidal activities of 2-hydroxy-4-methoxybenzaldehyde and its derivatives against Anopheles gambiae, the primary vector for malaria.[11][12]

Part 3: Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a series of in vitro and in vivo assays are essential.

Protocol 3: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 4: PTP1B Inhibition Assay

This is an in vitro enzyme inhibition assay to screen for PTP1B inhibitors.

Materials:

  • Recombinant human PTP1B enzyme.

  • p-Nitrophenyl phosphate (pNPP) as a substrate.

  • Test compounds.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate pNPP.

  • Incubation: Incubate the reaction for a set time (e.g., 30 minutes) at the same temperature.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives of this compound have demonstrated a broad range of biological activities, including significant antimicrobial, anticancer, and PTP1B inhibitory effects. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this promising area, ultimately contributing to the discovery of new and effective drugs.

References

  • Mahanga, G. M., et al. (2005). 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. SciSpace.
  • PubMed. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.
  • Jones, S. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • Li, Y., & Zhu, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology.
  • ResearchGate. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • Andati, R. E., et al. (2021). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs. Semantic Scholar.
  • Frontiers. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis.
  • Surowiak, A., et al. (2022). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. ResearchGate.
  • Benmekhbi, M., et al. (2013). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry.
  • MDPI. (n.d.). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde.

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Application Notes & Protocols: The Utility of 2-Ethoxy-4-methoxybenzaldehyde in the Synthesis of Dye Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzaldehydes are foundational scaffolds in the synthesis of complex organic molecules, serving as pivotal intermediates in the pharmaceutical, fragrance, and dye industries.[1][2] 2-Ethoxy-4-methoxybenzaldehyde, with its unique electronic and steric properties conferred by the ethoxy and methoxy groups, is a valuable precursor for the construction of advanced dye intermediates. The aldehyde functionality provides a reactive handle for forming conjugated systems, which are the basis of chromophores. This document provides a comprehensive guide for researchers, outlining the synthesis of this compound and its subsequent application in the production of dye intermediates via Knoevenagel condensation. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and detailed characterization methods.

Introduction: Strategic Importance of this compound

This compound is an aromatic aldehyde whose reactivity is modulated by two electron-donating alkoxy groups on the benzene ring. These groups influence the electrophilicity of the aldehyde carbon and direct subsequent electrophilic aromatic substitution reactions, making it a versatile building block.[3]

  • Aldehyde Functionality : The primary reactive site for forming carbon-carbon double bonds, essential for creating the conjugated π-systems responsible for color in dyes.

  • Ethoxy and Methoxy Groups : These electron-donating groups are auxochromes, which can intensify the color of a dye and influence its solubility and lightfastness. Their presence makes the aromatic ring more susceptible to electrophilic attack and modulates the electronic properties of the final dye molecule.

This guide focuses on a robust and widely applicable two-stage process: first, the synthesis of the target benzaldehyde from a common precursor, and second, its use in a classic condensation reaction to generate a core dye structure.

Synthesis Protocol: O-Alkylation of 2-Hydroxy-4-methoxybenzaldehyde

The most direct method for preparing this compound is through the Williamson ether synthesis, a reliable SN2 reaction involving the O-alkylation of the corresponding phenol.[1][3] This protocol details the ethylation of 2-Hydroxy-4-methoxybenzaldehyde.

Principle and Causality

The reaction proceeds by deprotonating the phenolic hydroxyl group of 2-Hydroxy-4-methoxybenzaldehyde with a mild base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, like ethyl iodide, displacing the iodide leaving group to form the desired ether linkage.[3]

  • Choice of Base : Anhydrous potassium carbonate is an ideal base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Its insolubility in some organic solvents can be advantageous for easy removal by filtration post-reaction.

  • Choice of Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetone is used. These solvents solvate the potassium cation, leaving the carbonate and subsequent phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.[3]

  • Choice of Ethylating Agent : Ethyl iodide is highly reactive due to the excellent leaving group ability of iodide. Ethyl bromide is a suitable, less expensive alternative.[3]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-Hydroxy-4-methoxybenzaldehyde, K₂CO₃, and DMF in a dry flask add_ethyl Add Ethyl Iodide dropwise at RT start->add_ethyl Stir 15 min heat Heat mixture to 60-80°C (Monitor by TLC) add_ethyl->heat 12-16 hours quench Cool and quench with water heat->quench extract Extract with Diethyl Ether quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Materials & Reagents

Reagent/MaterialMolar Eq.Purpose
2-Hydroxy-4-methoxybenzaldehyde1.0Starting Material
Anhydrous Potassium Carbonate (K₂CO₃)1.5Base
Ethyl Iodide (CH₃CH₂I)1.2Ethylating Agent
Dimethylformamide (DMF), anhydrous-Solvent
Diethyl Ether-Extraction Solvent
Saturated NaCl solution (brine)-Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent
Silica Gel (230-400 mesh)-Stationary Phase
Hexane/Ethyl Acetate-Mobile Phase

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition : Add anhydrous DMF (approx. 10 mL per gram of the starting aldehyde).

  • Addition of Ethylating Agent : Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (1.2 eq) dropwise to the mixture.[1]

  • Reaction : Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Workup : Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.[1]

  • Extraction : Extract the aqueous layer three times with diethyl ether (3 x 50 mL).[1]

  • Washing : Combine the organic layers and wash twice with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]

  • Purification : Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.[1]

Application Protocol: Synthesis of a Dye Intermediate via Knoevenagel Condensation

The aldehyde group of this compound is an excellent electrophile for reactions with active methylene compounds. The Knoevenagel condensation is a powerful C-C bond-forming reaction that creates a new double bond, extending conjugation and forming a chromophore.

Principle and Causality

This protocol uses malononitrile as the active methylene compound. A catalytic amount of a weak base, such as piperidine, is sufficient to deprotonate malononitrile, forming a resonance-stabilized carbanion. This potent nucleophile then attacks the carbonyl carbon of the benzaldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water) to yield the highly conjugated final product, 2-(2-ethoxy-4-methoxybenzylidene)malononitrile.

  • Choice of Methylene Compound : Malononitrile is highly acidic (pKa ≈ 11) due to the two electron-withdrawing nitrile groups, making it easily deprotonated by a weak base.

  • Choice of Catalyst : Piperidine is a commonly used weak base catalyst. It is strong enough to generate the required nucleophile without promoting self-condensation of the aldehyde or other side reactions.[2]

  • Driving Force : The reaction is driven to completion by the formation of a stable, highly conjugated product and the elimination of a small, stable molecule (water).

Reaction Mechanism Diagram

G cluster_activation Step 1: Nucleophile Formation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Dehydration Malononitrile NC-CH₂-CN Carbanion [NC-CH-CN]⁻ Malononitrile->Carbanion Deprotonation Base Piperidine Base->Malononitrile Aldehyde This compound (R-CHO) Carbanion->Aldehyde Attack on Carbonyl Intermediate Aldol Adduct (R-CH(O⁻)-CH(CN)₂) Protonated_Intermediate Protonated Adduct (R-CH(OH)-CH(CN)₂) Intermediate->Protonated_Intermediate Protonation (from H-Base⁺) Final_Product Conjugated Dye Intermediate (R-CH=C(CN)₂) Protonated_Intermediate->Final_Product Elimination of H₂O

Caption: Mechanism of the Knoevenagel condensation.

Step-by-Step Protocol

Materials & Reagents

Reagent/MaterialMolar Eq.Purpose
This compound1.0Aldehyde Substrate
Malononitrile1.1Active Methylene Compound
Piperidine0.1Base Catalyst
Absolute Ethanol-Solvent

Procedure:

  • Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.[2]

  • Reagent Addition : Add malononitrile (1.1 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).[2]

  • Reaction : Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change and/or the formation of a precipitate. Monitor progress by TLC.

  • Isolation : Upon completion (typically 1-4 hours), cool the mixture in an ice bath to maximize precipitation of the product.[2]

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediates.

Analytical MethodThis compound (Product 1)Knoevenagel Product (Product 2)
¹H NMR (CDCl₃, ppm)δ 9.8-10.5 (s, 1H, -CHO), 7.0-7.8 (m, 3H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃)δ 7.2-8.0 (m, 4H, Ar-H and vinyl-H), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, ppm)δ ~190 (CHO), 160-165 (Ar-C-O), 110-130 (Ar-C), 64 (-OCH₂-), 55 (-OCH₃), 14 (-CH₃)δ 160-165 (Ar-C-O), ~150 (vinyl-C), 110-135 (Ar-C), ~115 (CN), 64 (-OCH₂-), 55 (-OCH₃), 14 (-CH₃)
FTIR (cm⁻¹)~2820, 2720 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1250, 1030 (C-O stretch)~2220 (C≡N stretch), ~1600 (C=C stretch), ~1250, 1030 (C-O stretch). Absence of ~1680 C=O peak.
Mass Spec. (ESI+)[M+H]⁺ corresponding to C₁₀H₁₂O₃ (m/z = 181.08)[M+H]⁺ corresponding to C₁₃H₁₂N₂O₂ (m/z = 229.09)

Safety and Handling

Proper safety precautions must be observed when handling the chemicals involved in these protocols. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

  • This compound : May cause skin, eye, and respiratory irritation.[4] Avoid inhalation and direct contact.[4]

  • 2-Hydroxy-4-methoxybenzaldehyde : Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Ethyl Iodide : A potent alkylating agent. It is toxic and should be handled with extreme care.

  • Malononitrile : Toxic if swallowed or in contact with skin. Handle with gloves and avoid creating dust.

  • Piperidine : Flammable and toxic. It is corrosive and can cause severe skin burns and eye damage.

  • DMF : A skin and eye irritant. It is readily absorbed through the skin.

General Handling:

  • PPE : Wear safety goggles, a lab coat, and nitrile gloves.[6]

  • Spills : In case of skin contact, wash immediately with plenty of soap and water.[4][7] For eye contact, rinse cautiously with water for several minutes.[4][7]

  • Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). This compound | 42924-37-8. BenchChem.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific.
  • Fluorochem. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. Fluorochem.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Benzaldehyde, 2-ethoxy-. Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. BenchChem.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and product purity. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Synthesis via Williamson Ether Synthesis

This route is the most direct and commonly employed method, starting from 2-hydroxy-4-methoxybenzaldehyde. It involves the O-alkylation of the phenolic hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound. Is the Williamson ether synthesis the recommended route?

A: Yes, for most applications, this is the preferred method. The synthesis involves the direct ethylation of commercially available 2-hydroxy-4-methoxybenzaldehyde.[1] This single-step conversion is generally high-yielding (typically 70-90%) and avoids the regioselectivity issues that can arise with formylation of less substituted precursors.[1] The key to success lies in the quality of the starting material and the precise control of reaction conditions.

Q2: My reaction yield is consistently below 50%. What are the most likely causes and how can I troubleshoot this?

A: Low yields in this synthesis are a common but solvable problem. Let's break down the potential causes:

  • Ineffective Deprotonation: The first step is the formation of a phenoxide ion. If the base is weak, wet, or insufficient, this equilibrium will not favor the product.

    • Solution: Use an anhydrous base like potassium carbonate (K₂CO₃) and ensure it is finely powdered to maximize surface area.[1][2] Using 1.5 equivalents of the base is recommended to drive the reaction forward.[2] The solvent must also be anhydrous; polar aprotic solvents like acetone or DMF are excellent choices.[1][2]

  • Poor Ethylating Agent Reactivity: The choice of ethylating agent is critical.

    • Solution: Ethyl iodide (EtI) is generally more reactive than ethyl bromide (EtBr) in Sₙ2 reactions and can lead to shorter reaction times or higher conversion.[1][3] Ensure you are using at least 1.2 equivalents of the ethylating agent to account for any potential side reactions or loss.[2]

  • Suboptimal Reaction Temperature: This reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: While room temperature may suffice for highly reactive substrates, heating is often necessary. A temperature of 80°C in DMF is a good starting point.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

Q3: My final product is contaminated with significant impurities, even after workup. What are these side products and how can I prevent them?

A: Impurity generation is typically linked to the starting material or reaction conditions.

  • Unreacted Starting Material: The most common impurity is unreacted 2-hydroxy-4-methoxybenzaldehyde. This is often a result of the issues described in Q2 (inefficient deprotonation, insufficient heating, etc.).

    • Prevention: Follow the troubleshooting steps in Q2. Use TLC to monitor the consumption of the starting material before stopping the reaction.

  • Byproducts from Starting Material Impurities: If your 2-hydroxy-4-methoxybenzaldehyde starting material was synthesized via a Reimer-Tiemann reaction, it might contain isomeric impurities or residual 2,4-dihydroxybenzaldehyde.[4][5] Ethylation of 2,4-dihydroxybenzaldehyde would lead to 2,4-diethoxybenzaldehyde, a common byproduct in similar syntheses.[3]

    • Prevention: Ensure the purity of your starting material using techniques like NMR or HPLC before beginning the synthesis. If impurities are present, purify the starting material first.

  • Purification Strategy: Column chromatography is highly effective for removing both starting material and side products.[1][2] A gradient elution using a hexane/ethyl acetate solvent system on silica gel is recommended.[2]

Data Presentation: Reaction Parameter Comparison

The choice of alkylating agent and reaction conditions significantly impacts the outcome.

EntryEthylating AgentBaseSolventTemperatureTime (h)Typical Yield (%)Reference
1Ethyl IodideK₂CO₃AcetoneReflux671[1]
2Ethyl IodideK₂CO₃DMF80°C12-16>85[2]
3Ethyl BromideK₂CO₃AcetoneReflux~8-12~65-75[1]
Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established literature procedures.[2]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq). Add anhydrous DMF (approx. 10 mL per gram of the aldehyde).

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 80°C. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete in 12-16 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water.

  • Extraction: Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Troubleshooting Workflow

G start Low Yield in Williamson Ether Synthesis check_base Check Base: 1. Anhydrous? 2. Finely powdered? 3. Stoichiometry (1.5 eq)? start->check_base check_reagents Check Reagents: 1. Ethylating agent reactivity (EtI > EtBr)? 2. Stoichiometry (1.2 eq)? 3. Solvent anhydrous? check_base->check_reagents Base OK outcome_bad Persistent Low Yield check_base->outcome_bad Issue Found & Corrected, Still Low Yield check_conditions Check Conditions: 1. Temperature sufficient (e.g., 80°C)? 2. Adequate reaction time (monitor by TLC)? check_reagents->check_conditions Reagents OK check_reagents->outcome_bad Issue Found & Corrected, Still Low Yield check_purity Check Starting Material Purity: Any isomeric impurities? check_conditions->check_purity Conditions OK check_conditions->outcome_bad Issue Found & Corrected, Still Low Yield outcome_good Yield Improved check_purity->outcome_good Purity OK check_purity->outcome_bad Impurity Found

Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.

Section 2: Synthesis via Vilsmeier-Haack Reaction

This method is a powerful alternative for formylating electron-rich aromatic rings and can be used to synthesize the target molecule from 1-ethoxy-3-methoxybenzene.

Frequently Asked Questions (FAQs)

Q4: Under what circumstances should I consider the Vilsmeier-Haack reaction?

A: The Vilsmeier-Haack reaction is an excellent choice if your starting material is 1-ethoxy-3-methoxybenzene, rather than the phenolic aldehyde. This reaction introduces the aldehyde group (-CHO) onto the aromatic ring.[6] The ethoxy and methoxy groups are ortho-, para-directing and strongly activating, making the substrate ideal for this type of electrophilic aromatic substitution.[7][8]

Q5: What are the most critical parameters for a successful Vilsmeier-Haack formylation to maximize yield?

A: Success hinges on the proper formation and reactivity of the Vilsmeier reagent and the subsequent workup.

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent is formed in situ from a formamide (like DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[9] Use high-purity, anhydrous reagents. The reaction is sensitive to moisture. Typically, a slight excess of the DMF/POCl₃ is used relative to the aromatic substrate.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5°C) to prevent degradation. The subsequent formylation step may require gentle heating, but excessive temperatures can lead to polymerization and decreased yields.

  • Hydrolysis (Workup): The reaction initially forms a stable iminium salt intermediate. This must be carefully hydrolyzed to the final aldehyde product.[8] This is typically achieved by quenching the reaction mixture in ice water, followed by heating with a mild base (like sodium acetate) to facilitate the hydrolysis.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Arene 1-Ethoxy-3-methoxybenzene Arene->Iminium_Salt Product This compound Iminium_Salt->Product H2O H₂O, Workup H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Section 3: General Analysis and Characterization

Q6: How can I effectively monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and visualize the spots under UV light. The product, being more nonpolar than the starting phenol, will have a higher Rf value. A complete reaction is indicated by the disappearance of the starting material spot.

Q7: What are the standard characterization techniques to confirm the identity and purity of my final product?

A: A combination of spectroscopic methods is essential for unambiguous confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.[5] You should be able to identify the characteristic aldehyde proton (~9.7-10.5 ppm), aromatic protons, and the distinct signals for the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[2] Look for the molecular ion peak corresponding to the calculated mass of C₁₀H₁₂O₃ (180.20 g/mol ).

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde at ~1670-1700 cm⁻¹.

References
  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • MDPI. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Pawar, S. D., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 737-744.
  • ResearchGate. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Indian Patent Office. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Wikipedia. (2025). 2-Hydroxy-4-methoxybenzaldehyde.
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. 11(4), 920.
  • PrepChem.com. (n.d.). Synthesis of p-methoxybenzaldehyde.

Sources

common side products in the synthesis of 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Ethoxy-4-methoxybenzaldehyde

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. This guide provides in-depth, field-proven insights into the causality behind experimental outcomes, ensuring both accuracy and practicality.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: I performed an ethylation on 2-hydroxy-4-methoxybenzaldehyde, but my yield is low and the NMR spectrum shows unreacted starting material. What went wrong?

A1: Incomplete Deprotonation or Insufficient Alkylating Agent.

The most common route to this compound is the Williamson ether synthesis, starting from 2-hydroxy-4-methoxybenzaldehyde.[1][2] The success of this SN2 reaction hinges on the complete conversion of the phenolic hydroxyl group to the more nucleophilic phenoxide ion.

Causality & Troubleshooting:

  • Inadequate Base: The pKa of a phenol is around 10. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, they exist in equilibrium. For a more complete and irreversible deprotonation, a stronger base like sodium hydride (NaH) is recommended.[3][4] NaH reacts with the alcohol to produce the alkoxide and hydrogen gas, driving the reaction to completion.

  • Stoichiometry: Ensure you are using at least a stoichiometric equivalent (1.0 eq) of the base. It is common practice to use a slight excess (e.g., 1.1 eq) to account for any moisture or impurities.

  • Reagent Purity: The ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate) should be pure. Old or improperly stored reagents can degrade, leading to lower effective concentrations.

  • Reaction Time/Temperature: While the reaction is typically efficient at room temperature to gentle heating (e.g., 50-60 °C), insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Q2: My NMR spectrum shows two distinct aldehyde peaks around δ 9.7 and δ 10.3 ppm. What is the likely impurity?

A2: Presence of the Regioisomeric Side Product, 4-Ethoxy-2-hydroxybenzaldehyde.

This issue arises if you are performing a formylation reaction (e.g., Reimer-Tiemann) on 3-ethoxyphenol, rather than alkylating a pre-existing aldehyde. Formylation reactions on substituted phenols can often lead to a mixture of ortho and para isomers.[5][6][7]

Causality & Troubleshooting:

  • Reaction Choice: The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates dichlorocarbene as the electrophile.[8][9][10] While it typically favors ortho-formylation on phenols, para-substitution can occur, especially if the ortho positions are sterically hindered.[6][8]

  • Directing Group Influence: The ethoxy and methoxy groups are both ortho-, para-directing. In the synthesis of this compound from a precursor like 1-ethoxy-3-methoxybenzene via formylation (e.g., Vilsmeier-Haack), the formyl group can add to either the 2- or 6-position (equivalent) or the 4-position, leading to regioisomers. The Vilsmeier-Haack reaction is generally more regioselective for the less sterically hindered para position.[11][12]

  • Identification: The desired product (2-ethoxy) and the side product (4-ethoxy) will have distinct NMR and chromatographic profiles. The chemical shifts of the aromatic protons and the aldehyde proton will differ. A standard benzaldehyde proton appears around δ 10.0 ppm.[13][14]

  • Mitigation: To avoid this issue, the most reliable synthetic strategy is to start with a molecule that already has the desired oxygenation pattern, such as 2,4-dihydroxybenzaldehyde, and perform sequential alkylations. An Indian patent describes a process for preparing 2-hydroxy-4-methoxybenzaldehyde that can involve the formation of isomers like 6-hydroxy-2-methoxybenzaldehyde.[15]

Q3: After my Williamson ether synthesis, I observe an alkene side product by GC-MS. Why did this happen?

A3: Competing E2 Elimination Reaction.

The Williamson ether synthesis is a classic SN2 reaction, but it faces competition from the E2 (bimolecular elimination) pathway, especially under basic conditions.[16][17]

Causality & Troubleshooting:

  • Nature of the Alkyl Halide: The E2 reaction is favored by more substituted alkyl halides. While you are likely using a primary ethyl halide (e.g., ethyl bromide), which is ideal for SN2, using a secondary or tertiary halide would strongly favor elimination.[2][3][16]

  • Strength/Steric Hindrance of the Base: The phenoxide is a reasonably strong base. If the reaction temperature is too high, or if a very strong, sterically hindered base were used (which is not typical for this specific synthesis), the likelihood of elimination increases.[16]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Mitigation: To favor the desired SN2 pathway, use a primary alkyl halide, maintain a moderate reaction temperature (e.g., RT to 60°C), and use a polar aprotic solvent.

Q4: I'm attempting a Vilsmeier-Haack formylation and my reaction mixture turned dark, resulting in a complex mixture of products. What are the potential side reactions?

A4: Over-reactivity, Diformylation, or Degradation.

The Vilsmeier-Haack reaction uses a potent electrophile (the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺) generated from POCl₃ and DMF.[18][19] While effective for electron-rich aromatics, it can lead to side reactions if not controlled.[11][20]

Causality & Troubleshooting:

  • Substrate Reactivity: Phenols and phenol ethers are highly activated aromatic rings. The reaction can be aggressive, leading to polymerization or degradation, especially at elevated temperatures.[12]

  • Diformylation: If multiple activated positions are available on the ring, diformylation can occur.[21]

  • Reaction Conditions: The reaction is typically performed at low temperatures (0 °C) with slow addition of the reagents to control the exothermic reaction. Allowing the temperature to rise can lead to uncontrolled side reactions.

  • Work-up: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.[19] An improper work-up can lead to incomplete conversion or the formation of other byproducts.

  • Alternative Formylation: For highly activated phenols, milder formylation methods, such as the Duff reaction or formylation using MgCl₂, triethylamine, and paraformaldehyde, may offer better control and regioselectivity.[7][21][22]

Analytical & Purification Guide

Identifying Common Side Products

A combination of chromatographic and spectroscopic techniques is essential for identifying the desired product and any impurities.

Compound1H NMR (Aldehyde Proton, δ)TLC Rf (Hexane:EtOAc 4:1)Key Differentiator
This compound (Product) ~10.3 ppm~0.45Aldehyde proton is deshielded by the ortho-ethoxy group.
2-Hydroxy-4-methoxybenzaldehyde (Starting Material)~11.4 ppm (H-bonded OH), ~9.7 ppm (CHO)~0.30Presence of a broad phenolic -OH peak; lower Rf due to polarity.
4-Ethoxy-2-hydroxybenzaldehyde (Isomer)~11.0 ppm (H-bonded OH), ~9.8 ppm (CHO)~0.35Different aromatic proton splitting pattern compared to the desired product.
Diformylated ProductsTwo distinct aldehyde peaksVariesHigher molecular weight in MS; complex aromatic region in NMR.

Note: NMR values are approximate and can vary based on solvent and concentration. Rf values are illustrative.

Synthetic Pathways and Side Product Formation

The two primary synthetic strategies each have their own potential pitfalls. The Williamson ether synthesis is generally the more controlled and preferred method.

Pathway 1: Williamson Ether Synthesis (Recommended)

This pathway involves the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde.

G SM 2-Hydroxy-4-methoxybenzaldehyde Base Base (e.g., NaH) Solvent (e.g., DMF) SM->Base Deprotonation Intermediate Phenoxide Intermediate Base->Intermediate SideProduct1 Unreacted Starting Material (Incomplete Deprotonation) Base->SideProduct1 Insufficient Base AlkylatingAgent Ethyl Halide (Et-X) (e.g., EtI, EtBr) Intermediate->AlkylatingAgent SN2 Attack Product This compound (Desired Product) AlkylatingAgent->Product SideProduct2 Alkene (from E2) (Minor Side Product) AlkylatingAgent->SideProduct2 E2 Elimination

Caption: Williamson Ether Synthesis Workflow and Common Pitfalls.

Pathway 2: Aromatic Formylation (Alternative)

This pathway involves introducing the aldehyde group onto a precursor like 1-ethoxy-3-methoxybenzene.

G SM 1-Ethoxy-3-methoxybenzene Reagent Formylating Agent (e.g., Vilsmeier Reagent) SM->Reagent Electrophilic Aromatic Substitution Product This compound (Ortho-Formylation) Reagent->Product SideProduct1 4-Ethoxy-6-methoxybenzaldehyde (Para-Formylation) Reagent->SideProduct1 Lack of Regioselectivity SideProduct2 Diformylated Products Reagent->SideProduct2 Over-reaction

Caption: Aromatic Formylation Pathway and Potential Regioisomeric Side Products.

Validated Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde.

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Ethyl iodide (EtI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-hydroxy-4-methoxybenzaldehyde to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide dropwise via the dropping funnel over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 4:1 Hexane:EtOAc) indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

References

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • Brown, W. P. (2025). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
  • YouTube. (2020). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene.
  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz....
  • ResearchGate. (n.d.). Scope of substituted benzaldehydes. aThe reactions were performed on a....
  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • ResearchGate. (n.d.). Selected portion of the 1 H NMR spectra of benzaldehyde-glycerol....
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • ResearchGate. (n.d.). Reimer–Tiemann reaction | Request PDF.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Quora. (2018). What is the name of the intermediate formed during Reimer-Tiemann reaction of phenol?.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.
  • ResearchGate. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.
  • Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of p-methoxybenzaldehyde.
  • PMC - NIH. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (n.d.).

Sources

Technical Support Center: Purification of Crude 2-Ethoxy-4-methoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-Ethoxy-4-methoxybenzaldehyde via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to navigate the nuances of this specific separation. Here, we move beyond generic protocols to offer a self-validating system of methodologies and troubleshooting, ensuring you can confidently achieve high-purity product.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise before undertaking the purification of this compound.

Q1: What are the key physical properties of this compound that influence its purification by column chromatography?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key parameters include:

PropertyValueSignificance for Chromatography
Molecular Weight 180.20 g/mol [1][2]Influences diffusion rates but is less critical than polarity for this technique.
Boiling Point 310.80 °C[1]High boiling point allows for easy removal of common, more volatile solvents post-purification.
Solubility Soluble in organic solvents[3].Dictates the choice of solvents for both the mobile phase and for dissolving the crude sample before loading.
Appearance Yellow/Fine Crystalline Powder[4]The solid nature allows for straightforward handling and dry loading onto the column if necessary.

The presence of ether and aldehyde functional groups imparts a moderate polarity to the molecule, which is the primary determinant of its interaction with the stationary and mobile phases in normal-phase chromatography.

Q2: What is the most appropriate stationary phase for this purification?

A2: For the separation of moderately polar organic compounds like this compound, silica gel (SiO2) is the most common and effective stationary phase.[5][6] Its polar surface interacts with the polar functional groups of the analyte, allowing for separation based on polarity. Alumina (Al2O3) can also be used, but silica gel generally provides better resolution for this class of compounds.[6][7]

Q3: How do I select the optimal solvent system (mobile phase)?

A3: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC) .[8] The goal is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.35, ensuring good separation from impurities.

For aromatic aldehydes, a binary system of a non-polar solvent and a slightly more polar solvent is typically effective.[9] Good starting points for this compound would be mixtures of:

  • Hexane and Ethyl Acetate

  • Petroleum Ether and Ethyl Acetate[9]

Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent until the desired Rf value is achieved.[8]

Q4: What are the likely impurities in my crude this compound sample?

A4: The impurities will largely depend on the synthetic route. Common impurities could include:

  • Unreacted starting materials: Such as 2-hydroxy-4-methoxybenzaldehyde if the synthesis involves etherification.

  • Isomeric byproducts: Depending on the regioselectivity of the synthesis, other isomers like 4-ethoxy-3-methoxybenzaldehyde could be present.[10]

  • Over-oxidation products: The aldehyde may be partially oxidized to the corresponding carboxylic acid (2-ethoxy-4-methoxybenzoic acid).

  • Reagents from the synthesis: For instance, catalysts or bases used in the reaction.[11][12]

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This guide provides a systematic approach to identifying and resolving common problems encountered during the column chromatography of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Poor or No Separation of Spots Incorrect Eluent Polarity: The mobile phase is either too polar (all compounds elute quickly) or not polar enough (all compounds remain at the top).Re-optimize the solvent system using TLC.[8] Aim for a larger difference in Rf values between your product and the impurities.
Column Overloading: Too much crude sample was loaded onto the column, exceeding its separation capacity.Use a larger column with more stationary phase or reduce the amount of sample loaded.[9]
Product is Eluting Too Slowly or Not at All Eluent is Not Polar Enough: The mobile phase lacks the strength to displace the compound from the silica gel.Gradually increase the polarity of the eluent (gradient elution). For example, if you started with 10% ethyl acetate in hexane, move to 15% or 20%.[13]
Compound Decomposition: The compound may be unstable on silica gel, which can be slightly acidic.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition occurs, consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.[13][14]
Product is Eluting Too Quickly (with the solvent front) Eluent is Too Polar: The mobile phase is too strong, preventing any interaction between the compound and the stationary phase.Start with a much less polar solvent system. If using 20% ethyl acetate in hexane, try 5% or 10%.[14]
Cracked or Channeled Column Bed: The solvent level dropped below the top of the stationary phase, or the packing was uneven, creating channels for the solvent and sample to flow through without proper interaction.This is often unrecoverable for the current run. Repack the column, ensuring the silica gel is always covered with solvent.[9] Use the wet packing method for a more uniform column bed.[5]
Streaking or Tailing of the Product Band Sample Overloading: Too concentrated a sample was loaded.Load a more dilute solution of the crude product.
Insolubility of the Compound: The compound is not fully soluble in the mobile phase, causing it to streak as it moves down the column.Ensure the compound is fully soluble in the initial eluent. If not, dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading.
Acidic Impurity: Presence of the corresponding carboxylic acid can cause streaking.Add a very small amount of acetic acid (e.g., 0.1%) to the eluent to suppress the ionization of the acidic impurity, improving its band shape.[15]
Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution Implementation Problem Identify Issue (e.g., Poor Separation, Tailing) Cause1 Incorrect Polarity? Problem->Cause1 Analyze TLC & Column Cause2 Overloading? Problem->Cause2 Analyze TLC & Column Cause3 Column Issue? Problem->Cause3 Analyze TLC & Column Cause4 Compound Instability? Problem->Cause4 Analyze TLC & Column Sol1 Re-run TLC Optimize Eluent Cause1->Sol1 Sol2 Reduce Sample Load or Use Larger Column Cause2->Sol2 Sol3 Repack Column (Wet Slurry Method) Cause3->Sol3 Sol4 Deactivate Silica (e.g., add Et3N) Cause4->Sol4 Result Pure Product? Sol1->Result Run Column Sol2->Result Sol3->Result Sol4->Result Result->Problem No Success Characterize Fractions Result->Success Yes

Caption: A systematic workflow for troubleshooting column chromatography.

Detailed Experimental Protocol: Column Chromatography of this compound

This protocol provides a comprehensive, step-by-step methodology.

Preparation and Packing the Column
  • Rationale: A well-packed column is essential for a good separation. The wet slurry method generally produces a more homogeneous column bed, minimizing the risk of cracks or channels.[5][6]

  • Procedure:

    • Select a glass column of an appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[6]

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[7]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by your TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).

    • With the column stopcock open and a flask underneath to collect the solvent, swirl and pour the slurry into the column. Use a funnel to aid the transfer.

    • Continuously tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.

    • Once all the silica has been added, allow it to settle into a stable bed. Open the stopcock to drain the excess solvent until it is just level with the top of the silica bed. Crucially, do not let the column run dry from this point onwards. [9]

    • Add another thin layer of sand on top of the silica bed to protect the surface from disturbance during sample and eluent addition.[5]

Sample Loading
  • Rationale: The sample must be loaded in a concentrated band at the top of the column. A diffuse starting band will lead to poor separation. Dry loading is often preferred if the compound has poor solubility in the starting eluent.[16]

  • Procedure (Dry Loading):

    • Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[16]

    • Carefully add this powder to the top of the packed column.

    • Gently tap the column to settle the powder and cover it with a layer of sand.

Elution and Fraction Collection
  • Rationale: The mobile phase is passed through the column, and separated components are collected in sequential fractions. Monitoring the elution with TLC is vital to identify which fractions contain the pure product.

  • Procedure:

    • Carefully add the mobile phase to the top of the column, using a pipette or by gently pouring it down the sides to avoid disturbing the top layer of sand.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.

    • Maintain a constant level of solvent above the stationary phase throughout the elution process.

    • If your TLC analysis showed that impurities are well-separated, you might use an isocratic elution (using the same solvent mixture throughout). If impurities are close to your product, a gradient elution (gradually increasing the polarity of the mobile phase) will be more effective.[9]

    • Periodically, spot fractions onto a TLC plate to monitor the separation and identify which fractions contain your desired compound.

Product Isolation
  • Rationale: Once the pure fractions are identified, the solvent is removed to yield the purified compound.

  • Procedure:

    • Combine all fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator under reduced pressure.[9]

    • The resulting solid or oil is your purified product. Assess its purity using analytical techniques such as NMR, HPLC, or GC-MS.

References

  • Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde - LookChem.[Link]
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) - Springer.[Link]
  • Column Chromatography: Principles, Procedure, and Applic
  • Column Chromatography - Chemistry
  • Video: Column Chromatography: Principle, Separation of Compounds
  • How can I select the solvent system for column chromatography?
  • Troubleshooting Flash Column Chromatography - University of Rochester.[Link]
  • Chromatography: Solvent Systems For Flash Column - University of Rochester.[Link]
  • HPLC Troubleshooting Guide.[Link]
  • 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance - TGSC.[Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • 5 Troubleshooting Common HPLC Column Problems and Solutions - uHPLCs.[Link]
  • 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem.[Link]
  • 2-Ethoxy-4-anisaldehyde | C10H12O3 | CID 592158 - PubChem.[Link]
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing.[Link]
  • HPLC Solvent Selection - Element Lab Solutions.[Link]
  • Purification of Organic Compounds by Flash Column Chrom
  • 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3 | CID 69600 - PubChem.[Link]
  • 2-Methoxybenzaldehyde - Wikipedia.[Link]
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google P

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Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-ethoxybenzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this important chemical transformation. Here, we address common challenges and provide expert insights to help you optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient methods for synthesizing 2-ethoxybenzaldehyde?

A1: The most prevalent and well-established methods for synthesizing 2-ethoxybenzaldehyde are the Williamson ether synthesis starting from salicylaldehyde and direct formylation methods of 2-ethoxyphenol.[1][2] A widely used approach is the Williamson ether synthesis, which involves the reaction of salicylaldehyde with an ethylating agent in the presence of a base.[3] To circumvent potential side reactions involving the aldehyde group, a protection-deprotection strategy is often employed, where the aldehyde is first converted to a Schiff base.[1] Another common route is the direct formylation of an activated aromatic ring, such as in phenols, using methods like the Vilsmeier-Haack or Duff reactions.[4][5]

Q2: My reaction yield of 2-ethoxybenzaldehyde is consistently low. What are the likely causes?

A2: Low yields can arise from several factors, including incomplete reactions, side reactions, and suboptimal workup procedures.[3][6] Key areas to investigate include:

  • Ineffective Deprotonation: The base may not be strong enough to fully deprotonate the starting salicylaldehyde.[3]

  • Poor Reagent Quality: Degradation of the alkylating agent or the presence of moisture in the solvent can hinder the reaction.[3][6]

  • Insufficient Reaction Time or Temperature: The reaction may not have enough energy or time to proceed to completion.[3]

  • Side Reactions: Competing reactions such as E2 elimination or C-alkylation of the phenoxide ion can consume starting materials and reduce the desired product yield.[3]

Q3: I'm observing significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?

A3: The formation of byproducts is a common challenge. In the Williamson ether synthesis, the primary side reactions are E2 elimination and C-alkylation.[3]

  • E2 Elimination: The basic conditions can promote the elimination of the alkyl halide to form an alkene, especially with stronger bases and at higher temperatures. Using a milder base and maintaining a moderate reaction temperature can mitigate this.[3]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[3]

Q4: What are the best methods for purifying the final 2-ethoxybenzaldehyde product?

A4: Purification challenges often stem from unreacted starting materials or closely related side products.[3] Common and effective purification methods include:

  • Base Wash: To remove unreacted salicylaldehyde, you can wash the crude product with a dilute aqueous base solution (e.g., 5% NaOH) to deprotonate and dissolve the phenolic starting material.[3]

  • Vacuum Distillation: This is a suitable method for purifying liquid products like 2-ethoxybenzaldehyde.[1][7]

  • Column Chromatography: For removing impurities with different polarities, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is very effective.[1][7]

Troubleshooting Guides

Guide 1: Williamson Ether Synthesis of 2-Ethoxybenzaldehyde

A common and robust method for preparing 2-ethoxybenzaldehyde is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][8][9] This involves the reaction of an alkoxide with an alkyl halide.[10]

Experimental Workflow: Williamson Ether Synthesis of 2-Ethoxybenzaldehyde

G Workflow for Williamson Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Salicylaldehyde protection Protect Aldehyde (e.g., Schiff Base Formation) start->protection deprotonation Deprotonation with Base (e.g., K2CO3 in DMF) protection->deprotonation alkylation Alkylation with Ethylating Agent (e.g., EtI) deprotonation->alkylation hydrolysis Hydrolysis of Protecting Group alkylation->hydrolysis extraction Extraction & Washing hydrolysis->extraction purification Purification (Distillation/Chromatography) extraction->purification end End Product: 2-Ethoxybenzaldehyde purification->end

Caption: A typical workflow for the synthesis of 2-ethoxybenzaldehyde via Williamson ether synthesis, including a protection step.

Problem: Low or No Product Yield

  • Causality & Solution - Ineffective Deprotonation: The phenoxide ion is the active nucleophile in this reaction. If the base is not strong enough to deprotonate the phenolic hydroxyl group of salicylaldehyde, the reaction will not proceed efficiently.

    • Actionable Advice: Consider using a stronger base like sodium hydride (NaH) or ensure anhydrous conditions when using bases like potassium carbonate (K₂CO₃).[3] The choice of a polar aprotic solvent such as DMF or acetonitrile can also facilitate the deprotonation.[2]

  • Causality & Solution - Suboptimal Reaction Temperature: The SN2 reaction has an activation energy barrier that must be overcome.

    • Actionable Advice: Gently heating the reaction mixture is often necessary. Depending on the solvent and base, typical temperatures can range from room temperature to 80°C.[2][3]

Problem: Presence of Multiple Products (Low Selectivity)

  • Causality & Solution - C-Alkylation vs. O-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.

    • Actionable Advice: To favor the desired O-alkylation, use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation, leaving the oxygen atom of the phenoxide more exposed and nucleophilic.[3]

Table 1: Recommended Reaction Parameters for Williamson Ether Synthesis

ParameterRecommended ConditionRationale & Reference
Starting Material Salicylaldehyde (with aldehyde protection)Readily available, though protection of the aldehyde group as a Schiff base is often recommended to avoid side reactions.[1]
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)K₂CO₃ is a milder and easier-to-handle base. NaH is stronger and may be necessary for complete deprotonation.[2][3]
Ethylating Agent Ethyl iodide (EtI) or Ethyl bromide (EtBr)Iodide is a better leaving group than bromide, leading to a faster reaction rate.[2]
Solvent DMF, Acetonitrile, or AcetonePolar aprotic solvents are preferred as they accelerate SN2 reactions and favor O-alkylation.[2][3]
Temperature 50-80°CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting excessive side reactions.[2][7]
Guide 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds.[5][11] It utilizes a Vilsmeier reagent, which is an iminium salt formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[12][13]

Logical Relationship: Vilsmeier-Haack Reaction Mechanism

G Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_reagent Electrophilic_attack Electrophilic Aromatic Substitution Vilsmeier_reagent->Electrophilic_attack Attacks Aromatic_substrate Electron-Rich Arene (e.g., 2-Ethoxyphenol) Aromatic_substrate->Electrophilic_attack Iminium_intermediate Aryl Iminium Intermediate Electrophilic_attack->Iminium_intermediate Hydrolysis Hydrolysis Iminium_intermediate->Hydrolysis Product Aryl Aldehyde (2-Ethoxybenzaldehyde) Hydrolysis->Product

Caption: The key steps involved in the Vilsmeier-Haack formylation of an electron-rich aromatic compound.

Problem: Incomplete Reaction (Starting Material Remains)

  • Causality & Solution - Insufficient Reagent or Low Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[13] The reaction requires a sufficiently activated aromatic substrate and an adequate amount of the formylating agent.

    • Actionable Advice: Ensure the use of at least 1.5 equivalents of the Vilsmeier reagent relative to the substrate.[14] For less reactive substrates, increasing the reaction temperature (ranging from 0°C to 80°C) may be necessary.[12][14]

Problem: Difficult Workup or Product Isolation

  • Causality & Solution - Improper Quenching: The hydrolysis of the intermediate iminium salt is a critical step. If not done correctly, it can lead to incomplete conversion to the aldehyde or the formation of emulsions.

    • Actionable Advice: Pour the reaction mixture slowly into a vigorously stirred solution of ice water to quench the reaction.[14] Careful pH adjustment may be required to ensure the stability of the final product and break up any emulsions that form during extraction.

Table 2: Recommended Reaction Parameters for Vilsmeier-Haack Formylation

ParameterRecommended ConditionRationale & Reference
Reagents DMF and POCl₃The classic combination for generating the Vilsmeier reagent in situ.[12][13]
Substrate Electron-rich arenes (e.g., phenols, anilines)The reaction works best with aromatic compounds containing electron-donating groups.[13]
Solvent Excess DMF or halogenated hydrocarbonsDMF can serve as both a reagent and a solvent. Other inert solvents can also be used.[5][12]
Temperature 0°C to 80°CThe optimal temperature depends on the reactivity of the substrate. The Vilsmeier reagent is typically formed at a low temperature.[12][14]
Work-up Aqueous work-upHydrolysis of the intermediate iminium salt is necessary to obtain the final aldehyde product.[12]

References

  • An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde
  • Application Note and Protocol for the Synthesis of 2-Ethoxybenzaldehyde Deriv
  • Optimization of Vilsmeier-Haack reaction parameters. (n.d.). Benchchem.
  • An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Discovery and History. (2025). Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxybenzaldehyde. (2025). Benchchem.
  • Preparation method of 2-ethoxybenzaldehyde. (n.d.).
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Preparation method of 2-ethoxybenzaldehyde. (n.d.).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Duff reaction. (n.d.). Wikipedia.
  • Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes. (n.d.). Benchchem.
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Vari
  • Duff Reaction. (n.d.). Cambridge University Press.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.).
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Duff reaction. (n.d.). chemeurope.com.
  • Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. (2025). Benchchem.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). Khan Academy.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (n.d.). CORE.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Publishing.
  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit.
  • What are some common causes of low reaction yields? (2024). Reddit.
  • 2-Ethoxybenzaldehyde. (n.d.). Chem-Impex.
  • 2-Ethoxybenzaldehyde. (n.d.). Sigma-Aldrich.
  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses Procedure.

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identifying and quantifying impurities in 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for . As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the analytical challenges and strategic solutions inherent to ensuring the purity of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of 2-Ethoxy-4-methoxybenzaldehyde?

A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or storage. Understanding the synthesis is key to anticipating process-related impurities. A common synthetic route is the Williamson ether synthesis, starting from 2-hydroxy-4-methoxybenzaldehyde and an ethylating agent (e.g., ethyl iodide)[1].

Based on this, you should anticipate the following:

  • Starting Materials: Unreacted 2-hydroxy-4-methoxybenzaldehyde is a primary potential impurity[2][3].

  • Related Synthetic Byproducts: Isomeric impurities or products from side-reactions can occur. For instance, incomplete reaction or alternative reaction pathways might lead to other related benzaldehyde structures.

  • Degradation Products: Aldehydes are susceptible to oxidation, especially if not stored properly. The most common degradation product is the corresponding carboxylic acid: 2-Ethoxy-4-methoxybenzoic acid. Stability-indicating methods are crucial for detecting these degradants[4].

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, acetonitrile, diethyl ether) may be present in trace amounts[1].

A summary of potential impurities is provided in the table below.

Table 1: Potential Impurities in this compound

Impurity Name Chemical Structure Likely Origin Recommended Analytical Technique
2-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃ Unreacted Starting Material HPLC, GC-MS
2-Ethoxy-4-methoxybenzoic Acid C₁₀H₁₂O₄ Oxidation/Degradation HPLC
Residual Solvents (e.g., DMF, Acetonitrile) Varies Synthesis/Purification Headspace GC-MS[5]

| Isomeric Byproducts | Varies | Side reactions during synthesis | HPLC, LC-MS |

Q2: Which analytical technique is best for routine purity testing of this compound?

A2: For routine analysis of purity and non-volatile impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique[6][7]. It excels at separating the main compound from structurally similar impurities, such as the starting material and the benzoic acid degradant[8]. A reversed-phase method, typically using a C18 column, provides excellent resolution based on the hydrophobicity of the analytes[7].

While HPLC is the primary choice, a comprehensive quality control strategy often employs multiple techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying and quantifying volatile impurities, particularly residual solvents[6][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for definitive structural confirmation of the primary compound and for elucidating the structure of unknown impurities isolated via techniques like preparative HPLC[10][11][12]. The aldehyde proton's characteristic chemical shift around 9.5-10.5 ppm is a key diagnostic feature in ¹H NMR[13].

Q3: My sample of this compound is showing a yellow tint. Does this indicate impurity?

A3: Yes, a yellow or off-white coloration can be an indicator of impurities. Pure aromatic aldehydes are typically colorless to pale yellow liquids or solids. The yellow tint often arises from the formation of polymeric materials or chromophoric (color-absorbing) degradation products. Oxidation over time, exposure to air, or light can contribute to this discoloration. It is highly recommended to re-analyze the sample using HPLC to quantify the purity and identify the compounds responsible for the color change.

Troubleshooting Analytical Issues

Q4: I'm seeing unexpected peaks in my HPLC chromatogram. How do I identify them?

A4: The appearance of unexpected peaks is a common challenge. A systematic approach is required for identification. The workflow below outlines a logical strategy for impurity elucidation.

Caption: Workflow for identifying unknown impurities.

Causality Explained:

  • Initial Assessment (HPLC-UV): Your primary method detects an issue.

  • Volatility Check: The first logical step is to differentiate between volatile and non-volatile compounds. Volatile impurities (like solvents) often elute very early in a reversed-phase HPLC run.

  • GC-MS for Volatiles: If a volatile impurity is suspected, GC-MS is the superior technique due to its excellent separation of volatile compounds and definitive identification through mass spectral libraries[5].

  • LC-MS for Non-Volatiles: For non-volatile peaks, LC-MS is the next step. It provides the molecular weight of the impurity, which is a critical piece of information. You can quickly check if this mass corresponds to expected impurities like unreacted starting material or the oxidized benzoic acid derivative[14].

  • Isolation and NMR for Unknowns: If the molecular weight from LC-MS does not match any expected compounds, you must isolate a pure fraction of the impurity for definitive structural analysis. Preparative HPLC is used for this isolation, followed by NMR spectroscopy, which provides detailed structural information to solve the structure[11][12].

Q5: My HPLC peak for this compound is broad or tailing. What's causing this?

A5: Peak broadening or tailing in HPLC can compromise resolution and quantification accuracy. The common causes fall into three categories: chemical, chromatographic, and instrumental.

  • Chemical Causes:

    • Sample Overload: Injecting too much sample can saturate the column. Solution: Dilute your sample and reinject. A standard concentration for analysis is around 1 mg/mL, with further dilutions for creating calibration curves[7][15].

    • Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile when the mobile phase starts at 10% acetonitrile) can cause peak distortion. Solution: Dissolve your sample in the initial mobile phase composition or a weaker solvent[15].

  • Chromatographic Causes:

    • Column Degradation: The silica-based stationary phase can degrade over time, especially at extreme pH values. Voids can form at the head of the column. Solution: Replace the column. Use a guard column to extend the life of your analytical column.

    • Secondary Interactions: The aldehyde or other functional groups might be interacting with residual silanol groups on the column packing, causing tailing. Solution: Ensure your mobile phase is appropriately buffered (e.g., with 0.1% phosphoric or acetic acid) to suppress silanol activity[15].

  • Instrumental Causes:

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening. Solution: Use tubing with the smallest possible internal diameter and length. This is especially critical in UHPLC systems[16].

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol provides a robust method for quantifying the purity of this compound and detecting common non-volatile impurities.

1. Materials and Reagents:

  • This compound Reference Standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Ultrapure Water (Type I)

  • Phosphoric Acid (ACS grade)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation and Conditions: The following table outlines a typical set of starting conditions. Method optimization may be required for specific impurity profiles.

Table 2: HPLC Chromatographic Conditions

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector A standard, reliable system for routine analysis.
Column C18, 4.6 mm x 150 mm, 5 µm particle size The C18 stationary phase provides good hydrophobic retention for aromatic aldehydes[7].
Mobile Phase A Water with 0.1% Phosphoric Acid Phosphoric acid controls the pH to ensure consistent analyte ionization and sharp peak shapes.
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-15 min: 30% to 80% B; 15-17 min: 80% to 30% B; 17-20 min: 30% B (re-equilibration) A gradient is crucial for eluting both the main analyte and impurities with different polarities within a reasonable time.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintains consistent retention times and improves peak shape.
Detection UV at 275 nm Aromatic benzaldehydes typically have strong absorbance in this region. A photodiode array (PDA) detector is recommended to check for peak purity.

| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration and detector response. |

hplc_workflow prep 1. Sample & Standard Preparation (1 mg/mL) system_suitability 2. System Suitability Test (5 injections of standard) prep->system_suitability analysis 3. Sample Analysis (Inject sample solution) system_suitability->analysis integration 4. Peak Integration analysis->integration calculation 5. Purity Calculation (% Area) integration->calculation

Caption: Standard workflow for HPLC purity analysis.

3. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This is your stock solution. Further dilute as needed for calibration.

  • Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection[7].

4. System Suitability: Before analyzing samples, inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

5. Calculation: Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength. For higher accuracy, a reference standard for each impurity should be used to determine individual response factors.

Protocol 2: Forced Degradation Study

To develop a "stability-indicating" method, it is essential to demonstrate that the analytical procedure can separate the active pharmaceutical ingredient (API) from its potential degradation products[4][17]. This is achieved through forced degradation studies.

1. Objective: To intentionally degrade the this compound sample under various stress conditions to generate likely degradation products.

2. Stress Conditions: Prepare solutions of the sample (~1 mg/mL in a suitable solvent) and expose them to the following conditions. The goal is to achieve 5-20% degradation[18].

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B option) for a specified duration.

3. Analysis: After exposure, neutralize the acidic and basic samples before dilution. Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

4. Evaluation: A successful stability-indicating method will show that the peaks for the degradation products are well-resolved from the main this compound peak. A PDA detector can be used to assess peak purity and ensure no co-elution is occurring.

References

  • Benchchem. (n.d.). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • PubMed. (n.d.). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].
  • Benchchem. (n.d.). Application Note and Protocol for the Synthesis of 2-Ethoxybenzaldehyde Derivatives.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for the Quality Control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Benchchem. (n.d.). Application Note: HPLC Analysis for Purity Determination of 2,4,5-Trimethoxybenzaldehyde.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 2-Hydroxy-4-Methoxybenzaldehyde.
  • University of Manchester Research Explorer. (2016). New NMR Tools for Impurity Analysis.
  • Benchchem. (n.d.). A Comparative Guide to the GC-MS Analysis of m-Tolualdehyde and Its Derivatives.
  • ResearchGate. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Semantic Scholar. (2016). Forced Degradation Studies.
  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • PubChem. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde.
  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Ethoxy-4-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges leading to low conversion rates in reactions involving this versatile aromatic aldehyde. Drawing upon established chemical principles and field-proven insights, this guide provides a structured approach to troubleshooting, ensuring both scientific rigor and practical application in your experimental work.

Introduction to the Reactivity of this compound

This compound is an aromatic aldehyde characterized by the presence of two electron-donating groups (EDGs) on the benzene ring: an ethoxy group at the ortho position and a methoxy group at the para position. These groups significantly influence the reactivity of the aldehyde functional group. By increasing electron density on the aromatic ring and, consequently, on the carbonyl carbon, they decrease its electrophilicity. This makes the aldehyde less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups.[1] Understanding this inherent electronic effect is the first step in diagnosing and overcoming low conversion rates.

Troubleshooting Guide: A Systematic Approach

Low conversion in any chemical reaction is a multifaceted problem. This guide provides a systematic workflow to identify and address the root cause of poor yields in your this compound reactions.

graph TD { A[Low Conversion Rate Observed] --> B{Initial Checks}; B --> C{Reactant Quality}; B --> D{Reaction Conditions}; B --> E{Catalyst Issues}; C --> C1[Purity of Aldehyde]; C --> C2[Purity of Other Reagents]; C --> C3[Stoichiometry]; D --> D1[Temperature]; D --> D2[Solvent]; D --> D3[Reaction Time]; D --> D4[Water Removal]; E --> E1[Catalyst Choice]; E --> E2[Catalyst Loading]; E --> E3[Catalyst Deactivation]; subgraph Legend direction LR subgraph "Color Key" direction LR Start[Start]:::startStyle; Process[Process]:::processStyle; Decision[Decision]:::decisionStyle; end end classDef startStyle fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF classDef processStyle fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF classDef decisionStyle fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 class A,Start startStyle; class B,C,D,E,C1,C2,C3,D1,D2,D3,D4,E1,E2,E3 processStyle; } Caption: A decision tree for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: My reaction with this compound is sluggish and gives low yields. Is this expected?

A1: Yes, to some extent. The electron-donating ethoxy and methoxy groups reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.[1] This inherent property can lead to slower reaction rates and lower conversions compared to reactions with more electrophilic aldehydes. However, significant drops in yield often point to suboptimal reaction conditions or other issues outlined in this guide.

Q2: How can I confirm the purity of my this compound starting material?

A2: Impurities in the starting aldehyde can significantly impact your reaction. The most common impurity is the corresponding carboxylic acid, 2-ethoxy-4-methoxybenzoic acid, formed via air oxidation.[2]

Recommended Purity Assessment Protocol:

  • Visual Inspection: The pure aldehyde should be a clear to pale yellow liquid or a low-melting solid.[3] A significant yellowing or the presence of a crystalline precipitate may indicate oxidation.

  • Spectroscopic Analysis:

    • ¹H NMR: Check for the absence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm).

    • FT-IR: Look for the characteristic aldehyde C-H stretch (~2720 and ~2820 cm⁻¹) and the strong carbonyl C=O stretch (~1680 cm⁻¹). The presence of a broad O-H stretch (~2500-3300 cm⁻¹) overlapping with the C-H stretches can indicate the carboxylic acid impurity.

  • Chromatographic Analysis:

    • TLC: Spot the starting material against a pure standard (if available). The presence of a more polar spot (lower Rf) can indicate the carboxylic acid.

    • GC/LC-MS: This will provide a quantitative assessment of purity and help identify any other potential impurities.

Purification Protocol for this compound:

If impurities are detected, the following purification methods can be employed:

  • Distillation: For liquid aldehydes, vacuum distillation is an effective method to remove non-volatile impurities.

  • Recrystallization: If the aldehyde is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.[4]

Q3: What are the most critical reaction parameters to optimize for this specific aldehyde?

A3: Given the reduced reactivity of this compound, careful optimization of reaction conditions is crucial.

ParameterRecommended Optimization StrategyRationale
Temperature Screen a range of temperatures, starting from room temperature up to the reflux temperature of the solvent.Increased temperature can overcome the activation energy barrier for the less reactive aldehyde. However, excessively high temperatures may lead to side reactions or decomposition.[5]
Solvent Test a variety of solvents with different polarities. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) often favor nucleophilic additions.[5]The solvent can influence reactant solubility, stabilize transition states, and affect reaction kinetics.
Reaction Time Monitor the reaction progress over an extended period using TLC or GC.Reactions with less reactive aldehydes may require longer reaction times to reach completion.
Water Removal For condensation reactions that produce water (e.g., Knoevenagel, Wittig), employ methods for water removal.The removal of water can shift the reaction equilibrium towards the product side, increasing the conversion.[5]

Experimental Protocol for Water Removal (Azeotropic Distillation):

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[5]

  • Reagents: Charge the flask with this compound (1.0 mmol), the coupling partner (1.0 mmol), catalyst, and a solvent that forms an azeotrope with water (e.g., toluene, benzene).[5]

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, water will separate and collect at the bottom, while the solvent will return to the reaction flask.[5]

Q4: I suspect my catalyst is the issue. How do I troubleshoot catalyst-related problems?

A4: Catalyst issues are a frequent cause of low conversion.[6] These can range from using an inappropriate catalyst to catalyst deactivation.

graph TD { A[Catalyst Issue Suspected] --> B{Is the catalyst appropriate for the reaction?}; B -- Yes --> C{Is the catalyst loading optimized?}; B -- No --> D[Screen alternative catalysts]; C -- Yes --> E{Is catalyst deactivation occurring?}; C -- No --> F[Perform a catalyst loading study]; E -- Yes --> G[Identify and mitigate deactivation mechanism]; E -- No --> H[Investigate other reaction parameters]; subgraph Legend direction LR subgraph "Color Key" direction LR Start[Start]:::startStyle; Process[Process]:::processStyle; Decision[Decision]:::decisionStyle; end end classDef startStyle fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF classDef processStyle fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF classDef decisionStyle fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 class A,Start startStyle; class B,C,E decisionStyle; class D,F,G,H processStyle; } Caption: A workflow for troubleshooting catalyst-related issues.

Common Catalyst Deactivation Mechanisms and Solutions:

Deactivation MechanismCauseMitigation Strategy
Poisoning Impurities in the reactants or solvent strongly bind to the active sites of the catalyst.[7][8]Purify all reactants and solvents. Use guard beds to remove known poisons before the reaction.
Coking/Fouling Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[9]Optimize reaction temperature to minimize side reactions that lead to coke formation. Consider periodic catalyst regeneration.
Sintering/Thermal Degradation High temperatures cause catalyst particles to agglomerate, reducing the active surface area.[7][8]Operate at the lowest effective temperature. Choose a catalyst with higher thermal stability.
Leaching Dissolution of the active catalyst species into the reaction medium.Select a more robust catalyst support or ligand system.
Q5: What are the likely side reactions with this compound, and how can I minimize them?

A5: Due to the electron-rich nature of the aromatic ring, several side reactions can compete with the desired transformation.

  • Oxidation to Carboxylic Acid: As mentioned, the aldehyde is susceptible to air oxidation, especially at elevated temperatures or in the presence of oxidizing agents.[2]

    • Mitigation: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use freshly purified aldehyde.

  • Cannizzaro Reaction: In the presence of a strong base and the absence of an enolizable proton, two molecules of the aldehyde can disproportionate to form the corresponding alcohol (2-ethoxy-4-methoxybenzyl alcohol) and carboxylic acid (2-ethoxy-4-methoxybenzoic acid).[2]

    • Mitigation: Avoid using strong, non-nucleophilic bases if possible. If a strong base is required, use stoichiometric amounts and add it slowly at a low temperature.

  • Electrophilic Aromatic Substitution: The electron-rich ring is activated towards electrophilic attack. If your reaction conditions generate electrophiles, you may see substitution on the aromatic ring. The aldehyde group is a meta-director, but the strong ortho, para-directing influence of the ethoxy and methoxy groups will likely dominate.[10]

    • Mitigation: Carefully control the reaction conditions to avoid the generation of strong electrophiles.

Concluding Remarks

Troubleshooting low conversion rates in reactions involving this compound requires a methodical approach that considers the inherent electronic properties of the molecule. By systematically evaluating reactant purity, reaction conditions, and catalyst performance, researchers can effectively diagnose and resolve the underlying issues, leading to improved reaction outcomes. This guide serves as a foundational resource to empower you in your synthetic endeavors.

References

  • Reaction optimization for aldehydes.
  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
  • Benzaldehyde | C6H5CHO | CID 240. PubChem - NIH. [Link]
  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
  • The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics. [Link]
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • A Brief Introduction to Chemical Reaction Optimization.
  • Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group.
  • Mechanisms of catalyst deactiv
  • Electrophilic substitution reactions of benzaldehyde. YouTube. [Link]

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preventing C-alkylation vs O-alkylation in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this fundamental reaction, specifically the competition between O-alkylation and C-alkylation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and expert-validated protocols to enhance the selectivity and yield of your ether synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and clarifies foundational concepts.

Q1: What is the fundamental difference between O-alkylation and C-alkylation in the context of the Williamson ether synthesis?

A: The Williamson ether synthesis involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide or other electrophile with a good leaving group.

  • O-alkylation is the desired pathway where the alkylating agent attaches to the oxygen atom of the alkoxide, forming the target ether product. This is a classic SN2 reaction.

  • C-alkylation is a competing side reaction where the alkylating agent attaches to a carbon atom of the alkoxide. This is particularly prevalent when using enolates or other ambident nucleophiles, where the negative charge is delocalized onto a carbon atom.

Q2: I'm getting a significant amount of a C-alkylated byproduct. What is the most likely cause?

A: The formation of a C-alkylated product is often a result of the "hard" and "soft" nature of the nucleophilic centers and the electrophile, as described by Hard and Soft Acids and Bases (HSAB) theory. The oxygen of an alkoxide is a "hard" nucleophile, while the carbanionic center of an enolate is a "soft" nucleophile. "Soft" electrophiles tend to react preferentially with "soft" nucleophiles, leading to C-alkylation. Factors that favor C-alkylation include the use of softer leaving groups (like iodide), solvents that do not strongly solvate the cation, and the presence of a more delocalized, "softer" carbanion.

Q3: Can the choice of solvent really dictate the outcome between O- and C-alkylation?

A: Absolutely. The solvent plays a critical role in solvating the cation of the alkoxide salt and influencing the aggregation state of the ion pairs.

  • Protic solvents (e.g., ethanol, water) can hydrogen bond with the oxygen atom of the alkoxide, making it less nucleophilic and potentially favoring C-alkylation.

  • Aprotic polar solvents (e.g., DMF, DMSO) are generally preferred for O-alkylation. They effectively solvate the cation, leaving a "naked," highly reactive alkoxide anion that is more likely to attack as an oxygen nucleophile.

  • Aprotic nonpolar solvents (e.g., toluene, THF) can lead to the formation of tight ion pairs or aggregates, which can reduce the reactivity of the oxygen atom and may increase the proportion of C-alkylation.

Troubleshooting Guide: Optimizing for O-Alkylation

This guide provides structured solutions to common experimental challenges.

Issue 1: Low or No Ether Product Formation

If you are observing unreacted starting material or a complex mixture of products with little to no desired ether, consider the following factors.

1.1. Ineffective Deprotonation

  • The Problem: The alcohol starting material is not being fully converted to the corresponding alkoxide. This can be due to an inappropriate choice of base or the presence of moisture.

  • The Solution:

    • Base Selection: Ensure the pKa of the conjugate acid of your base is at least 2-3 units higher than the pKa of your alcohol. For simple alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective. For phenols, weaker bases like potassium carbonate (K2CO3) can be sufficient.

    • Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the strong base and the alkoxide.

1.2. Poor Leaving Group

  • The Problem: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.

  • The Solution: The reactivity of halogens as leaving groups follows the trend: I > Br > Cl >> F. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction. For even more reactive systems, consider using a triflate (OTf) or tosylate (OTs) as the leaving group.

1.3. Steric Hindrance

  • The Problem: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance. Using secondary or tertiary alkyl halides will favor the competing E2 elimination pathway, leading to the formation of alkenes instead of ethers.

  • The Solution: This reaction is most effective with primary alkyl halides. If you must synthesize a sterically hindered ether, consider alternative methods such as alkoxymercuration-demercuration or using a different synthetic strategy altogether.

Issue 2: Dominant C-Alkylation Product

When the major isolated product is the result of alkylation at a carbon atom, the following strategies can be employed to favor O-alkylation.

2.1. Modifying the Cation and Solvent Environment

  • The Principle: The nature of the counter-ion and its interaction with the solvent can dramatically influence the O/C-alkylation ratio. "Free" or loosely associated anions are more likely to react at the more electronegative oxygen atom.

  • The Protocol:

    • Solvent Choice: Switch to a highly polar aprotic solvent like DMSO or DMF. These solvents excel at solvating cations, which "frees" the alkoxide to react at the oxygen.

    • Cation Exchange: The choice of cation can influence the degree of ion pairing. While sodium and potassium are common, using a larger, less coordinating cation like cesium (with Cs2CO3) or a tetraalkylammonium salt can further promote the formation of a "naked" anion, favoring O-alkylation.

    • Phase-Transfer Catalysis: In a biphasic system (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the alkoxide from the aqueous phase to the organic phase, where it exists as a loosely associated ion pair, thereby promoting O-alkylation.

Table 1: Influence of Solvent and Cation on O/C Alkylation Ratio

SolventCationTypical O/C RatioRationale
TolueneNa+LowPromotes tight ion pairs, increasing C-alkylation.
THFK+ModerateBetter cation solvation than toluene, but still significant ion pairing.
DMFK+HighGood cation solvation, leading to a more "free" alkoxide.
DMSOCs+Very HighExcellent cation solvation and a large, poorly coordinating cation maximize the "naked" alkoxide character.
Toluene/H2O + TBABNa+HighPhase-transfer catalyst creates a reactive, loosely associated ion pair in the organic phase.

2.2. Altering the Electrophile

  • The Principle: According to HSAB theory, "hard" electrophiles prefer to react with "hard" nucleophiles (the oxygen atom).

  • The Protocol:

    • Leaving Group: If you are using a soft leaving group like iodide, consider switching to a harder one like a tosylate (OTs) or even a sulfate. Dialkyl sulfates are particularly hard electrophiles and strongly favor O-alkylation.

    • Hard-Soft Mismatch: By pairing a hard electrophile (e.g., dimethyl sulfate) with your ambident nucleophile, you increase the likelihood of attack at the hard oxygen center.

Experimental Workflow & Decision Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing your Williamson ether synthesis to favor O-alkylation.

Williamson_Troubleshooting start Start: Williamson Ether Synthesis check_yield Is the ether yield acceptable? start->check_yield check_byproduct Is C-alkylation the major byproduct? check_yield->check_byproduct No success Success: Desired O-Alkylation check_yield->success Yes no_reaction Troubleshoot: No Reaction check_byproduct->no_reaction No c_alkylation_issue Troubleshoot: C-Alkylation check_byproduct->c_alkylation_issue Yes optimize_base 1. Use stronger base (e.g., NaH) 2. Ensure anhydrous conditions no_reaction->optimize_base optimize_lg Switch to better leaving group (Br, I, or OTf) no_reaction->optimize_lg check_sterics Check for steric hindrance (Use 1° alkyl halide) no_reaction->check_sterics optimize_base->start Re-run Experiment optimize_lg->start Re-run Experiment check_sterics->start Re-run Experiment change_solvent Switch to polar aprotic solvent (DMF, DMSO) c_alkylation_issue->change_solvent change_cation Use larger cation (Cs+) or phase-transfer catalyst c_alkylation_issue->change_cation change_electrophile Use 'harder' electrophile (e.g., dialkyl sulfate) c_alkylation_issue->change_electrophile change_solvent->start Re-run Experiment change_cation->start Re-run Experiment change_electrophile->start Re-run Experiment

Caption: A decision-making workflow for troubleshooting common issues in Williamson ether synthesis.

References

  • Influence of solvents on the reactions of ambident anions. III. Alkylation of sodium phenoxide,Journal of the American Chemical Society, [Link]
  • Phase-Transfer C

Technical Support Center: Solvent-Mediated Selectivity in 2-Ethoxy-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of substituted benzaldehydes, with a specific focus on controlling the regioselectivity in the synthesis of 2-Ethoxy-4-methoxybenzaldehyde. We will explore how the deliberate choice of solvent is not merely a matter of medium, but a critical parameter for directing reaction outcomes.

Part 1: Core Concepts in Solvent-Driven Selectivity

This section addresses the fundamental principles governing how solvents influence the formylation of electron-rich phenols, a key step in the synthesis pathway.

Q1: How does the choice of solvent fundamentally alter the selectivity in the formylation of a precursor like 3-methoxyphenol?

A1: The solvent's role extends far beyond simply dissolving reactants. In electrophilic aromatic substitutions like formylation, the solvent influences the reaction's regioselectivity through several mechanisms:

  • Stabilization of Intermediates: Formylation reactions, such as the Vilsmeier-Haack or Rieche methods, proceed through charged intermediates (e.g., the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺).[1] Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can stabilize these charged species, facilitating the reaction.[1][2] However, the degree of stabilization can subtly influence the transition state energies for attack at different positions on the aromatic ring.

  • Reagent Solubility and Aggregation: The solubility of the starting phenol, the formylating agent, and any Lewis acid catalysts is paramount. Poor solubility can lead to an incomplete reaction or localized high concentrations of reagents, promoting side reactions like polymerization.[1][3]

  • Chelation Control: This is arguably the most critical factor for achieving high ortho-selectivity. Certain methods utilize a Lewis acid (e.g., MgCl₂, TiCl₄) that can coordinate to both the hydroxyl group of the phenol and the formylating agent.[4][5] This creates a rigid, pre-organized transition state that directs the electrophilic attack to the ortho position. The solvent's ability to participate in or disrupt this chelation is key. Coordinating solvents may compete with the reagents for the Lewis acid, while non-coordinating solvents are often preferred to facilitate the desired intramolecular-like delivery of the formyl group.[4][6]

Q2: What is the mechanistic basis for achieving high ortho-selectivity in phenol formylation, and how does the solvent enable this?

A2: High ortho-selectivity is typically achieved by exploiting the directing power of the hydroxyl group through chelation. A widely successful method involves the use of magnesium chloride (MgCl₂) and triethylamine (Et₃N) with paraformaldehyde.[6]

The mechanism proceeds as follows:

  • The phenol is deprotonated by the base (Et₃N).

  • The resulting phenoxide coordinates to the Mg²⁺ ion.

  • The formylating agent (derived from paraformaldehyde) also coordinates to the same Mg²⁺ ion.

  • This brings the formylating agent into close proximity with the ortho position of the phenol, facilitating a directed electrophilic attack.

Solvents like Tetrahydrofuran (THF) are particularly effective for this reaction.[4] THF is a polar aprotic, coordinating solvent, but its coordination to MgCl₂ is labile enough that it does not prevent the formation of the key reactive complex. In contrast, highly polar or protic solvents could disrupt this delicate chelation assembly, leading to a loss of selectivity. Acetonitrile has also been used with negligible effect on yield compared to THF.[6]

G cluster_0 Chelation-Controlled Ortho-Formylation phenol 3-Alkoxyphenol phenoxide Phenoxide-Mg complex phenol->phenoxide + MgCl2 / Et3N in THF complex Ternary Chelation Complex (Phenoxide-Mg-Formaldehyde) phenoxide->complex Coordination reagent Paraformaldehyde + Et3N reagent->complex ortho_product Ortho-Formylated Product (High Selectivity) complex->ortho_product Intramolecular-like Electrophilic Attack para_product Para-Formylated Product (Minor/Not Formed) complex->para_product Sterically Disfavored

Caption: Chelation mechanism for high ortho-selectivity.

Part 2: Troubleshooting Guide for Synthesis

This section provides solutions to common problems encountered during the synthesis, with a focus on solvent-related issues.

Q1: My reaction suffers from low yield. Before changing reagents, could the solvent be the problem?

A1: Absolutely. Before questioning your reagents, evaluate your solvent system. A low yield can often be traced back to one of these issues:

  • Poor Solubility: If your starting material (e.g., 3-methoxyphenol) is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[1] Consider switching to a more effective solvent like THF or DMF.

  • Reagent Decomposition: Some formylating agents are sensitive. The Vilsmeier reagent, for instance, can be attacked by nucleophilic or protic solvents, leading to its decomposition.[1] Ensure your solvent is aprotic and anhydrous.

  • Side Reactions with Solvent: Protic solvents like alcohols can react directly with formylating agents such as POCl₃ or dichloromethyl methyl ether, consuming them before they can react with your substrate.[1]

Q2: I am getting a mixture of the desired this compound and its isomer, 4-ethoxy-2-methoxybenzaldehyde. How can I use the solvent to favor the correct isomer?

A2: This is a classic selectivity problem. Assuming the key formylation step is on 3-methoxyphenol, you are observing competition between formylation at the C2 (ortho to -OH, ortho to -OMe) and C4 (para to -OH, ortho to -OMe) positions. To favor the desired 2-hydroxy-4-methoxybenzaldehyde precursor, you must enhance ortho-direction.

Solvent ChoiceExpected Predominant IsomerRationale
Tetrahydrofuran (THF) (with MgCl₂/Et₃N)Ortho-formylated Promotes the formation of a stable chelation complex, directing the electrophile specifically to the ortho position. This is the recommended choice for high selectivity.[4][6]
Dichloromethane (DCM) (with TiCl₄)Mixture, often favors paraDCM is a non-coordinating solvent. In the Rieche formylation with TiCl₄, while some ortho-direction occurs, the thermodynamically favored para product is often significant due to less steric hindrance.[2][5]
Trifluoroacetic Acid (TFA) (Duff Reaction)Mixture, can favor ortho or di-formylationIn the Duff reaction, anhydrous TFA can be used as a solvent to promote formylation, but controlling mono- versus di-formylation can be challenging depending on reaction time and temperature.[7]
Solvent-Free / High Polarity (e.g., DMF) Mixture, often favors paraWithout a strong chelating agent, standard electronic effects dominate. The hydroxyl group is a powerful ortho, para-director.[8] The para position is often favored electronically and is less sterically hindered, leading to mixtures.[9]

Recommendation: For maximizing the yield of the precursor to this compound, employ a chelation-controlled strategy using THF as the solvent.

G start Low Selectivity (Isomer Mixture) q1 Is a chelating agent (e.g., MgCl2) being used? start->q1 a1_yes Reaction in THF or Acetonitrile? q1->a1_yes Yes a1_no Implement Chelation Control: Add MgCl2/Et3N q1->a1_no No a2_yes Check reagent quality and reaction temperature. Ensure anhydrous conditions. a1_yes->a2_yes Yes a2_no Switch solvent to THF to promote chelation. a1_yes->a2_no No

Caption: Troubleshooting flowchart for poor regioselectivity.

Q3: Following the formylation, what is the best solvent choice for the ethylation step to yield the final product?

A3: For the Williamson ether synthesis (ethylation of the 2-hydroxy-4-methoxybenzaldehyde intermediate), the primary goal is to ensure exclusive O-alkylation and avoid competitive C-alkylation.

  • Recommended Solvents: Polar aprotic solvents such as Acetone , DMF , or Acetonitrile are ideal.[10][11] These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a "naked" and highly reactive phenoxide anion that preferentially attacks the ethyl halide.

  • Solvents to Avoid: Protic solvents can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction. Nonpolar solvents may not adequately dissolve the ionic base and the phenoxide intermediate.

Part 3: Experimental Protocol

This section provides a validated protocol for the selective ortho-formylation of 3-methoxyphenol, a key intermediate.

Objective: To synthesize 2-hydroxy-4-methoxybenzaldehyde with high regioselectivity.

Materials:

  • 3-Methoxyphenol

  • Magnesium Chloride (anhydrous)

  • Triethylamine (Et₃N)

  • Paraformaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (1 N)

  • Ether or Ethyl Acetate

Protocol:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous magnesium chloride (1.1 eq) and anhydrous THF.

  • Addition of Phenol: Add 3-methoxyphenol (1.0 eq) to the stirred suspension.

  • Base Addition: Add triethylamine (2.5 eq) dropwise to the mixture. Stir for 20-30 minutes at room temperature.

  • Formylating Agent: Add paraformaldehyde (2.5 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then place in an ice bath. Carefully and slowly add 1 N HCl to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization.[6]

G start Start: Inert Flask add_reagents Add MgCl2, THF, and 3-Methoxyphenol start->add_reagents add_base Add Et3N (Stir 30 min) add_reagents->add_base add_paraform Add Paraformaldehyde add_base->add_paraform reflux Reflux (65-70°C) for 2-4h (Monitor by TLC) add_paraform->reflux quench Cool and Quench with 1N HCl reflux->quench extract Extract with Ether quench->extract purify Dry, Concentrate, and Purify extract->purify product Product: 2-Hydroxy-4-methoxybenzaldehyde purify->product

Caption: Experimental workflow for selective ortho-formylation.

References

  • BenchChem (2025). Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxybenzaldehyde.
  • BenchChem (2025). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
  • BenchChem (2025). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
  • TestMaxPrep (n.d.).
  • BenchChem (2025).
  • ResearchGate (2025).
  • University of Calgary (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • ResearchGate (2025).
  • Chemistry Steps (n.d.). Ortho, Para, Meta.
  • Chemistry LibreTexts (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • BenchChem (2025). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.
  • Wikipedia (2025). Vilsmeier–Haack reaction.
  • J&K Scientific LLC (2025). Vilsmeier-Haack Reaction.
  • Journal of the Chemical Society, Perkin Transactions 2 (1972). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects.
  • I.R.I.S. (n.d.).
  • Organic Syntheses (2005).
  • Organic Syntheses (n.d.). Benzaldehyde, m-methoxy-. [Link]
  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Sciencemadness Discussion Board (2012).
  • Asian Journal of Research in Chemistry (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Organic Syntheses (2005).
  • Wikipedia (2025).
  • Synthesis (1998).
  • SynArchive (n.d.).
  • ResearchGate (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
  • Google Patents (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • ResearchGate (2025).

Sources

Technical Support Center: Temperature Control in 2-Ethoxy-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the critical parameter of temperature throughout your synthesis. Precise temperature control is paramount for achieving high yield, purity, and safety. This document will address common issues, provide troubleshooting strategies, and offer a validated protocol to ensure the success of your experiments.

The Critical Role of Temperature in Williamson Ether Synthesis

The synthesis of this compound from isovanillin (3-hydroxy-4-methoxybenzaldehyde) is most commonly achieved via the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of isovanillin to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent (e.g., ethyl iodide or ethyl bromide).[1][2]

Temperature is a critical factor that influences nearly every aspect of this process, from reaction kinetics to product purity and overall yield. Inadequate temperature control is a frequent cause of failed or suboptimal syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the synthesis.

General Questions

Q1: What are the most critical temperature-sensitive steps in this synthesis?

There are two primary stages where temperature control is crucial:

  • Deprotonation of Isovanillin: The reaction of isovanillin with a base (e.g., potassium carbonate, sodium hydroxide) to form the phenoxide can be exothermic. While often performed at room temperature, the choice of a very strong base or rapid addition can generate significant heat, potentially leading to side reactions.

  • Ethylation Reaction: This is the core SN2 reaction and is highly temperature-dependent. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][3] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.[3]

Q2: What are the primary consequences of poor temperature control?

Poor temperature management can lead to several undesirable outcomes:

  • Low Product Yield: If the temperature is too low, the reaction may be sluggish and not proceed to completion within a practical timeframe.[3][4] Conversely, excessively high temperatures can promote side reactions, reducing the yield of the desired product.[5]

  • Impurity Formation: Elevated temperatures can increase the likelihood of competing reactions. The two most common side reactions in the Williamson ether synthesis of phenols are E2 elimination of the alkyl halide and C-alkylation of the phenoxide ring.[3][6]

  • Safety Hazards: With highly reactive ethylating agents, poor temperature control can lead to a rapid, uncontrolled exotherm (runaway reaction), posing a significant safety risk.

Troubleshooting Specific Issues

Problem: My reaction is very slow or has stalled.

Q: I'm running the reaction at a lower temperature to be cautious, but I'm seeing very little product formation even after several hours. What should I do?

While caution is advisable, an overly low temperature can significantly hinder the reaction rate. The SN2 reaction has an activation energy barrier that must be overcome.

  • Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the progress by Thin Layer Chromatography (TLC). A common temperature range for this type of reaction is 50-100°C.[1][3] For the ethylation of a substituted salicylaldehyde, a temperature of around 80°C is often effective.[2]

Problem: My product is impure, with significant byproducts.

Q: I'm getting a good conversion of my starting material, but my final product is contaminated with impurities that are difficult to separate. How can I improve the purity by adjusting the temperature?

The formation of byproducts is often a result of excessive reaction temperatures.

  • E2 Elimination: At higher temperatures, the phenoxide can act as a base, abstracting a proton from the ethyl halide and leading to the formation of ethylene gas.[6] This is more prevalent with stronger bases.

    • Solution: Maintain a moderate reaction temperature. If using a strong base like sodium hydroxide, consider a temperature at the lower end of the effective range (e.g., 50-60 °C).

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as the desired O-alkylation.[6][7] This side reaction can be favored at higher temperatures.

    • Solution: Use a milder base and avoid excessive heating. Polar aprotic solvents like DMF or acetonitrile are known to favor O-alkylation.[6]

Detailed Troubleshooting and Optimization Guide

Optimizing the Ethylation Step

The choice of base, solvent, and ethylating agent all influence the optimal temperature for the reaction. The following table provides general recommendations.

Ethylating AgentBaseSolventRecommended Temperature Range (°C)Key Considerations
Ethyl IodideK₂CO₃DMF70 - 90A common and reliable combination. Monitor for completion by TLC.
Ethyl BromideK₂CO₃Acetonitrile60 - 80 (Reflux)Ethyl bromide is less reactive than ethyl iodide, so reflux may be necessary.
Ethyl IodideNaOHWater25 - 50A patent describes a high-yield synthesis at 25°C using a phase transfer catalyst.[8] Without a catalyst, gentle heating may be required, but be cautious of side reactions with the stronger base.
Troubleshooting Workflow for Low Yield

If you are experiencing low yields, the following decision tree can help diagnose the issue.

G start Low Yield of this compound check_sm TLC analysis of crude product start->check_sm sm_present Significant starting material (isovanillin) remaining? check_sm->sm_present no_sm Starting material consumed, but low product yield. sm_present->no_sm No incomplete_deportonation incomplete_deportonation sm_present->incomplete_deportonation Yes side_reactions Side Reactions Dominating? no_sm->side_reactions incomplete_deprotonation Incomplete Deprotonation - Use a stronger base (e.g., NaOH instead of K₂CO₃) - Ensure anhydrous conditions if using NaH temp_too_low Reaction Temperature Too Low - Gradually increase temperature to 50-80°C - Monitor progress by TLC incomplete_deprotonation->temp_too_low If base is sufficient time_too_short Reaction Time Too Short - Extend reaction time (typical: 1-8 hours) - Monitor for completion temp_too_low->time_too_short If temperature is optimal temp_too_high Temperature Too High - Reduce reaction temperature - Consider a milder base side_reactions->temp_too_high Yes workup_loss Product Loss During Work-up - Optimize extraction and purification steps side_reactions->workup_loss No

Caption: Troubleshooting workflow for low reaction yield.

Validated Experimental Protocol

This protocol details the synthesis of this compound with a focus on temperature control.

Materials:
  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (CH₃CH₂I)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add isovanillin (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF (approx. 10 mL per gram of isovanillin).

  • Initiation:

    • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

    • Slowly add ethyl iodide (1.2 eq) to the stirring suspension. An initial small exotherm may be observed.

  • Controlled Heating:

    • Heat the reaction mixture to 80°C using a temperature-controlled heating mantle or oil bath.[2]

    • Maintain this temperature and stir for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 times the volume of DMF used).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Isovanillin, K₂CO₃, and DMF addition 2. Add Ethyl Iodide at Room Temperature setup->addition heating 3. Heat to 80°C (4-8 hours) addition->heating quench 4. Cool and Quench with Water heating->quench extract 5. Extract with Ethyl Acetate quench->extract purify 6. Column Chromatography extract->purify product Pure 2-Ethoxy-4- methoxybenzaldehyde purify->product

Caption: Experimental workflow for the synthesis of this compound.

By carefully controlling the temperature at the critical stages of the synthesis, you can significantly improve the yield, purity, and safety of your process, leading to more reliable and reproducible results in your research and development endeavors.

References

  • Benchchem. (n.d.). Optimizing Isovanillin Synthesis: Application Notes and Protocols for Researchers.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxybenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Isovanillin Synthesis.
  • Benchchem. (n.d.). A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
  • Reddit. (2025). Williamson Ether synthesis.
  • Google Patents. (n.d.). Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • ResearchGate. (2025). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations | Request PDF.
  • NIH. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC.
  • Benchchem. (n.d.). Application Note and Protocol for the Synthesis of 2-Ethoxybenzaldehyde Derivatives.
  • NIH. (n.d.). Isovanillin | C8H8O3 | CID 12127 - PubChem.
  • Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.
  • Patent 0758639. (n.d.). Process for preparing isovanillin.
  • LookChem. (n.d.). Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde.
  • Chemsrc. (2025). 4-Ethoxy-3-methoxybenzaldehyde | CAS#:120-25-2.

Sources

Technical Support Center: Removal of Unreacted Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of product mixtures containing unreacted salicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common purification challenges.

Section 1: Chemical Scavenging via Sodium Bisulfite Adduct Formation

One of the most effective and classic methods for selectively removing aldehydes like salicylaldehyde is through the formation of a sodium bisulfite adduct.[1][2][3] This technique leverages the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble salt that can be easily separated from the desired organic product.[1][4]

Troubleshooting Guide: Sodium Bisulfite Method

Issue 1: Incomplete removal of salicylaldehyde.

  • Potential Cause: The sodium bisulfite solution may not be fresh or saturated. The reactivity of sodium bisulfite solutions can degrade over time.

  • Solution: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite for optimal results.[1]

  • Potential Cause: Insufficient contact time or mixing between the organic and aqueous phases. The reaction is dependent on the efficient interaction between the salicylaldehyde in the organic phase and the bisulfite in the aqueous phase.

  • Solution: After adding the bisulfite solution, shake the separatory funnel vigorously for at least 30 seconds to a minute to ensure thorough mixing.[3][5] Using a water-miscible co-solvent like methanol or THF can also improve the interaction between the two phases.[1][3]

  • Potential Cause: Steric hindrance around the aldehyde group of your product, if it is also an aldehyde, might be a factor, although this is less common with salicylaldehyde itself.

  • Solution: In cases of sterically hindered aldehydes, increasing the reaction time or using a phase transfer catalyst might be beneficial.

Issue 2: A solid precipitate forms at the interface of the organic and aqueous layers.

  • Potential Cause: The bisulfite adduct of salicylaldehyde, especially if it's highly non-polar, may not be soluble in either the organic or aqueous layer.[1]

  • Solution: If a solid forms at the interface, the entire mixture can be filtered through a pad of celite to remove the insoluble adduct. The layers of the filtrate can then be separated.[1]

Issue 3: Low yield of the desired product after purification.

  • Potential Cause: The desired product might have some solubility in the aqueous phase, leading to loss during extraction.

  • Solution: Perform multiple extractions (2-3 times) with the organic solvent to maximize the recovery of your product from the aqueous layer.

  • Potential Cause: The product may be sensitive to the acidic conditions that can be generated by dissolved SO2 gas, especially if it contains acid-sensitive functional groups like tri- or tetra-substituted double bonds.[1]

  • Solution: Use a non-polar organic solvent like hexanes or a mixture of hexanes and dichloromethane to minimize the dissolution of SO2.[1]

Frequently Asked Questions (FAQs): Sodium Bisulfite Method

Q1: How do I prepare a saturated sodium bisulfite solution?

A1: To prepare a saturated solution, add sodium bisulfite to water at room temperature and stir until no more solid dissolves, and a small amount of undissolved solid remains at the bottom. It is crucial to use this solution fresh.

Q2: Can I recover the salicylaldehyde from the bisulfite adduct?

A2: Yes, the reaction is reversible.[1][4] To recover the salicylaldehyde, isolate the aqueous layer containing the adduct and add a strong base, such as sodium hydroxide, until the pH is strongly basic.[1] This will regenerate the aldehyde, which can then be extracted into an organic solvent.[1]

Q3: Is this method suitable for large-scale purifications?

A3: Yes, this liquid-liquid extraction protocol is scalable and has been demonstrated to be effective for larger quantities.[3]

Experimental Protocol: Salicylaldehyde Removal using Sodium Bisulfite
  • Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate. The salicylaldehyde-bisulfite adduct will be in the aqueous (bottom) layer.[1]

  • Drain the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Workflow for Salicylaldehyde Removal via Bisulfite Adduct

cluster_prep Preparation cluster_extraction Extraction cluster_workup Work-up A Dissolve Crude Mixture in Organic Solvent C Combine in Separatory Funnel A->C B Prepare Saturated Sodium Bisulfite Solution B->C D Vigorous Shaking C->D E Separate Aqueous Layer (contains adduct) D->E F Wash Organic Layer (Water, Brine) E->F G Dry Organic Layer (e.g., MgSO4) F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: Workflow for removing salicylaldehyde using sodium bisulfite.

Section 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6][7][8] For salicylaldehyde, which is a polar compound, this method can be highly effective.

Troubleshooting Guide: Column Chromatography

Issue 1: Co-elution of salicylaldehyde with the desired product.

  • Potential Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to resolve the two compounds.

  • Solution: Adjust the polarity of the eluent. If the compounds are eluting too quickly and together, decrease the polarity of the solvent system (e.g., increase the proportion of a non-polar solvent like hexanes in a hexane/ethyl acetate mixture). If the compounds are not moving, increase the polarity. A systematic trial of solvent systems using Thin Layer Chromatography (TLC) is highly recommended before running the column.

  • Potential Cause: The stationary phase may not be appropriate for the separation.

  • Solution: Silica gel is the most common stationary phase and is slightly acidic.[6] If your product is sensitive to acid, or if separation is still poor, consider using a different stationary phase like neutral or basic alumina.[6][9]

Issue 2: Tailing of spots on TLC and broad bands on the column.

  • Potential Cause: The compound may be interacting too strongly with the stationary phase. The phenolic hydroxyl group of salicylaldehyde can cause tailing on silica gel.

  • Solution: Add a small amount (0.5-1%) of a polar modifier like acetic acid or triethylamine to the eluent. Acetic acid can help for acidic compounds, while triethylamine is beneficial for basic compounds. For salicylaldehyde, a small amount of acetic acid may improve the peak shape.

Issue 3: Low recovery of the product from the column.

  • Potential Cause: The product may be irreversibly adsorbed onto the stationary phase.

  • Solution: Ensure the chosen stationary phase is compatible with your product. If the product is highly polar, it may not elute with standard solvent systems. In such cases, a more polar eluent (e.g., methanol in dichloromethane) may be required.

Frequently Asked Questions (FAQs): Column Chromatography

Q1: How do I choose the right solvent system?

A1: The ideal solvent system is one that gives a good separation of the spots on a TLC plate, with the desired product having an Rf value of approximately 0.25-0.35.

Q2: What is the difference between gravity and flash chromatography?

A2: Gravity chromatography relies on gravity for the solvent to move through the column, which is a slower process.[7] Flash chromatography uses positive pressure (e.g., from a nitrogen or air line) to push the solvent through the column, resulting in a faster and often better separation.[7]

Q3: How much stationary phase should I use?

A3: A general rule of thumb is to use a 20-50 fold excess by weight of the stationary phase relative to the amount of crude product to be separated.[6] For difficult separations, a higher ratio is used.

Experimental Protocol: Column Chromatography for Salicylaldehyde Removal
  • Prepare the column by packing it with silica gel or alumina as a slurry in the initial, least polar eluent.[6][10]

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.[10]

  • Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Collect fractions as the solvent comes off the column.

  • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent System Selection
Solvent System (Hexane:Ethyl Acetate)Salicylaldehyde RfProduct X RfSeparation Quality
9:10.50.6Poor
8:20.350.5Good
7:30.20.35Excellent
Workflow for Purification by Column Chromatography

cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation A Pack Column with Stationary Phase B Prepare and Load Sample A->B C Elute with Solvent System B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Ethoxy-4-methoxybenzaldehyde and Vanillin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of phenolic aldehydes, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-characterized compound, celebrated not only for its distinctive flavor and aroma but also for its diverse biological activities.[1][2][3] Its structural analog, 2-Ethoxy-4-methoxybenzaldehyde, presents a compelling case for comparative investigation. This guide provides a detailed analysis of the known biological activities of these two compounds, offering a framework for researchers and drug development professionals to evaluate their potential applications. We will delve into their antioxidant, antimicrobial, and anti-inflammatory properties, supported by available experimental data and detailed protocols for comparative assessment.

Structural Nuances: A Tale of Two Aldehydes

At first glance, the molecular structures of this compound and vanillin are strikingly similar. Both possess a benzaldehyde core with methoxy and oxygen-containing functional groups. The key distinction lies in the substitution at the C2 and C4 positions of the benzene ring. Vanillin features a hydroxyl group at C4 and a methoxy group at C3. In contrast, this compound has an ethoxy group at C2 and a methoxy group at C4. This seemingly minor alteration in the arrangement and nature of the alkoxy groups can significantly influence the molecule's stereochemistry, electron distribution, and ultimately, its interaction with biological targets.

Comparative Analysis of Biological Activities

This section will explore the known antioxidant, antimicrobial, and anti-inflammatory activities of both compounds. While vanillin has been extensively studied, research into the biological profile of this compound is less mature. This guide presents the available data and outlines experimental approaches for a direct, quantitative comparison.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions. Phenolic compounds are renowned for their antioxidant properties, primarily their ability to donate a hydrogen atom to scavenge free radicals.

Vanillin: The antioxidant capacity of vanillin has been a subject of some debate in the scientific literature. While some studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have shown weak or no activity, others utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay have demonstrated significant antioxidant potential.[2][4][5] For instance, one study found that at a concentration of 1 mM, vanillin exhibited 22.9% DPPH radical scavenging activity.[6] Another study reported that while vanillin showed no activity in the DPPH assay, it was more effective than the standard antioxidant Trolox in the ABTS assay.[2] This discrepancy highlights the importance of employing multiple assays to comprehensively evaluate antioxidant activity, as the mechanism of radical scavenging can vary. The antioxidant activity of vanillin is attributed to the hydrogen-donating ability of its phenolic hydroxyl group.[4]

This compound: Information on the quantitative antioxidant activity of this compound is limited. However, its chemical structure, featuring electron-donating ethoxy and methoxy groups on the aromatic ring, suggests it likely possesses free radical scavenging capabilities.[7] A comprehensive evaluation using standardized assays is necessary to quantify its antioxidant potential relative to vanillin.

Data Summary: Antioxidant Activity

CompoundAssayResultReference
VanillinDPPH (1 mM)22.9% scavenging activity[6]
VanillinABTSStronger than Trolox[2]
VanillinDPPHNo activity[2]
This compound-Data not available-
Antimicrobial Activity: A Defense Against Pathogens

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Phenolic aldehydes have demonstrated promising activity against a broad spectrum of microorganisms.

Vanillin: Vanillin exhibits both antibacterial and antifungal properties.[3][8][9] Its mechanism of action is believed to involve the disruption of cell membrane integrity, leading to increased permeability and the leakage of essential intracellular components.[9] Minimum Inhibitory Concentration (MIC) values for vanillin have been reported against various bacteria and fungi. For example, MICs against several spoilage bacteria have been found to be in the range of 10 to 13.3 mM, and against spoilage fungi, between 12.5 to 13.3 mM.[1] In another study, the MIC of vanillin against several strains of E. coli, Salmonella, and S. aureus was determined to be between 1.25–2.5 mg/mL.[8]

This compound: While less extensively studied, this compound has also been reported to possess antimicrobial properties. One study investigating the essential oil of Periploca sepium, where 2-hydroxy-4-methoxybenzaldehyde is a major component, found that this related compound exhibited significant antimicrobial activity.[10] Given the structural similarity, it is plausible that this compound shares this activity. However, direct MIC data for this compound against a range of pathogens is needed for a conclusive comparison with vanillin.

Data Summary: Antimicrobial Activity (MIC values)

CompoundMicroorganismMICReference
VanillinSpoilage Bacteria10 - 13.3 mM
VanillinSpoilage Fungi12.5 - 13.3 mM[1]
VanillinE. coli, Salmonella, S. aureus1.25 - 2.5 mg/mL[8]
VanillinL. monocytogenes3002 ppm
VanillinE. coli O157:H72795 ppm[7]
This compound-Data not available-
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. The ability to modulate inflammatory pathways is a critical attribute for potential therapeutic agents.

Vanillin: Vanillin has demonstrated significant anti-inflammatory effects.[11][12][13] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB activation, vanillin can effectively suppress the production of these inflammatory mediators.[11][12]

This compound: The anti-inflammatory properties of this compound are not well-documented in publicly available literature. However, a related compound, 2-methoxy-4-vinylphenol, has been shown to exert anti-inflammatory effects through the suppression of NF-κB and MAPK activation.[14][15] This suggests that benzaldehyde derivatives with similar substitution patterns may possess anti-inflammatory potential. To ascertain this, cell-based assays evaluating the effect of this compound on inflammatory markers and signaling pathways are required.

Data Summary: Anti-inflammatory Activity

CompoundMechanismEffectReference
VanillinInhibition of NF-κB signalingSuppression of pro-inflammatory cytokines and enzymes[11][12]
This compound-Data not available-

Experimental Protocols for a Head-to-Head Comparison

To facilitate a direct and quantitative comparison of the biological activities of this compound and vanillin, the following detailed experimental protocols are provided.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a standard method for assessing the free radical scavenging capacity of the test compounds.

Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound and vanillin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of test compound solutions: Prepare a series of dilutions of the test compounds and the positive control in the same solvent.

  • Assay:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH to 96-well plate prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Control add_samples Add Test Compounds/Control prep_samples->add_samples add_dpph->add_samples incubate Incubate in Dark (30 min) add_samples->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Scavenging Activity read_absorbance->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Principle: The test compound is serially diluted in a liquid growth medium in a microplate. A standardized inoculum of the test microorganism is added to each well. After incubation, the growth of the microorganism is assessed, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.

Materials:

  • Test compounds (this compound and vanillin)

  • Positive control antibiotic

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of test compound solutions: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • Preparation of inoculum: Culture the microorganism to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution:

    • Add a specific volume of the growth medium to all wells of a 96-well plate.

    • Add the test compound to the first well of a row and perform serial twofold dilutions across the row.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (medium and inoculum without test compound) and a sterility control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be determined visually or by measuring the absorbance with a microplate reader.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Stock Solutions of Test Compounds serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 3: NF-κB Activation Assay in Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory potential of the test compounds by measuring their effect on NF-κB activation.

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the activation of the NF-κB pathway. The test compounds are added to assess their ability to inhibit this activation. NF-κB activation can be measured by various methods, including reporter gene assays, Western blotting for phosphorylated NF-κB subunits, or immunofluorescence microscopy to visualize the nuclear translocation of NF-κB.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound and vanillin)

  • Reagents for NF-κB detection (e.g., NF-κB reporter plasmid, antibodies for Western blotting, or immunofluorescence)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in appropriate conditions.

  • Treatment:

    • Seed the cells in multi-well plates.

    • Pre-treat the cells with different concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes for nuclear translocation, longer for downstream gene expression).

  • NF-κB Activation Measurement (Example: Immunofluorescence):

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against an NF-κB subunit (e.g., p65).

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB.

  • Data Analysis: Compare the extent of NF-κB nuclear translocation in treated cells versus LPS-stimulated control cells.

NFkB_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_detection Detection of NF-κB Activation cluster_analysis Analysis culture_cells Culture RAW 264.7 Macrophages pretreat Pre-treat with Test Compounds culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate fix_perm Fix & Permeabilize Cells stimulate->fix_perm primary_ab Incubate with Primary Antibody (anti-p65) fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Stain Nuclei with DAPI secondary_ab->dapi visualize Visualize by Fluorescence Microscopy dapi->visualize quantify Quantify Nuclear Translocation visualize->quantify

Caption: Workflow for NF-κB Activation Assay.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and the well-studied vanillin. While vanillin exhibits documented antioxidant, antimicrobial, and anti-inflammatory properties with established mechanisms of action, the biological profile of this compound remains largely unexplored. The structural similarities between the two compounds suggest that this compound may possess a comparable spectrum of activities, a hypothesis that warrants rigorous experimental validation.

The provided protocols offer a standardized framework for conducting a head-to-head comparison of these two phenolic aldehydes. Such studies are crucial for elucidating the structure-activity relationships of this chemical class and for identifying novel lead compounds for drug discovery and development. Future research should focus on generating robust quantitative data for this compound's biological activities and exploring its mechanisms of action at the molecular level. This will undoubtedly pave the way for a more comprehensive understanding of its therapeutic potential.

References

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  • Liu, X., Liu, T., & Liu, Z. (2011). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 16(7), 5805-5815.
  • Kim, B. K., Lee, H. G., Park, S. H., & Lee, J. S. (2018). Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia. Applied biochemistry and biotechnology, 186(4), 1018–1029.
  • Park, E. H., & Lim, C. J. (2008). Anti-angiogenic, Anti-inflammatory and Anti-nociceptive Activities of Vanillin in ICR Mice. Biomolecules & therapeutics, 16(3), 212-217.
  • Kim, M. C., Kim, S. J., Kim, D. S., Jeon, Y. D., Park, S. J., Lee, H. S., ... & Hong, S. H. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacology and immunotoxicology, 33(3), 525-532.
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  • Kannappan, A., Raj, A., & Pandian, S. K. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of applied microbiology, 134(7), lxad144.
  • Kannappan, A. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
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  • Li, Q., Wang, C., Xu, H., Zhang, Y., & Xu, Y. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1361958.
  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio.
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  • Jeong, J. B., Hong, S. C., Jeong, H. J., & Park, J. H. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Food and Chemical Toxicology, 50(3-4), 845-851.
  • Li, Q., & Zhu, Y. (2021). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 12, 709618.
  • Jeong, J. B., Hong, S. C., Jeong, H. J., & Park, J. H. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3.
  • Rathi, M. A., Meenakshi, P., & Thirumoorthi, L. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. International Journal of Green Pharmacy (IJGP), 11(03).
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  • Rathi, M. A. (2017). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
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A Comparative Analysis of Synthesis Routes for 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-4-methoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its structural features, an aldehyde function ortho to an ethoxy group and para to a methoxy group, make it a versatile building block for constructing more complex molecular architectures. The efficient and regioselective synthesis of this compound is of significant interest to researchers and professionals in drug development and organic synthesis. This guide provides an in-depth comparative analysis of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, experimental methodologies, and a critical evaluation of their respective advantages and limitations.

Core Synthetic Strategies

The synthesis of this compound can be approached via two principal retrosynthetic pathways:

  • Route A: Direct Formylation of a Precursor Ether. This strategy involves the introduction of the formyl group onto a pre-existing 1-ethoxy-3-methoxybenzene (3-ethoxyanisole) ring.

  • Route B: Two-Step Synthesis via Formylation and Subsequent Ethylation. This approach begins with the formylation of a phenol derivative, followed by the ethylation of the resulting hydroxyl group.

This guide will dissect each of these routes, providing a detailed examination of the most pertinent named reactions, their mechanisms, and practical experimental protocols.

Route A: Direct Formylation of 3-Ethoxyanisole

The direct formylation of 3-ethoxyanisole is an attractive and convergent approach to this compound. The electron-donating nature of both the ethoxy and methoxy groups strongly activates the aromatic ring towards electrophilic substitution, making it an ideal substrate for various formylation reactions.

The Vilsmeier-Haack Reaction: A High-Yielding Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It is often the preferred method for substrates like 3-ethoxyanisole due to its relatively mild conditions, high yields, and the use of inexpensive and readily available reagents.[2]

The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the electron-rich aromatic ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the desired aldehyde.[3][4]

The regioselectivity of the Vilsmeier-Haack reaction on 1,3-dialkoxybenzenes is dictated by the directing effects of the alkoxy groups. Both the ethoxy and methoxy groups are ortho, para-directing. The formylation is expected to occur at the position that is ortho to one alkoxy group and para to the other, which is the most activated and sterically accessible site. In the case of 3-ethoxyanisole, this is the C2 position, leading to the desired this compound.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Substrate 3-Ethoxyanisole Substrate->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.[5]

  • Reaction with Substrate: Dissolve 3-ethoxyanisole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Hydrolyze the resulting iminium salt by adding a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 30 minutes.[6]

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[7]

Other Direct Formylation Methods

While the Vilsmeier-Haack reaction is generally preferred, other formylation methods could theoretically be applied to 3-ethoxyanisole:

  • Gattermann Reaction: This reaction utilizes a source of hydrogen cyanide (HCN), such as zinc cyanide (Zn(CN)₂), and a Lewis acid catalyst.[8] However, the high toxicity of cyanide reagents makes this method less favorable from a safety perspective.

  • Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄). It can be highly efficient for electron-rich aromatics, but may offer different regioselectivity compared to the Vilsmeier-Haack reaction.[9]

  • Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent. It is generally more effective for phenols and anilines and is less commonly used for phenol ethers like 3-ethoxyanisole.[10]

Route B: Two-Step Synthesis via Formylation and Ethylation

This synthetic route involves the initial formylation of a more readily available starting material, 4-methoxyphenol, to produce 2-hydroxy-4-methoxybenzaldehyde, followed by the ethylation of the phenolic hydroxyl group.

Step 1: Formylation of 4-Methoxyphenol

The key challenge in this step is to achieve selective ortho-formylation of the phenol. The Reimer-Tiemann reaction is a classic method for this transformation.

The Reimer-Tiemann reaction is the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution.[11]

The reaction proceeds through the in situ generation of the highly electrophilic dichlorocarbene (:CCl₂) from chloroform and a strong base. The phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene. The resulting dichloromethyl-substituted intermediate is subsequently hydrolyzed to the aldehyde.[12] The ortho-selectivity is often attributed to the coordination of the phenoxide oxygen with the electrophilic carbene. However, the reaction is known to sometimes produce a mixture of ortho and para isomers, and yields can be modest due to the formation of resinous byproducts.[13]

Reimer_Tiemann_Ethylation cluster_formylation Reimer-Tiemann Formylation cluster_ethylation Williamson Ether Synthesis Start 4-Methoxyphenol Intermediate 2-Hydroxy-4-methoxybenzaldehyde Start->Intermediate CHCl₃, NaOH Product This compound Intermediate->Product Ethyl Bromide, K₂CO₃

Caption: Two-step synthesis via Reimer-Tiemann and Williamson reactions.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-methoxyphenol (1.0 eq.) in a 20% aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Heat the solution to 60-70 °C and add chloroform (1.5 eq.) dropwise with vigorous stirring.

  • Reaction Progression: Maintain the reaction at 60-70 °C for 2-3 hours. The reaction is often exothermic.

  • Workup: After cooling, remove the excess chloroform by distillation. Acidify the remaining aqueous solution with dilute hydrochloric acid.

  • Isolation and Purification: The product, 2-hydroxy-4-methoxybenzaldehyde, can be isolated by steam distillation or extraction with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Ethylation of 2-Hydroxy-4-methoxybenzaldehyde

The second step in this route is the conversion of the phenolic hydroxyl group to an ethoxy group. The Williamson ether synthesis is the most common and reliable method for this transformation.

This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[14]

In this case, the 2-hydroxy-4-methoxybenzaldehyde is first deprotonated by a base, such as potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in an SN2 reaction to form the desired ether, this compound. The use of a polar aprotic solvent like DMF or acetone facilitates the reaction.[15]

  • Reaction Setup: To a round-bottom flask containing a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq.) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Ethylating Agent: Stir the suspension at room temperature for 15-30 minutes, then add ethyl bromide or ethyl iodide (1.2 eq.) dropwise.

  • Reaction Progression: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography or recrystallization to obtain this compound.[16]

Comparative Analysis of Synthesis Routes

ParameterRoute A: Vilsmeier-Haack ReactionRoute B: Reimer-Tiemann & Williamson Synthesis
Starting Material 3-Ethoxyanisole4-Methoxyphenol
Number of Steps 12
Key Reagents DMF, POCl₃CHCl₃, NaOH, Ethyl Bromide, K₂CO₃
Typical Yield High (often >80%)Moderate (overall yield can be lower due to two steps and potential side reactions in the first step)
Regioselectivity Generally high, predictableCan be an issue in the Reimer-Tiemann step, potentially forming para-isomers.
Reaction Conditions Mild to moderate temperaturesReimer-Tiemann can be highly exothermic; Williamson requires heating.
Scalability Generally goodCan be challenging to scale up the Reimer-Tiemann reaction due to its exothermic nature and biphasic system.
Safety & Environmental POCl₃ is corrosive and moisture-sensitive.Chloroform is a suspected carcinogen; use of strong base.
Purification Column chromatography of a single product.May require purification after each step, potentially more complex due to byproducts from the Reimer-Tiemann reaction.

Conclusion and Recommendations

For the synthesis of this compound, Route A, employing the Vilsmeier-Haack reaction on 3-ethoxyanisole, emerges as the more efficient and direct strategy. Its single-step nature, typically high yields, and predictable regioselectivity make it an attractive choice for both laboratory-scale and potential industrial production. The starting material, 3-ethoxyanisole, can be prepared from the readily available 3-methoxyphenol.

Route B offers a viable alternative, particularly if 4-methoxyphenol is a more accessible or cost-effective starting material. However, this two-step process is likely to result in a lower overall yield and may present greater purification challenges due to potential side-product formation in the Reimer-Tiemann formylation step. Careful optimization of the Reimer-Tiemann reaction conditions would be crucial to maximize the yield of the desired ortho-formylated intermediate.

The ultimate choice of synthetic route will depend on factors specific to the research or production environment, including the availability and cost of starting materials, the desired scale of the synthesis, and the analytical capabilities for purification and characterization.

References

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reactivity comparison of 2-Ethoxy-4-methoxybenzaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Ethoxy-4-methoxybenzaldehyde and Its Positional Isomers

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for rational synthesis design, impurity profiling, and predicting metabolic pathways. Substituted benzaldehydes are foundational building blocks in medicinal chemistry and material science, where the precise arrangement of functional groups dictates the molecule's electronic and steric properties, and thus its chemical behavior.

This guide provides a comprehensive comparison of the reactivity of this compound against its key positional isomers. We will dissect the intricate interplay of electronic and steric effects that govern the reactivity at both the aldehyde functional group and the aromatic ring. This analysis is grounded in established principles of physical organic chemistry and supported by detailed experimental protocols designed to validate the theoretical framework.

Theoretical Framework: The Pillars of Aromatic Aldehyde Reactivity

The reactivity of a substituted benzaldehyde is not a monolithic property. It is a composite of two primary factors: the electrophilicity of the carbonyl carbon and the electron density of the aromatic ring. These are modulated by the electronic and steric nature of the substituents.

Electronic Effects: Alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), exert a powerful dual electronic influence:

  • Resonance Effect (+R or +M): The oxygen atom's lone pair of electrons can delocalize into the benzene ring's π-system. This electron-donating effect is potent, increasing electron density on the ring, particularly at the ortho and para positions. This effect activates the ring towards electrophilic aromatic substitution and deactivates the carbonyl group towards nucleophilic attack by reducing the partial positive charge on the carbonyl carbon.[1][2]

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, alkoxy groups pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond framework.[1][3]

For alkoxy groups, the resonance effect (+R) is significantly stronger and generally dominates the weaker inductive effect (-I), resulting in a net electron-donating character that influences reactivity.[1]

Steric Effects: The physical size of a substituent can profoundly impact reactivity, especially when located at the ortho position relative to a reaction center.[2][4]

  • Steric Hindrance: A bulky ortho group can physically impede the approach of a reagent to the adjacent functional group (e.g., the aldehyde).[5][6] This is a critical factor in nucleophilic additions to the carbonyl group.

  • Steric Inhibition of Resonance (SIR Effect): To alleviate steric strain, an ortho substituent can force a functional group, like the aldehyde, to twist out of the plane of the benzene ring.[4][7] This disruption of planarity inhibits π-orbital overlap, reducing conjugation between the aldehyde and the ring. This can paradoxically increase the aldehyde's electrophilicity, making it more reactive towards nucleophiles, as the ring's electron-donating resonance effect is diminished.[4]

G cluster_electronic Electronic Effects cluster_steric Steric Effects (Ortho Position) Resonance (+R) Resonance (+R) Reactivity Reactivity Resonance (+R)->Reactivity Activates Ring (EAS) Deactivates Carbonyl (Nu- Add) Inductive (-I) Inductive (-I) Inductive (-I)->Reactivity Deactivates Ring (EAS) Activates Carbonyl (Nu- Add) Hindrance Hindrance Hindrance->Reactivity Decreases Carbonyl Reactivity Inhibition of Resonance Inhibition of Resonance Inhibition of Resonance->Reactivity Increases Carbonyl Reactivity

Caption: Key factors influencing the reactivity of substituted benzaldehydes.

A Comparative Analysis of Key Isomers

Let's compare this compound with three of its key positional isomers. The primary points of comparison will be reactivity towards nucleophilic addition at the carbonyl carbon and electrophilic aromatic substitution (EAS) on the ring.

Compound NameStructureKey Features Affecting Reactivity
This compound CCOC1=C(C=CC(=C1)OC)C=O[8]Ortho-Ethoxy Group: Large steric hindrance. Potential for steric inhibition of resonance. Para-Methoxy Group: Strong +R effect deactivates the carbonyl.
4-Ethoxy-3-methoxybenzaldehyde (Ethyl vanillin)CCOC1=C(C=C(C=C1)C=O)OC[9]No Ortho Substituent: Minimal steric hindrance at the carbonyl. Para-Ethoxy Group: Strong +R effect deactivates the carbonyl.
3-Ethoxy-4-methoxybenzaldehyde (O-Ethylisovanillin)CCOC1=C(C=CC(=C1)C=O)OC[10][11]No Ortho Substituent: Minimal steric hindrance. Meta-Ethoxy Group: Primarily -I effect on the carbonyl. Para-Methoxy Group: Strong +R effect deactivates the carbonyl.
4-Ethoxy-2-methoxybenzaldehyde CCOC1=CC=C(C(=C1)C=O)OCOrtho-Methoxy Group: Moderate steric hindrance (less than ethoxy). Potential for steric inhibition of resonance. Para-Ethoxy Group: Strong +R effect deactivates the carbonyl.
Reactivity Towards Nucleophilic Addition

Nucleophilic addition is sensitive to both the electrophilicity of the carbonyl carbon and steric access.[12][13]

  • 3-Ethoxy-4-methoxybenzaldehyde: This isomer is predicted to be the most reactive. It lacks an ortho substituent, eliminating steric hindrance. While the para-methoxy group deactivates the carbonyl via resonance, the meta-ethoxy group exerts a weak electron-withdrawing inductive effect (-I) on the carbonyl carbon, slightly increasing its electrophilicity compared to isomers with para-alkoxy groups alone.

  • 4-Ethoxy-3-methoxybenzaldehyde (Ethyl vanillin): With no ortho groups, steric hindrance is minimal. However, the powerful electron-donating resonance (+R) effect from the para-ethoxy group significantly reduces the electrophilicity of the carbonyl carbon, making it less reactive than the 3,4-isomer.

  • 4-Ethoxy-2-methoxybenzaldehyde: The presence of the ortho-methoxy group introduces steric hindrance, which will slow the rate of nucleophilic attack compared to the unhindered isomers.[5] This hindrance may also induce some out-of-plane twisting of the aldehyde group, which could slightly enhance electrophilicity by inhibiting resonance, but the steric blocking effect is likely to be dominant for most nucleophiles.

  • This compound: This isomer is predicted to be the least reactive towards nucleophilic addition. It suffers from the most significant steric hindrance due to the bulkier ortho-ethoxy group.[2][6] This steric shield presents a major kinetic barrier to the approaching nucleophile. While SIR is also a possibility, the severe steric hindrance is the overriding factor in deactivating the carbonyl group to attack.

Predicted Reactivity Order (Nucleophilic Addition): 3-Ethoxy-4-methoxy > 4-Ethoxy-3-methoxy > 4-Ethoxy-2-methoxy > 2-Ethoxy-4-methoxy

Reactivity Towards Electrophilic Aromatic Substitution (EAS)

For EAS, the directing and activating effects of the alkoxy groups are key. Both -OCH₃ and -OC₂H₅ are strong activating, ortho, para-directing groups. The overall reactivity is a sum of these activations.

  • All four isomers are highly activated towards EAS compared to benzaldehyde itself.

  • The sites of substitution will be the positions ortho and para to the powerful alkoxy activators that are not already substituted or sterically hindered.

  • The aldehyde group is a deactivating, meta-directing group, which will influence the final regioselectivity.

For This compound , the C5 position is the most activated and sterically accessible site for electrophilic attack. It is ortho to the methoxy group and meta to the ethoxy group. The C3 position is sterically hindered by the adjacent ethoxy and aldehyde groups. The C6 position is ortho to the deactivating aldehyde group. Therefore, substitution is strongly favored at C5.

For 4-Ethoxy-3-methoxybenzaldehyde , the C5 position is the most likely site of substitution, being ortho to the methoxy group and para to the ethoxy group, and only meta to the deactivating aldehyde.

The subtle differences in EAS reactivity between these highly activated isomers would require precise kinetic studies. However, all are expected to be very reactive, with regioselectivity being the primary distinguishing feature.

Experimental Validation: Comparative Grignard Reaction

To provide supporting experimental data for the predicted reactivity in nucleophilic addition, a comparative Grignard reaction can be performed. The Grignard reaction is an excellent probe for both electronic and steric effects at the carbonyl carbon.[6] The yield of the corresponding secondary alcohol under strictly controlled, identical reaction conditions can serve as a direct measure of relative reactivity.

Detailed Experimental Protocol

Objective: To compare the reactivity of this compound and its isomers towards nucleophilic addition by reacting them with methylmagnesium bromide and quantifying the product yield.

Materials:

  • This compound

  • 4-Ethoxy-3-methoxybenzaldehyde

  • 3-Ethoxy-4-methoxybenzaldehyde

  • 4-Ethoxy-2-methoxybenzaldehyde

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Reaction Setup: In four separate, oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, add 1.0 mmol of each benzaldehyde isomer.

  • Dissolution: Add 10 mL of anhydrous diethyl ether to each flask and stir until the solid is completely dissolved. Add a precise amount of the internal standard to each flask.

  • Cooling: Cool the flasks to 0 °C in an ice-water bath.

  • Grignard Addition: While stirring vigorously under a nitrogen atmosphere, add methylmagnesium bromide (1.1 mmol, 1.1 equivalents) dropwise to each flask over 5 minutes.

  • Reaction: Allow the reactions to stir at 0 °C for exactly 1 hour.

  • Quenching: Carefully quench each reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the contents of each flask to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Workup: Combine the organic layers for each reaction, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Analysis: Filter the drying agent and carefully concentrate the solvent in vacuo. Analyze the crude product mixture by Gas Chromatography (GC) to determine the ratio of product (secondary alcohol) to unreacted starting material, using the internal standard for quantification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Add 1.0 mmol of isomer to dry flask B 2. Dissolve in anhydrous ether A->B C 3. Cool to 0 °C B->C D 4. Add MeMgBr (1.1 eq) dropwise at 0 °C C->D E 5. Stir at 0 °C for 1 hour D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract with diethyl ether F->G H 8. Dry and concentrate G->H I 9. Analyze by GC H->I

Caption: Experimental workflow for the comparative Grignard reaction.

Predicted Experimental Data

The following table presents hypothetical, yet scientifically plausible, results from the described experiment, which would support our theoretical analysis.

CompoundSteric Hindrance at CarbonylElectronic DeactivationPredicted Yield (%)
3-Ethoxy-4-methoxybenzaldehydeMinimalModerate~95%
4-Ethoxy-3-methoxybenzaldehydeMinimalHigh~85%
4-Ethoxy-2-methoxybenzaldehydeModerate (Ortho-OCH₃)High~40%
This compoundSevere (Ortho-OC₂H₅)High<15%

Conclusion

The reactivity of ethoxy-methoxybenzaldehyde isomers is a classic demonstration of the delicate balance between electronic and steric effects in organic chemistry.

  • For Nucleophilic Addition: Reactivity is primarily dictated by steric hindrance at the ortho position. The bulky ortho-ethoxy group in This compound renders it significantly less reactive than its isomers that lack ortho substitution. In the absence of steric effects, the electronic influence of the alkoxy groups becomes the deciding factor, with para resonance deactivation making 4-Ethoxy-3-methoxybenzaldehyde less reactive than the 3-Ethoxy-4-methoxy isomer.

  • For Electrophilic Aromatic Substitution: All isomers are highly activated due to the potent +R effect of the two alkoxy groups. Reactivity differences are more subtle, and the primary consideration for synthetic applications is the regioselectivity, which is predictably controlled by the directing effects of the substituents.

This guide illustrates that while isomers may appear structurally similar, their reactivity profiles can be vastly different. A thorough analysis of the underlying steric and electronic principles is essential for any researcher or professional in the chemical sciences to predict reaction outcomes, optimize conditions, and design novel synthetic pathways.

References

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?.
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  • YouTube. (2020). PART 4 : CONCEPT OF ORTHO SIR EFFECT WITH SOLVED EXAMPLES FOR JEE JEE ADVANCED NEET.
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A Comparative Guide to the Structure-Activity Relationships of 2-Ethoxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 2-ethoxy-4-methoxybenzaldehyde scaffold. As a versatile chemical intermediate, this substituted benzaldehyde offers a foundation for developing novel therapeutic agents.[1] We will explore how systematic modifications to its core structure influence biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by comparative experimental data and detailed protocols.

The this compound Scaffold: A Platform for Discovery

This compound is an aromatic aldehyde characterized by an ethoxy group at the C2 position and a methoxy group at the C4 position of the benzene ring.[1][2] This substitution pattern imparts specific electronic and steric properties that contribute to its chemical reactivity and biological profile, which includes antioxidant, antimicrobial, and anti-inflammatory activities.[1] The true potential of this scaffold, however, lies in its capacity for chemical modification. By strategically altering its functional groups, researchers can fine-tune its interaction with biological targets, paving the way for the development of more potent and selective therapeutic agents.

The core rationale behind SAR studies on this scaffold is to systematically map the chemical space around the lead compound. This involves identifying which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to enhance efficacy, improve selectivity, or optimize pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

Key Structural Modifications and Their Impact on Biological Activity

The primary sites for modification on the this compound scaffold are the aldehyde group, the ethoxy group, and the benzene ring itself. Below, we compare how alterations at these positions affect various biological activities.

Modifications at the C1-Aldehyde Position

The aldehyde group is a key reactive center. Its conversion into other functional groups, such as oximes or chalcones, has profound effects on the molecule's biological profile.

  • Chalcone Derivatives: Condensation of benzaldehyde derivatives with acetophenones via the Claisen-Schmidt reaction yields chalcones, which feature an α,β-unsaturated keto group. This functional group is a known pharmacophore responsible for a wide range of activities.[3] For instance, a series of chalcones synthesized from 3-benzyloxy-4-methoxybenzaldehyde (a related scaffold) demonstrated significant antibacterial activity. Derivatives with 2-chloro, 4-methoxy, and 4-methyl substitutions on the second aromatic ring showed excellent activity against both gram-positive and gram-negative bacteria.[3] The α,β-unsaturated system is crucial for the pharmacological properties of chalcones.[3]

  • Oxime Derivatives: Conversion of the aldehyde to an oxime can also modulate activity. While some studies on related benzaldehyde oximes have shown limited antimicrobial potential, others have synthesized ester derivatives of 3-ethoxy-4-hydroxybenzaldehyde oxime that exhibited antifungal and antibacterial activities.[4] This suggests that the oxime group, particularly when further derivatized, can be a valuable modification.

Modifications at the C2-Ethoxy Position

The substituent at the C2 position significantly influences the molecule's interaction with target sites. Comparing the ethoxy group to hydroxyl and benzyloxy groups reveals important SAR trends.

  • From Ethoxy to Hydroxy (2-Hydroxy-4-methoxybenzaldehyde - HMB): The hydroxyl analogue, HMB, is a naturally occurring compound with well-documented biological activities.[5][6] HMB has demonstrated potent antifungal activity against Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 200 μg/mL.[6] Its mechanism involves damaging the cell membrane, leading to the leakage of intracellular contents like nucleic acids and proteins.[6][7] HMB also shows antibacterial activity against Staphylococcus aureus (MIC of 1024 µg/ml) by disrupting the cell membrane.[8][9]

  • From Ethoxy to Benzyloxy: Replacing the small ethoxy group with a bulkier benzyloxy group has been a successful strategy for targeting specific enzymes. For example, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers.[10][11] Two such compounds, ABMM-15 and ABMM-16, exhibited IC50 values of 0.23 µM and 1.29 µM, respectively, for ALDH1A3 inhibition with no significant cytotoxicity.[10][11] This highlights the importance of the C2 substituent's size and nature in achieving target selectivity.

The Role of the C4-Methoxy Group

The methoxy group at the C4 position is also a critical determinant of activity. In larvicidal studies against Anopheles gambiae, the parent compound 2-hydroxy-4-methoxybenzaldehyde had an LD50 of 22 µg/mL. Removal of the C4-methoxy group to give 2-hydroxybenzaldehyde dramatically increased the activity (LD50 of 9 µg/mL). This suggests that the methoxy group has a significant antagonistic effect on larvicidal activity in this context.[12]

Comparative Analysis of Biological Activities

The following tables summarize quantitative data from various studies, allowing for a direct comparison of the performance of different derivatives.

Table 1: Comparative Antimicrobial Activity

Compound Organism Activity Metric Value Reference
2-Hydroxy-4-methoxybenzaldehyde (HMB) Staphylococcus aureus MIC 1024 µg/mL [8]
2-Hydroxy-4-methoxybenzaldehyde (HMB) Fusarium graminearum MIC 200 µg/mL [6]
2-Hydroxy-4-methoxybenzaldehyde (HMB) Proteus mirabilis MIC 200 µg/mL [9]
3-Benzyloxy-4-methoxybenzaldehyde Chalcone (2c, 4-methoxy sub.) Various Bacteria Inhibition Zone 10-18 mm [3]

| 3-Benzyloxy-4-methoxybenzaldehyde Chalcone (2i, 2-chloro sub.) | Various Bacteria | Inhibition Zone | 10-18 mm |[3] |

Table 2: Comparative Anticancer (ALDH1A3 Inhibition) Activity

Compound Target Activity Metric Value Reference
Benzyloxybenzaldehyde Derivative (ABMM-15) ALDH1A3 IC50 0.23 µM [10][11]

| Benzyloxybenzaldehyde Derivative (ABMM-16) | ALDH1A3 | IC50 | 1.29 µM |[10][11] |

Table 3: Comparative Larvicidal Activity

Compound Organism Activity Metric Value Reference
2-Hydroxy-4-methoxybenzaldehyde Anopheles gambiae LD50 22 µg/mL [12]
2-Benzyloxy-4-methoxybenzaldehyde Anopheles gambiae LD50 10 µg/mL [12]
2-Hydroxybenzaldehyde Anopheles gambiae LD50 9 µg/mL [12]

| 2-Benzyloxybenzaldehyde | Anopheles gambiae | LD50 | 4.8 µg/mL |[12] |

Table 4: Comparative Anti-inflammatory Activity of Related Benzaldehydes

Compound Effect Model Reference
4-Ethoxybenzaldehyde Inhibits PGE2, IL-6, IL-8 production UVR-induced inflammation [13]
2-Methoxy-4-vinylphenol Inhibits NO, PGE2, iNOS, COX-2 production LPS-stimulated RAW264.7 cells [14]

| 4-Hydroxybenzaldehyde | Suppresses NO, iNOS, COX-2 production | LPS-activated macrophages |[15] |

Visualization of SAR Principles and Workflows

Diagrams created using Graphviz help to visualize the complex relationships in SAR studies and experimental procedures.

SAR_Workflow Lead Lead Compound (this compound) Design Design Derivatives (Modify R1, R2, R3) Lead->Design Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Antimicrobial, Anticancer Assays) Purification->Screening Analysis SAR Analysis (Identify Key Moieties) Screening->Analysis Optimization Lead Optimization (Design New Derivatives) Analysis->Optimization Optimization->Design Iterative Cycle

Caption: General workflow for structure-activity relationship (SAR) studies.

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activities Resulting Activity Changes Scaffold Benzene Ring - C1: Aldehyde - C2: OEt - C4: OMe Mod1 C1 -> Chalcone Mod2 C2 -> OH (HMB) Mod3 C2 -> O-Benzyl Mod4 C4 -> H (Remove OMe) Act1 ↑ Antibacterial Mod1->Act1 Act2 ↑ Antifungal ↑ Larvicidal Mod2->Act2 Act3 ↑ Selective ALDH1A3 Inhibition Mod3->Act3 Act4 ↑↑ Larvicidal Mod4->Act4

Caption: Key SAR findings for this compound derivatives.

Experimental Protocols

Reproducibility and methodological transparency are cornerstones of scientific integrity. Here we provide detailed protocols for the synthesis and biological evaluation of these derivatives.

Protocol: Synthesis of 2-Ethoxy-4-substituted-benzaldehyde via Williamson Ether Synthesis

This protocol describes a general method for synthesizing ethoxybenzaldehyde derivatives from their corresponding hydroxybenzaldehydes. The causality behind this choice is the reliability and high yield of the SN2 reaction between a phenoxide and an alkyl halide.[16]

Materials:

  • Substituted 2-hydroxybenzaldehyde (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Ethyl iodide (EtI) (1.2 eq)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether, water, brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the substituted 2-hydroxybenzaldehyde in anhydrous DMF.

  • Deprotonation: Add anhydrous potassium carbonate to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This step is crucial for the subsequent SN2 reaction.

  • Alkylation: Stir the mixture at room temperature for 15-20 minutes. Then, add ethyl iodide dropwise. Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours.[16] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. The organic product will partition into the ether layer.

  • Washing: Combine the organic layers and wash twice with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure product.[16] Characterize the final compound using NMR and Mass Spectrometry.

Synthesis_Workflow Start Start: 2-Hydroxybenzaldehyde Step1 Dissolve in DMF Add K2CO3 (Base) Start->Step1 Step2 Add Ethyl Iodide (EtI) Heat to 80°C Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Workup: Quench with Water Step3->Step4 Step5 Extraction with Diethyl Ether Step4->Step5 Step6 Wash with Brine Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purification (Column Chromatography) Step7->Step8 End Pure 2-Ethoxybenzaldehyde Derivative Step8->End

Caption: Experimental workflow for Williamson ether synthesis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial potency.

Materials:

  • Synthesized benzaldehyde derivative

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogues demonstrate a clear correlation between specific structural features and biological activity.

  • The C1-Aldehyde: Serves as a versatile handle for creating diverse derivatives like chalcones, which show promise as antibacterial agents.

  • The C2-Substituent: Is a critical modulator of activity and selectivity. A smaller hydroxyl group (HMB) enhances antifungal and larvicidal effects, while a larger benzyloxy group can confer potent and selective inhibition of cancer-related enzymes like ALDH1A3.[6][10][11][12]

  • The C4-Methoxy Group: Can be antagonistic to certain activities, such as larvicidal effects, highlighting the importance of substitutions around the entire ring.[12]

Future research should focus on synthesizing novel derivatives with combined modifications, such as benzyloxy-chalcones or HMB-chalcones, to explore potential synergistic effects. Furthermore, computational studies, including 3D-QSAR and molecular docking, can provide deeper insights into the interactions between these ligands and their biological targets, guiding the rational design of next-generation therapeutic agents.[17]

References

  • Chen, J., et al. (2007). 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. Bioorganic & Medicinal Chemistry, 15(5), 2006-2015. [Link]
  • ResearchGate (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]
  • Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
  • ResearchGate (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. [Link]
  • Shao, Y., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Food Chemistry, 435, 137559. [Link]
  • Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed, 34641313. [Link]
  • ResearchGate (n.d.). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. [Link]
  • Benmekhbi, M., et al. (2013). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 29(1), 209-214. [Link]
  • Mahanga, G. M., et al. (2005). 2-HYDROXY-4-METHOXYBENZALDEHYDE: LARVICIDAL STRUCTURE-ACTIVITY STUDIES. Bulletin of the Chemical Society of Ethiopia, 19(1), 61-68. [Link]
  • Jiao, W., et al. (2011). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 16(5), 3749-3759. [Link]
  • Carl ROTH (n.d.). This compound. [Link]
  • Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110. [Link]
  • PubChem (n.d.). 2-Ethoxy-4-anisaldehyde. [Link]
  • ResearchGate (n.d.). Schematic representation of the 2-methoxy, 4-methoxy, and... [Link]
  • Jo, W. S., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 34(12), 2119-2126. [Link]
  • Frontiers (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. [Link]
  • PubMed (n.d.). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. [Link]
  • Ayer, W. A., & Craw, P. A. (1990). Benzaldehyde derivatives from Sarcodontia crocea. Journal of Natural Products, 53(5), 1354-1356. [Link]
  • ResearchGate (2025). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. [Link]
  • Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace. [Link]
  • Deng, M., et al. (2013). Synthesis and biological characterization of synthetic analogs of Huwentoxin-IV (Mu-theraphotoxin-Hh2a), a neuronal tetrodotoxin-sensitive sodium channel inhibitor. Toxicon, 70, 93-100. [Link]

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A Comparative Guide to the Antifungal Properties of Benzaldehyde Derivatives: Spotlight on 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, researchers and drug development professionals are increasingly turning to natural compounds and their derivatives as a promising source of novel therapeutic agents. Among these, benzaldehydes, a class of aromatic aldehydes, have demonstrated a broad spectrum of antimicrobial activities. This guide provides a comprehensive comparison of the antifungal properties of various benzaldehyde derivatives, with a particular focus on contextualizing the potential of 2-ethoxy-4-methoxybenzaldehyde. While direct experimental data on the antifungal efficacy of this compound is nascent, this guide will synthesize existing data on structurally related compounds to provide a robust predictive analysis based on established structure-activity relationships.

Introduction to Benzaldehydes as Antifungal Agents

Benzaldehyde and its derivatives are naturally occurring compounds found in a variety of plants and are generally regarded as safe (GRAS) for use in the food and cosmetic industries.[1] Their inherent biological activities, including antimicrobial properties, have made them attractive candidates for pharmaceutical research.[1] The core benzaldehyde structure offers a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships to optimize antifungal potency.

Key areas of investigation into the antifungal action of benzaldehydes include their impact on fungal cell wall and membrane integrity, disruption of cellular antioxidation systems, and the inhibition of crucial biosynthetic pathways.[2][3] This guide will delve into the experimental evidence supporting these mechanisms for prominent benzaldehyde derivatives.

The Crucial Role of Substitution Patterns: A Structure-Activity Relationship Analysis

The antifungal efficacy of benzaldehyde derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. A recurring theme in the scientific literature is the significance of a hydroxyl group at the ortho (2-) position, which has been shown to enhance antifungal activity.[1][3]

The ortho-Hydroxyl Advantage

Studies have consistently demonstrated that the presence of a hydroxyl group at the C-2 position of the benzaldehyde ring is a key determinant of antifungal potency.[1][3] This structural feature is believed to contribute to the molecule's ability to disrupt fungal cell membranes and interfere with cellular processes.

dot```dot graph SAR_Overview { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Benzaldehyde [label="Benzaldehyde\n(Baseline Activity)", fillcolor="#EA4335"]; Ortho_Hydroxy [label="ortho-Hydroxyl Group\n(e.g., Salicylaldehyde)", fillcolor="#34A853"]; Methoxy_Group [label="Methoxy Group\n(e.g., Anisaldehyde)", fillcolor="#FBBC05"]; Other_Substituents [label="Other Substituents\n(e.g., Ethoxy, Dimethoxy)", fillcolor="#5F6368"]; Antifungal_Activity [label="Enhanced Antifungal Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Benzaldehyde -> Ortho_Hydroxy [label="Addition of -OH at C2"]; Benzaldehyde -> Methoxy_Group [label="Addition of -OCH3"]; Benzaldehyde -> Other_Substituents [label="Varied Substitutions"]; Ortho_Hydroxy -> Antifungal_Activity [label="Significantly Increases"]; Methoxy_Group -> Antifungal_Activity [label="Moderately Influences"]; Other_Substituents -> Antifungal_Activity [label="Variable Effects"]; }

Caption: Workflow for MIC Determination by Broth Microdilution.

Discussion: The Anticipated Antifungal Profile of this compound

While direct experimental data on the antifungal properties of this compound are not yet available in the reviewed literature, we can formulate a hypothesis based on established structure-activity relationships.

The key structural difference between the highly active 2-hydroxy-4-methoxybenzaldehyde (HMB) and this compound is the substitution of the ortho-hydroxyl group with an ethoxy group.

  • Potential Impact of the Ethoxy Group: The replacement of a hydroxyl group with a bulkier and less polar ethoxy group is likely to have a significant impact on the molecule's antifungal activity. The hydrogen-bonding capability of the hydroxyl group, which is often crucial for interaction with biological targets, is lost. This could potentially reduce its efficacy in disrupting cell membranes or inhibiting enzymes.

  • Lipophilicity: The ethoxy group will increase the lipophilicity of the molecule compared to the hydroxyl group. While a certain degree of lipophilicity is required for membrane interaction, an excessive increase might hinder bioavailability or alter the mechanism of action.

  • Steric Hindrance: The larger size of the ethoxy group could introduce steric hindrance, potentially affecting the molecule's ability to bind to target sites.

Based on these considerations, it is plausible to hypothesize that This compound may exhibit lower antifungal activity compared to its hydroxylated counterpart, 2-hydroxy-4-methoxybenzaldehyde. However, it is important to note that it may still possess some level of antifungal or other biological activities. For instance, some sources suggest potential antimicrobial and antioxidant effects for this compound based on its structural class. [4]

Conclusion and Future Directions

This guide has provided a comparative analysis of the antifungal properties of various benzaldehyde derivatives, with a strong emphasis on the superior activity of 2-hydroxy-4-methoxybenzaldehyde. The available evidence strongly supports the critical role of the ortho-hydroxyl group in dictating the antifungal potency of these compounds.

References

  • Frontiers in Microbiology. (2023). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis.
  • MDPI. (2021). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity.
  • National Institutes of Health. (2023). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis.
  • National Institutes of Health. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains.
  • ResearchGate. (n.d.). Structure-activity relationships of the benzaldehydes in targeting the...
  • National Institutes of Health. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation.
  • SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
  • Google Search. (n.d.). Antifungal activity of redox-active benzaldehydes.
  • Frontiers. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains.
  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics.
  • ResearchGate. (n.d.). 2‐Hydroxy‐4‐methoxybenzaldehyde inhibits the growth of Aspergillus flavus via damaging cell wall, cell membrane, manipulating respiration thus creating a promising antifungal effect on corn kernels.
  • Chinese Journal of Pesticide Science. (2022). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole.
  • PubMed. (n.d.). Structure-activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds.
  • PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • PubMed. (2020). 2-Hydroxy-4-methoxybenzaldehyde from Hemidesmus indicus is antagonistic to Staphylococcus epidermidis biofilm formation.

Sources

A Comparative Guide to the Antioxidant Activity of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is a perpetual frontier. Oxidative stress, a cellular imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. Phenolic compounds, ubiquitous in the plant kingdom, are a cornerstone of natural antioxidant research, and among them, benzaldehyde derivatives present a structurally simple and synthetically versatile scaffold for the development of novel therapeutic agents.

This guide provides an in-depth comparative analysis of the antioxidant activity of various benzaldehyde derivatives. Moving beyond a mere catalog of data, we will delve into the causality behind their differing potencies, grounded in their structural nuances. Every experimental protocol detailed herein is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of the findings.

The Chemical Underpinnings of Antioxidant Action

The primary mechanism by which phenolic compounds, including many benzaldehyde derivatives, exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. This action transforms the antioxidant into a relatively stable phenoxyl radical, which is less likely to propagate the oxidative chain reaction. The stability of this resulting radical is paramount to the antioxidant's efficacy.

The two principal mechanisms of radical scavenging by phenolic antioxidants are:

  • Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation, which then releases a proton.

The propensity of a benzaldehyde derivative to act as an antioxidant is therefore intrinsically linked to the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring that can influence the stability of the phenoxyl radical.

Comparative Antioxidant Potential: A Data-Driven Analysis

To objectively compare the antioxidant activity of various benzaldehyde derivatives, standardized in vitro assays are employed. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity) or as Trolox Equivalents (TE), comparing the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog.

Below is a compilation of data from various studies, providing a comparative overview of the antioxidant activity of selected benzaldehyde derivatives. It is crucial to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. However, the relative trends provide invaluable insights into their structure-activity relationships.

DerivativeSubstituentsAssayAntioxidant Activity (IC50 or Trolox Equivalents)Reference
Monohydroxybenzaldehydes
Salicylaldehyde2-hydroxyDPPHNegligible activity[1]
4-Hydroxybenzaldehyde4-hydroxyDPPHNegligible activity[1]
Dihydroxybenzaldehydes
2,3-Dihydroxybenzaldehyde2,3-dihydroxyPeroxidase AssayActive[2]
2,4-Dihydroxybenzaldehyde2,4-dihydroxyCellular AssayReduces reactive oxygen species[3]
2,5-Dihydroxybenzaldehyde2,5-dihydroxyDPPH0.85 ± 0.04 (Trolox Equivalents)[3]
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)3,4-dihydroxyDPPHHigh activity[1]
Hydroxy Methoxybenzaldehydes
Vanillin4-hydroxy-3-methoxyDPPHPoor scavenger[1]
Syringaldehyde4-hydroxy-3,5-dimethoxyABTSTEV: Syringaldehyde > Protocatechuic aldehyde > Vanillin[4]
Other Derivatives
4-(Dimethylamino)benzaldehyde4-N(CH3)2DPPHGood activity (thiosemicarbazone derivative)[5]

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Antioxidant Efficacy

The data presented above illuminates a clear and fascinating structure-activity relationship among benzaldehyde derivatives.

The Critical Role of Hydroxyl Groups

The presence, number, and position of hydroxyl groups are the most significant determinants of antioxidant activity.

  • Number of Hydroxyl Groups: Generally, a higher number of hydroxyl groups leads to greater antioxidant activity. This is evident in the enhanced activity of dihydroxybenzaldehydes compared to the negligible activity of monohydroxybenzaldehydes like salicylaldehyde and 4-hydroxybenzaldehyde[1].

  • Position of Hydroxyl Groups: The relative positions of the hydroxyl groups are crucial. Dihydroxybenzaldehydes with hydroxyl groups in the ortho (e.g., 2,3-dihydroxybenzaldehyde) or para (e.g., 2,5-dihydroxybenzaldehyde) positions to each other exhibit significant antioxidant activity[2][3]. This is because the resulting phenoxyl radical can be stabilized through intramolecular hydrogen bonding or by resonance delocalization of the unpaired electron across the aromatic ring. 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde) is a particularly potent antioxidant due to the stability of its ortho-semiquinone radical[1].

The Influence of Other Substituents

The nature of other functional groups on the benzaldehyde ring can either enhance or diminish its antioxidant potential.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and amino (-NH2) are electron-donating. They can increase the electron density on the aromatic ring, making it easier for the hydroxyl group to donate a hydrogen atom and stabilizing the resulting phenoxyl radical. This is exemplified by syringaldehyde, which has two methoxy groups ortho to the hydroxyl group, contributing to its high antioxidant activity[4]. Thiosemicarbazone derivatives of 4-(dimethylamino)benzaldehyde also show good antioxidant activity, indicating the positive influence of the electron-donating dimethylamino group[5].

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as the aldehyde group (-CHO) itself, can decrease antioxidant activity. The aldehyde group's electron-withdrawing nature can hinder the hydrogen-donating ability of the hydroxyl groups[1]. This explains why some hydroxybenzaldehydes show lower activity compared to their corresponding benzoic acid counterparts.

The interplay of these structural features is visually represented in the following diagram:

SAR_Benzaldehyde cluster_substituents Substituent Effects cluster_structure Structural Features High_Activity High Antioxidant Activity Low_Activity Low Antioxidant Activity EDG Electron-Donating Groups (-OH, -OCH3, -NH2) EDG->High_Activity Increases Stability of Phenoxyl Radical EWG Electron-Withdrawing Groups (-CHO, -NO2) EWG->Low_Activity Decreases H-Donating Ability Ortho_Para_OH Ortho/Para Hydroxyl Groups Ortho_Para_OH->High_Activity Enhances Radical Stabilization Multiple_OH Multiple Hydroxyl Groups Multiple_OH->High_Activity Meta_OH Meta Hydroxyl Groups Meta_OH->Low_Activity Single_OH Single Hydroxyl Group Single_OH->Low_Activity

Caption: Key structural determinants of antioxidant activity in benzaldehyde derivatives.

Experimental Methodologies: A Guide to Reproducible Antioxidant Assays

To ensure the integrity and comparability of antioxidant activity data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the most common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Protocol:

  • Generation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes of the two solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 20 µL of the test compound (at various concentrations) to 180 µL of the diluted ABTS•⁺ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation and TEAC Determination: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition to that of a standard curve prepared with Trolox.

Experimental Workflow Visualization

The general workflow for assessing and comparing the antioxidant activity of benzaldehyde derivatives is illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Select_Derivatives Select Benzaldehyde Derivatives Prepare_Stock Prepare Stock Solutions Select_Derivatives->Prepare_Stock DPPH_Assay DPPH Assay Prepare_Stock->DPPH_Assay ABTS_Assay ABTS Assay Prepare_Stock->ABTS_Assay FRAP_Assay FRAP Assay Prepare_Stock->FRAP_Assay Measure_Absorbance Measure Absorbance DPPH_Assay->Measure_Absorbance ABTS_Assay->Measure_Absorbance FRAP_Assay->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50_TEAC Determine IC50 / TEAC Calculate_Inhibition->Determine_IC50_TEAC Compare_Activities Compare Activities Determine_IC50_TEAC->Compare_Activities

Caption: A generalized workflow for the comparative antioxidant screening of benzaldehyde derivatives.

Conclusion and Future Directions

The evidence strongly indicates that benzaldehyde derivatives, particularly those with multiple hydroxyl groups positioned ortho or para to each other, are a promising class of antioxidants. The presence of electron-donating substituents further enhances this activity. While this guide provides a comparative framework based on available data, there is a clear need for comprehensive studies that evaluate a wide range of simple benzaldehyde derivatives under standardized assay conditions. Such research would provide more definitive data on their relative potencies and further refine our understanding of their structure-activity relationships. This, in turn, will pave the way for the rational design and synthesis of novel benzaldehyde-based antioxidants with enhanced efficacy for therapeutic applications.

References

  • Oriental Journal of Chemistry. (n.d.). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. [Link]
  • BioResources. (2012).
  • Universal Wiser Publisher. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. [Link]
  • PubMed Central. (n.d.). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. [Link]
  • ResearchGate. (2025). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. [Link]
  • PubMed Central. (n.d.). Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.)

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A Comparative Guide to the Anti-inflammatory Potential of 2-Ethoxy-4-methoxybenzaldehyde Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, the structural motif of substituted benzaldehydes has emerged as a promising scaffold. This guide provides a comparative analysis of the potential anti-inflammatory effects of 2-Ethoxy-4-methoxybenzaldehyde and its analogues. Drawing upon experimental data from structurally related compounds, we will explore their mechanisms of action, highlighting key signaling pathways and molecular targets. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new anti-inflammatory therapeutics.

Introduction to Benzaldehydes in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for effective and safe anti-inflammatory drugs is a continuous effort in medicinal chemistry. Benzaldehyde derivatives, a class of organic compounds characterized by a benzene ring substituted with a formyl group, have garnered significant attention for their diverse biological activities, including anti-inflammatory properties. The presence of various substituents on the benzene ring can profoundly influence their therapeutic efficacy and mechanism of action.

This compound: A Candidate for Investigation

While direct and extensive research on the anti-inflammatory properties of this compound is not yet widely published, its structural features suggest a strong potential for such activity. The presence of both an ethoxy and a methoxy group on the benzene ring is of particular interest. These electron-donating groups can influence the molecule's electronic distribution and its ability to interact with biological targets. To understand its potential, we can draw parallels from closely related and well-studied analogues.

Comparative Analysis of Structurally Related Analogues

To build a comprehensive picture of the potential anti-inflammatory effects of this compound, we will compare it with several structurally similar compounds for which experimental data are available.

2-Methoxy-4-vinylphenol (2M4VP)

A naturally occurring phenolic compound, 2M4VP shares the 2-methoxy substitution pattern with our target molecule. Studies have shown that 2M4VP exhibits potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2]

Key Findings:

  • Inhibition of Pro-inflammatory Mediators: 2M4VP dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

  • Downregulation of Inflammatory Enzymes: It significantly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[2]

  • Modulation of Signaling Pathways: 2M4VP inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] Specifically, it prevents the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. It also inhibits the phosphorylation of p38, ERK1/2, and JNK MAPKs.[2]

  • Induction of Heme Oxygenase-1 (HO-1): The anti-inflammatory effects of 2M4VP are also linked to the induction of the antioxidant enzyme HO-1 through the activation of the Nrf2 pathway.[1]

Other Methoxy-Substituted Benzaldehyde Derivatives

Research on other methoxy-substituted benzaldehyde derivatives further supports the anti-inflammatory potential of this class of compounds. For instance, certain methoxy derivatives of resveratrol and trans-2,3-diaryl-2,3-dihydrobenzofurans have demonstrated significant anti-inflammatory activity by inhibiting the NF-κB pathway and reducing the production of inflammatory mediators.[3][4] Cinnamaldehyde, another related compound, has been shown to inhibit age-related NF-κB activation and the expression of iNOS and COX-2.[5]

2,4-Dihydroxybenzaldehyde

This analogue, which possesses a hydroxyl group in place of the ethoxy group, has also been evaluated for its pharmacological activities. It has been shown to suppress the production of NO and the expression of iNOS and COX-2 in LPS-stimulated macrophages.[6] A comparative guide on 2-Hydroxy-4-Methoxybenzaldehyde and 2,4-dihydroxybenzaldehyde highlights the role of the NF-κB signaling pathway in the anti-inflammatory effects of the latter.[7]

Proposed Mechanism of Action for this compound

Based on the evidence from its analogues, we can hypothesize the likely anti-inflammatory mechanism of this compound. The presence of the electron-donating ethoxy and methoxy groups may enhance its ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways.

Hypothesized Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation Analogues This compound Analogues Analogues->IKK Inhibition Analogues->MAPK_pathway Inhibition Analogues->NFκB_nuc Inhibition of Translocation DNA DNA NFκB_nuc->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes

Caption: Proposed inhibitory mechanism of this compound analogues on the NF-κB and MAPK signaling pathways.

Experimental Protocols for Validation

To validate the hypothesized anti-inflammatory effects of this compound and its newly synthesized analogues, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies.[8]

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with 1 µg/mL of LPS.

2. Cell Viability Assay (MTT Assay):

  • This assay is crucial to ensure that the observed effects are not due to cytotoxicity.[8]

  • Cells are treated with the compounds for 24 hours, and viability is assessed by measuring the reduction of MTT to formazan.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

4. Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA):

  • The concentrations of PGE2 and pro-inflammatory cytokines in the cell culture supernatants are quantified using specific ELISA kits.

5. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins:

  • This technique is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (p-IκBα, p-p65) and MAPK (p-p38, p-ERK, p-JNK) pathways.[8]

Experimental Workflow for In Vitro Assays:

G cluster_0 Cell Culture & Treatment cluster_1 Analysis A Seed RAW 264.7 cells B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Cell Viability (MTT Assay) C->D E NO Production (Griess Assay) C->E F Cytokine & PGE2 Levels (ELISA) C->F G Protein Expression (Western Blot) C->G

Caption: General experimental workflow for in vitro anti-inflammatory assays.

In Vivo Assays

For promising candidates identified in vitro, in vivo studies are necessary to confirm their efficacy. Common models include:

  • Carrageenan-induced Paw Edema: To assess acute anti-inflammatory activity.

  • LPS-induced Systemic Inflammation: To evaluate the systemic anti-inflammatory effects.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound analogues is yet to be established, some general trends can be inferred from related compounds. The nature and position of substituents on the benzaldehyde ring are critical for activity. For instance, the presence of electron-donating groups like methoxy and ethoxy at positions 2 and 4 may be crucial for the observed anti-inflammatory effects. Further synthesis and evaluation of a series of analogues with systematic structural modifications will be necessary to elucidate a comprehensive SAR.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues can be achieved through various organic synthesis methods. A plausible route for a related isomer, 3-ethoxy-4-methoxybenzaldehyde, involves the ethylation of isovanillin using haloethane in the presence of a base and a catalyst.[9] A similar strategy, starting from 2-hydroxy-4-methoxybenzaldehyde, could be employed to synthesize the target compound and its derivatives.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is currently limited, a comprehensive analysis of its structurally related analogues strongly suggests its potential as a promising anti-inflammatory agent. The proposed mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for future investigations.

The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate the anti-inflammatory properties of this compound and its novel analogues. Future research should focus on:

  • Synthesis and biological evaluation of a focused library of this compound analogues to establish a clear structure-activity relationship.

  • In-depth mechanistic studies to confirm the modulation of the NF-κB and MAPK pathways and to explore other potential targets.

  • In vivo studies to validate the therapeutic potential of the most promising candidates in relevant animal models of inflammatory diseases.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising class of compounds in the fight against inflammatory disorders.

References

  • Asami, E., Kitami, M., Ida, T., Kobayashi, T., & Saeki, M. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology, 45(5), 589–596. [Link]
  • Jeong, J. B., Hong, S. C., Jeong, H. J., & Lee, J. R. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(12), 2111–2118. [Link]
  • Li, Y., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-142.
  • Ahmad, S. F., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Journal of Ethnopharmacology, 304, 116041. [Link]
  • Marrone, A., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]
  • Kim, D. H., et al. (2007). Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde. Biogerontology, 8(5), 545–554. [Link]
  • Rathi, M. A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110.
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  • Lim, C. J., et al. (2009). Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde.
  • Liu, T., et al. (2017). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Fatima, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6543. [Link]
  • Kumar, D., et al. (2020). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 9(7), 748–756. [Link]
  • Jeong, J. B., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3.

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in vitro evaluation of novel compounds synthesized from 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of Novel Compounds Synthesized from 2-Ethoxy-4-methoxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of novel therapeutic candidates synthesized from this compound. Recognizing that this specific scaffold is an emerging area of interest, we will establish a robust comparative analysis. The performance of these novel compounds will be benchmarked against structurally related and well-documented analogs derived from precursors like 2-hydroxy-4-methoxybenzaldehyde and other ethoxybenzaldehyde isomers. This approach allows researchers to logically contextualize their findings and make informed decisions in the drug discovery pipeline.

The narrative that follows is grounded in established scientific principles, explaining not just the "how" but the critical "why" behind each experimental choice and protocol. We aim to equip researchers, scientists, and drug development professionals with the tools to conduct self-validating, rigorous, and reproducible in vitro studies.

Rationale and Synthetic Strategy

This compound is a compelling starting material for medicinal chemistry. The presence of two distinct alkoxy groups—ethoxy and methoxy—at the 2 and 4 positions of the benzene ring offers a unique electronic and steric profile. This can significantly influence molecular interactions with biological targets compared to its more extensively studied precursor, 2-hydroxy-4-methoxybenzaldehyde[1][2][3][4][5]. The ethoxy group, in particular, can enhance lipophilicity, potentially improving membrane permeability—a crucial factor for drug efficacy[6].

The primary synthetic routes for generating diverse compound libraries from this aldehyde involve well-established condensation reactions to form two key classes of biologically active molecules: Chalcones and Schiff Bases .

  • Chalcone Synthesis (Claisen-Schmidt Condensation) : This reaction involves the condensation of this compound with an appropriate acetophenone in the presence of a base. Chalcones are known precursors to flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties[7][8][9].

  • Schiff Base Synthesis : The reaction of the aldehyde with a primary amine yields a Schiff base, characterized by an azomethine (-C=N-) group. These compounds are renowned for their broad-spectrum antimicrobial and anticancer activities, which can often be enhanced through coordination with metal ions[10][11][12].

The general workflow for synthesizing and characterizing these novel compounds is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Precursor This compound + Acetophenone/Amine Reaction Claisen-Schmidt or Schiff Base Condensation Precursor->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Confirm Structure IR IR Spectroscopy Purify->IR Confirm Functional Groups MS Mass Spectrometry Purify->MS Confirm Molecular Weight Pure_Compound Pure Novel Compound Purify->Pure_Compound

Caption: General workflow for synthesis and characterization.

Comparative In Vitro Evaluation: Anticancer Activity

Chalcones and Schiff bases are frequently investigated for their cytotoxic effects against various cancer cell lines[9][13][14]. The mechanism often involves inducing apoptosis, arresting the cell cycle, or inhibiting key proteins like tubulin[7][9].

We will compare the hypothetical performance of novel chalcones and Schiff bases derived from this compound against known compounds. The primary assay for this initial screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases[15].

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for novel compounds ("Novel Chalcone 1" and "Novel Schiff Base 1") compared to literature-derived data for analogous structures. A lower IC₅₀ value indicates higher potency.

Compound/DerivativeTarget Cell LineIC₅₀ (µM) - Hypothetical/ReferenceReference
Novel Chalcone 1 (from this compound)MCF-7 (Breast)1.5-
Novel Chalcone 1 HepG2 (Liver)2.8-
Reference Chalcone (Diaryl ether moiety)MCF-7 (Breast)3.44 ± 0.19[9]
Reference Chalcone (Diaryl ether moiety)HepG2 (Liver)4.64 ± 0.23[9]
Novel Schiff Base 1 (from this compound)HCT116 (Colon)5.1-
Reference Chalcone (Diaryl ether moiety)HCT116 (Colon)6.31 ± 0.27[9]
Doxorubicin (Standard Drug)MCF-7 (Breast)~0.5 - 1.0Standard
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system by including appropriate controls (untreated cells, vehicle control, and a positive control/standard drug).

  • Cell Seeding : Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare a stock solution of the novel compound in DMSO. Serially dilute the stock solution in serum-free media to achieve a range of final concentrations. Remove the old media from the wells and add 100 µL of the compound-containing media to the respective wells. Include wells for untreated cells, a vehicle control (media with the highest concentration of DMSO used), and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well[16][17].

  • Formazan Formation : Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[16][18].

  • Solubilization : Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[16]. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement : Read the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

G start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Novel Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT Solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate % Viability & Determine IC₅₀ read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative In Vitro Evaluation: Antimicrobial Activity

Schiff bases, particularly their metal complexes, are a rich source of potential antimicrobial agents[10][12]. Their activity stems from the imine group, which can interfere with microbial cell walls or chelate essential metal ions required for enzyme function.

The agar well diffusion method is a standard, cost-effective preliminary screening technique to assess the antimicrobial potential of new compounds[19][20]. It provides a clear visual indication of antimicrobial activity through the formation of an inhibition zone.

Data Presentation: Comparative Antimicrobial Activity (Zone of Inhibition)

This table compares the hypothetical zone of inhibition (in mm) of a novel Schiff base and its copper (II) complex against literature data for an analog derived from 3-Ethoxy-Salicylaldehyde[11]. A larger zone of inhibition indicates greater antimicrobial efficacy.

Compound/ComplexTest OrganismZone of Inhibition (mm) - Hypothetical/ReferenceReference
Novel Schiff Base 1 (Ligand)Staphylococcus aureus11-
[Cu(Novel Schiff Base 1)₂] Staphylococcus aureus19-
Reference Ligand (ETSAN)Staphylococcus aureus10[11]
[Cu(ETSAN)₂(H₂O)₂]Staphylococcus aureus18[11]
Novel Schiff Base 1 (Ligand)Escherichia coli9-
[Cu(Novel Schiff Base 1)₂] Escherichia coli15-
Reference Ligand (ETSAN)Escherichia coli8[11]
[Cu(ETSAN)₂(H₂O)₂]Escherichia coli14[11]
Novel Schiff Base 1 (Ligand)Candida albicans14-
[Cu(Novel Schiff Base 1)₂] Candida albicans20-
Reference Ligand (ETSAN)Candida albicans13[11]
[Cu(ETSAN)₂(H₂O)₂]Candida albicans17[11]
Ciprofloxacin (Standard)S. aureus / E. coli~22-30Standard
Experimental Protocol: Agar Well Diffusion Assay

This protocol ensures reliability through the use of standardized inoculums, and positive/negative controls.

  • Media Preparation : Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

  • Inoculum Preparation : Prepare a suspension of the test microorganism (e.g., S. aureus) in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[21].

  • Plate Inoculation : Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a bacterial/fungal lawn[19][21].

  • Well Creation : Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plate using a sterile cork borer[19].

  • Compound Loading : Prepare solutions of the novel compounds and controls at a known concentration (e.g., 1 mg/mL in DMSO). Carefully pipette a fixed volume (e.g., 50-100 µL) of the test solution into each well.

  • Controls :

    • Negative Control : Load one well with the solvent (e.g., DMSO) to ensure it has no antimicrobial activity.

    • Positive Control : Load one well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to confirm the sensitivity of the microorganism.

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi[19][22].

  • Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm)[22].

Comparative In Vitro Evaluation: Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases[23]. Compounds that can scavenge free radicals have significant therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the radical scavenging ability of novel compounds[24].

Causality of the DPPH Assay

The DPPH assay is based on electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms[25]. The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, which is a pale yellow color[24]. The degree of discoloration is directly proportional to the antioxidant capacity of the compound[24].

Data Presentation: Comparative Antioxidant Activity (IC₅₀ Values)

This table shows the hypothetical radical scavenging activity (IC₅₀) of a novel compound compared to a standard antioxidant, Ascorbic Acid. A lower IC₅₀ value indicates stronger antioxidant activity.

CompoundDPPH Radical Scavenging IC₅₀ (µg/mL)
Novel Compound 1 25.5
Ascorbic Acid (Standard)10.2
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation :

    • DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2[24]. Store this solution in an amber bottle and prepare it fresh.

    • Test Compound : Prepare a stock solution of the novel compound in methanol (e.g., 1 mg/mL) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure :

    • In a 96-well microplate, add 50 µL of each compound dilution to the wells.

    • Add 150 µL of the methanolic DPPH solution to each well[26].

    • Control : Prepare a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

    • Blank : Prepare a blank well for each sample concentration containing 50 µL of the sample and 150 µL of methanol (to account for any color from the sample itself).

  • Incubation : Shake the plate gently and incubate in the dark at room temperature for 30 minutes[27][28].

  • Measurement : Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation :

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] * 100 [24]

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

This guide provides a structured and scientifically rigorous framework for the in vitro evaluation of novel compounds derived from this compound. By employing standardized protocols and comparing results against established analogs, researchers can effectively assess the therapeutic potential of their synthesized molecules in anticancer, antimicrobial, and antioxidant applications.

The unique electronic and lipophilic contributions of the ethoxy group may lead to enhanced biological activity. Future work should focus on expanding the library of chalcone and Schiff base derivatives to establish clear structure-activity relationships (SAR). Promising candidates identified through these in vitro screens should be advanced to more complex cell-based assays, such as investigating specific signaling pathways or mechanisms of action, before consideration for in vivo studies.

References

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021-09-24).
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  • 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies - SciSpace.
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A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Ethoxy-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Key Aromatic Aldehyde

2-Ethoxy-4-methoxybenzaldehyde is a valuable aromatic aldehyde, serving as a pivotal intermediate in the synthesis of fragrances, pharmaceuticals, and advanced materials. Its structure, derived from the resorcinol framework, presents a classic challenge in synthetic chemistry: achieving high regioselectivity and yield. The two electron-donating alkoxy groups strongly activate the aromatic ring towards electrophilic substitution, but they also create multiple potential reaction sites, making precise control of the reaction outcome paramount.

This guide provides an in-depth comparison of the primary catalytic strategies for synthesizing this target molecule. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, present comparative performance data, and offer field-proven insights to guide your choice of catalyst and synthetic route. The discussion is structured around two principal synthetic disconnections:

  • Direct Formylation: Introducing the aldehyde group onto a pre-formed 3-ethoxyanisole ring.

  • Late-Stage Etherification: Ethylation of a commercially available hydroxybenzaldehyde precursor.

Our analysis will focus on the efficacy, scalability, and practicality of catalysts within each of these strategic approaches, empowering researchers to select the optimal methodology for their specific laboratory or process chemistry needs.

Strategic Decision Framework: Formylation vs. Etherification

The choice between the two primary synthetic routes depends critically on starting material availability, desired scale, and tolerance for specific reaction conditions. The following workflow illustrates a logical decision-making process.

G cluster_start Decision Start cluster_routeA Route A: Formylation cluster_routeB Route B: Etherification start Starting Material Availability? sub_A 3-Ethoxyanisole start->sub_A  3-Ethoxyanisole  is available sub_B 2-Hydroxy-4-methoxybenzaldehyde start->sub_B  2-Hydroxy-4-methoxybenzaldehyde  is available   formylation Formylation Strategy sub_A->formylation catalyst_A Select Catalyst: Vilsmeier-Haack vs. Rieche formylation->catalyst_A outcome_A Moderate to Good Yields Regioselectivity Challenges catalyst_A->outcome_A etherification Etherification Strategy sub_B->etherification catalyst_B Select Catalyst: Phase-Transfer Catalysis etherification->catalyst_B outcome_B High to Excellent Yields High Selectivity catalyst_B->outcome_B

Caption: Decision workflow for selecting the optimal synthetic route.

Strategy A: Catalytic Formylation of 3-Ethoxyanisole

Formylation of the electron-rich 3-ethoxyanisole substrate is a direct approach to the target molecule. The success of this strategy hinges on the catalyst's ability to generate a sufficiently electrophilic formylating agent while controlling the position of attack on the activated ring. The primary substitution products are at the C2 (ortho to ethoxy) and C6 (ortho to methoxy) positions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic compounds.[1] It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃).[2]

  • Mechanism & Causality: The reaction proceeds through the in-situ formation of the "Vilsmeier reagent," a chloroiminium ion ([(CH₃)₂N=CHCl]⁺).[3] This species is a relatively mild electrophile compared to those generated in Friedel-Crafts reactions. Its moderate reactivity is the key to its success with highly activated substrates like 3-ethoxyanisole, as it minimizes side reactions and polymerisation that can occur with stronger Lewis acids. The electron-donating nature of the alkoxy groups is sufficient to enable nucleophilic attack on the Vilsmeier reagent, leading to the formylated product after hydrolysis of the iminium intermediate.[3][4]

  • Performance & Efficacy: While specific data for 3-ethoxyanisole is sparse in readily available literature, the Vilsmeier-Haack reaction is known to provide good to excellent yields for activated ethers. The primary challenge is regioselectivity. The directing effects of the ethoxy and methoxy groups would lead to a mixture of isomers, requiring careful chromatographic separation.

Rieche Formylation with Lewis Acid Catalysis

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).[5][6]

  • Mechanism & Causality: The Lewis acid coordinates to the dichloromethyl methyl ether, generating a highly electrophilic dichloromethyl cation equivalent ([CHCl₂]⁺). This potent electrophile readily attacks the aromatic ring. The choice of Lewis acid is critical; TiCl₄ is often preferred for its high activity and better solubility in organic solvents compared to AlCl₃.[7] Studies on the formylation of phenols and alkoxybenzenes have shown that TiCl₄ can promote ortho-formylation, potentially through coordination with the substrate's oxygen atom, which can favor substitution at the adjacent position.[5][7]

  • Performance & Efficacy: A comprehensive study on the TiCl₄-mediated formylation of various activated rings provides valuable insight. For example, the formylation of 1,3-dimethoxybenzene with Cl₂CHOMe and TiCl₄ resulted in a 79% global yield, albeit as a 3:1 mixture of 2,4- and 2,6-dimethoxybenzaldehyde.[7] This demonstrates the high reactivity of the system but also underscores the persistent challenge of regioselectivity. For 3-ethoxyanisole, a similar outcome—high conversion but a mixture of products—can be anticipated.

Strategy B: Phase-Transfer Catalyzed Etherification

An alternative and often more selective approach is the late-stage ethylation of a commercially available precursor, 2-hydroxy-4-methoxybenzaldehyde. This reaction is a variant of the Williamson ether synthesis, and its efficiency can be dramatically enhanced through the use of phase-transfer catalysts (PTCs).

  • Mechanism & Causality: The reaction involves the deprotonation of the phenolic hydroxyl group by a base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide anion. This anion is typically soluble in the aqueous phase. The ethylating agent (e.g., bromoethane) is soluble in the organic phase. The role of the PTC, often a quaternary ammonium salt like tetrabutylammonium fluoride or benzyltriethylammonium chloride, is crucial.[8] The lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it from the aqueous phase into the organic phase where it can readily react with the bromoethane in a classic Sₙ2 reaction. This circumvents the low reactivity inherent in a biphasic system, leading to faster reaction rates and higher yields under mild conditions.

  • Performance & Efficacy: This method is distinguished by its exceptionally high yields and selectivity. A patent describing the synthesis of the isomeric 3-ethoxy-4-methoxybenzaldehyde from isovanillin provides compelling evidence. Using bromoethane, a base (NaOH or K₂CO₃), and a PTC in water at room temperature, yields of 95-96% were achieved.[8] This high efficiency is attributed to the fact that the reaction occurs at a single, pre-defined site, eliminating the regioselectivity issues that plague formylation strategies.

Comparative Performance Data

The following table summarizes the efficacy of the different catalytic approaches discussed.

Synthetic StrategyCatalyst / Key ReagentsSubstrateTypical Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃ / DMF3-EthoxyanisoleGood (Est. 70-85%)Mild conditions, reliable for activated rings.[2]Produces a mixture of regioisomers requiring separation.
Rieche Formylation TiCl₄ / Cl₂CHOMe3-EthoxyanisoleGood (Est. 70-80%)High reactivity, potential for ortho-direction.[7]Stoichiometric Lewis acid, moisture sensitive, isomeric mixtures.[7]
Reimer-Tiemann KOH / CHCl₃Resorcinol Monomethyl EtherModerate (~44%)Inexpensive reagents.Low selectivity, harsh conditions, moderate yield.[9]
Etherification (PTC) K₂CO₃ / Bromoethane / PTC*2-Hydroxy-4-methoxybenzaldehydeExcellent (95-96%)**High selectivity, excellent yield, mild conditions, simple workup.[8]Relies on the availability of the hydroxybenzaldehyde precursor.

* PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium Fluoride) ** Yield reported for the synthesis of the isomer 3-ethoxy-4-methoxybenzaldehyde, which is expected to be highly representative.[8]

Detailed Experimental Protocol: High-Yield Etherification via Phase-Transfer Catalysis

Based on the comparative data, the phase-transfer catalyzed etherification stands out as the most efficient and selective method for laboratory-scale synthesis. The following protocol is adapted from a highly successful synthesis of an analogous compound.[8]

Objective: To synthesize this compound from 2-hydroxy-4-methoxybenzaldehyde.
Materials:
  • 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Bromoethane (1.5 eq)

  • Tetrabutylammonium Fluoride (TBAF) (0.1 eq)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium fluoride (0.1 eq), and deionized water (approx. 5 mL per gram of starting material).

    • Scientist's Note: The use of K₂CO₃ provides a sufficiently basic environment to deprotonate the phenol without being overly caustic, which could promote side reactions. TBAF is the catalyst that facilitates the transport of the phenoxide into the organic phase (the bromoethane).

  • Addition of Ethylating Agent: Begin vigorous stirring to create a fine suspension. Add bromoethane (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 40-50°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a hexane/ethyl acetate mixture. The starting material is polar (phenolic -OH) and will have a lower Rf than the less polar ether product.

    • Scientist's Note: Gentle heating increases the reaction rate. Vigorous stirring is essential to maximize the interfacial area between the phases, which is critical for the efficiency of the phase-transfer catalyst.

  • Workup & Extraction: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Shake well and allow the layers to separate.

  • Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally brine.

    • Scientist's Note: The base wash is a critical purification step. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Future Outlook

For the synthesis of this compound, a clear distinction in efficacy exists between direct formylation and late-stage etherification strategies.

  • Formylation methods , such as the Vilsmeier-Haack and Rieche reactions, are powerful tools for C-C bond formation but are inherently limited by regioselectivity issues when applied to di-activated aromatic rings. They remain valuable when 3-ethoxyanisole is the only available precursor, but require investment in downstream purification.

  • Phase-transfer catalyzed etherification of 2-hydroxy-4-methoxybenzaldehyde represents a superior strategy in terms of yield, selectivity, and operational simplicity. With near-quantitative conversion and mild conditions, it is the recommended approach for both academic and industrial applications where the precursor is accessible.

Future research in this area should focus on developing regioselective formylation catalysts. The use of shape-selective heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), could offer a pathway to selectively formylate the C2 position of 3-ethoxyanisole by exploiting steric hindrance, thereby combining the atom economy of direct formylation with the selectivity of a multi-step route.[10][11]

References

  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. John Wiley & Sons, 2020.
  • G. A.
  • Chemistry Steps, Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal, Vilsmeier-Haack Reaction.
  • S. B. Wagh and D. T. Tayade, REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research, 2015.
  • Wikipedia, Vilsmeier–Haack reaction.
  • P. M. F. J. Costa et al., Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. ACS Omega, 2020.
  • I.R.I.S., Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • SciSpace, Solid acids and their use as environmentally friendly catalysts in organic synthesis.
  • Wikipedia, Rieche formylation.
  • Organic Syntheses, p-DIMETHYLAMINOBENZALDEHYDE.
  • Wikipedia, 2-Hydroxy-4-methoxybenzaldehyde.
  • SynArchive, Rieche Formylation.
  • White Rose Research Online, Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • ResearchGate, Different formylation methods.
  • ResearchGate, 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Google Patents, CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate, (PDF) The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers.
  • Indian Patents, 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".
  • MDPI, Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
  • PMC, Investigating the Role of the Catalyst within Resorcinol–Formaldehyde Gel Synthesis.
  • ejournals.eu, THE INFLUENCE OF THE CATALYST ON FORMATION AND PROPERTIES OF RESORCINOL--FORMALDEHYDE GELS.

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Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 2-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Handling any chemical in a research or development setting demands a foundational respect for safety, grounded in a thorough understanding of the material's properties. 2-Ethoxy-4-methoxybenzaldehyde, a key building block in various synthetic pathways, is no exception. This guide moves beyond mere compliance, offering a procedural and logistical framework for its safe handling. Our objective is to provide you, our fellow scientists and researchers, with the essential, immediate safety information needed to build robust and trustworthy laboratory protocols.

Hazard Identification: Understanding the "Why" Behind the PPE

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS), this compound presents several key hazards.[1][2][3]

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): The chemical can cause significant eye irritation upon contact.[1][2][3]

  • Respiratory Irritation (Specific target organ toxicity - single exposure, Category 3): Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3]

These classifications are the primary drivers for the PPE and handling protocols that follow.

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.[1][3][4]
Eye IrritationCategory 2ACauses serious eye irritation.[1][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][3][4]

The Hierarchy of Controls: Engineering Safety Before Protection

While PPE is critical, it is the last line of defense. A robust safety protocol begins with engineering and administrative controls that minimize exposure risk from the outset.

  • Engineering Controls: The most effective control is to handle this compound within a properly functioning chemical fume hood.[2][5] This captures dust and vapors at the source, preventing inhalation and minimizing the contamination of the general lab environment. Ensure that eyewash stations and safety showers are readily accessible.[6][7]

  • Administrative Controls: Develop and adhere to Standard Operating Procedures (SOPs) for all tasks involving this chemical. This includes proper training for all personnel, clear labeling of containers, and restricting access to authorized individuals.

Mandatory Personal Protective Equipment (PPE)

When engineering and administrative controls are in place, the following PPE is required to mitigate the risk of residual exposure.

Eye and Face Protection

Given the serious eye irritation hazard, appropriate eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields.[8]

  • Recommended for Splash Risk: For operations with a higher risk of splashing, such as transferring solutions or cleaning up spills, chemical splash goggles are required.[9] For maximum protection, a full face shield should be worn in conjunction with goggles.[9]

Hand Protection

To prevent skin contact, chemical-resistant gloves are mandatory. The choice of glove material is critical for adequate protection against aldehydes.

  • Recommended Materials: Nitrile or butyl rubber gloves provide the most effective barrier against aldehyde solutions.[9]

  • Avoid: Latex or polyvinyl chloride (PVC) gloves are not effective and should not be used when handling this chemical.[9]

  • Protocol: Always inspect gloves for tears or punctures before use. Wash hands thoroughly with soap and water after removing gloves.[1][6]

Protective Clothing

A standard laboratory coat or gown is required to protect street clothes and prevent skin exposure from accidental spills.[2][6][8] For tasks with a significant risk of splashing, consider using an impervious apron and protective sleeves.[9]

Respiratory Protection

Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood.[2][10] However, it becomes necessary under specific conditions:

  • If a fume hood is not available or ventilation is inadequate.

  • During a large spill or emergency situation where vapors or dust may be generated.[4] In such cases, a NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate.[4][9]

Operational and Disposal Plans

The following diagram and protocols provide a clear, step-by-step workflow for safely handling this compound from initial preparation through final disposal.

prep Step 1: Preparation - Verify fume hood function. - Gather all necessary equipment. ppe_don Step 2: Don PPE - Lab Coat - Goggles/Face Shield - Nitrile Gloves prep->ppe_don handle Step 3: Chemical Handling - Weigh and transfer chemical  inside fume hood. - Keep container closed when not in use. ppe_don->handle decon Step 4: Decontamination - Clean any contaminated surfaces. - Segregate contaminated waste. handle->decon ppe_doff Step 5: Doff PPE - Remove gloves first. - Remove lab coat & eye protection. - Wash hands thoroughly. decon->ppe_doff dispose Step 6: Waste Disposal - Place chemical and solid waste  in labeled hazardous waste containers. ppe_doff->dispose end End: Safe Completion dispose->end

Caption: Workflow for Safely Handling this compound.

Experimental Protocol: Safe Handling and Weighing
  • Preparation: Confirm the chemical fume hood is operational. Place all necessary equipment (spatula, weigh boat, secondary container) inside the hood.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles and nitrile gloves.

  • Handling: Perform all manipulations of the solid chemical deep within the fume hood to ensure capture of any dust.[5]

  • Weighing: Tare the weigh boat on the balance. Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid generating dust.[8]

  • Transfer: Carefully add the weighed chemical to your reaction vessel or solvent.

  • Cleanup: Promptly close the source container.[8] Dispose of the used weigh boat and any contaminated paper towels into a designated solid hazardous waste container.[11]

  • Doffing PPE: After completing your work and decontaminating the area, remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination. Wash your hands immediately and thoroughly.[12]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Solid Chemical Waste: Collect excess or spilled this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[1][11]

    • Contaminated Solid Waste: Items such as used gloves, weigh boats, and paper towels must be collected in a separate, clearly labeled container lined with a plastic bag.[11][13]

  • Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and the associated hazards (Irritant).

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[8][11]

  • Final Disposal: Do not pour this chemical down the drain or discard it in the regular trash.[1][11] Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company.[11]

By integrating these safety protocols and PPE requirements into your daily workflow, you can handle this compound with confidence, ensuring the integrity of your research and the safety of your laboratory personnel.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.).
  • Safety Data Sheet - Bio. (2013, September 9).
  • Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. (2015, August 18).
  • School Chemistry Laboratory Safety Guide. (n.d.).
  • Acetaldehyde - National Research Council. (n.d.).
  • Safe Use of Glutaraldehyde in Health Care - OSHA. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.